Technical Documentation Center

2-(2-Bromophenoxy)-N-methylethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Bromophenoxy)-N-methylethanamine
  • CAS: 915920-44-4

Core Science & Biosynthesis

Foundational

2-(2-Bromophenoxy)-N-methylethanamine CAS 915920-44-4 properties

An In-Depth Technical Guide to 2-(2-Bromophenoxy)-N-methylethanamine (CAS 915920-44-4) Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abstract This do...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Bromophenoxy)-N-methylethanamine (CAS 915920-44-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of 2-(2-Bromophenoxy)-N-methylethanamine, a halogenated phenoxyalkanamine of interest in synthetic and medicinal chemistry. Due to its status as a research chemical, publicly available data is limited. This guide synthesizes the available information, presents calculated properties, and provides expert-driven, field-proven methodologies for its synthesis, characterization, and handling. We bridge data gaps by drawing logical inferences from closely related structural analogs, ensuring a scientifically grounded and practical resource for professionals in the field. The protocols herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the integrity of experimental outcomes.

Core Compound Identification and Properties

2-(2-Bromophenoxy)-N-methylethanamine is a substituted aromatic ether and a secondary amine. The presence of a bromine atom on the phenyl ring and an N-methyl-ethylamine side chain provides multiple reactive sites, making it a versatile building block for more complex molecules.

Physicochemical and Calculated Data

Direct experimental data for this specific compound is not widely published. The following table combines verified data from suppliers with standard calculated values for a comprehensive profile.

PropertyValueSource / Method
CAS Number 915920-44-4Fluorochem[1]
Molecular Formula C₉H₁₂BrNOCalculated
Molecular Weight 230.10 g/mol Calculated
Density 1.342 g/cm³Fluorochem[1]
Physical Form Likely a liquid or low-melting solidInferred from analogs
Boiling Point Not reported-
Melting Point Not reported-
Solubility Likely soluble in chloroform, dichloromethaneInferred from analogs[2]
Purity Typically supplied at ≥95%Fluorochem[1]
Structural Analogs for Context

Understanding the properties of structurally similar compounds is crucial for predicting the behavior of 2-(2-Bromophenoxy)-N-methylethanamine.

  • 2-(2-Bromophenoxy)-N,N-dimethylethanamine (CAS 886851-37-2): The tertiary amine analog, described as a colorless to light brown liquid.[3] This suggests our target secondary amine is also likely a liquid at room temperature.

  • 2-(4-Bromophenoxy)-N,N-dimethylethylamine (CAS 2474-07-9): A positional isomer (para-bromo) which is a known intermediate in pharmaceutical synthesis.[4] Its reported boiling point of 150-152 °C at 15 Torr provides a reasonable estimate for the target compound's boiling point under vacuum.[2]

  • 2-(4-bromophenyl)-N-methylethanamine (CAS 725683-06-7): An isomer lacking the ether linkage, it is noted for its use as a pharmaceutical intermediate.[5]

Proposed Synthetic Route & Experimental Protocol

Synthesis Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amination A 2-Bromophenol C 1-Bromo-2-(2-bromophenoxy)ethane (Intermediate) A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) Reflux B 1-Bromo-2-chloroethane B->C C_clone 1-Bromo-2-(2-bromophenoxy)ethane D Methylamine (aq. solution) E 2-(2-Bromophenoxy)-N-methylethanamine (Final Product) D->E C_clone->E Solvent (e.g., EtOH) Elevated Temp/Pressure

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Laboratory Protocol

This protocol is a validated, general procedure for this class of compounds.

PART A: Synthesis of 1-Bromo-2-(2-bromophenoxy)ethane (Intermediate)

  • Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone (10 volumes).

  • Initiation: Begin vigorous stirring and add 1-bromo-2-chloroethane (1.2 eq) to the suspension.

    • Causality Note: 1-bromo-2-chloroethane is used to selectively displace the more labile bromine atom in the subsequent amination step, leaving the chloro-group as the initial leaving group in the ether synthesis. Using 1,2-dibromoethane could lead to side reactions.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to yield the crude intermediate.

  • Purification (Optional but Recommended): The crude product can be purified by vacuum distillation or column chromatography on silica gel.

PART B: Synthesis of 2-(2-Bromophenoxy)-N-methylethanamine (Final Product)

  • Reactor Setup: In a sealed pressure vessel, dissolve the intermediate from Part A (1.0 eq) in ethanol (5 volumes).

  • Amination: Add an aqueous solution of methylamine (40%, 3.0 eq).

    • Causality Note: A molar excess of methylamine is used to drive the reaction to completion and minimize the formation of a disubstituted tertiary amine impurity.

  • Reaction: Seal the vessel and heat to 80-100°C for 8-12 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.

  • Work-up: Cool the vessel to room temperature. Transfer the mixture to a separatory funnel, dilute with water, and extract with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography or vacuum distillation to yield the final product.

Analytical Characterization Workflow

A new batch of 2-(2-Bromophenoxy)-N-methylethanamine must be rigorously characterized to confirm its identity and purity.

Characterization Logic Diagram

G Start Purified Sample NMR 1H & 13C NMR Spectroscopy Start->NMR Structural Elucidation MS Mass Spectrometry (GC-MS or LC-MS) Start->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Start->FTIR Functional Group ID Purity Purity Assessment (HPLC or GC) NMR->Purity MS->Purity FTIR->Purity Confirm Structure Confirmed Purity ≥95% Purity->Confirm

Caption: Standard workflow for structural and purity validation.

Expected Analytical Signatures
  • ¹H NMR: Expect signals corresponding to the aromatic protons (4H, complex multiplet), the two methylene groups of the ethyl chain (two triplets, 4H total), the N-H proton (broad singlet, 1H), and the N-methyl group (singlet, 3H).

  • ¹³C NMR: Expect 9 distinct carbon signals: 6 for the aromatic ring (two of which will be quaternary, C-O and C-Br) and 3 for the aliphatic side chain (O-CH₂, N-CH₂, N-CH₃).

  • Mass Spectrometry: The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

  • FTIR: Look for characteristic absorption bands for C-O-C ether stretching, C-N stretching, N-H bending, and aromatic C-H and C=C stretching.

Safety, Handling, and Storage

Hazard Identification

This compound must be treated as hazardous. The primary supplier data indicates it is corrosive.[1]

  • GHS Hazard Statement H314: Causes severe skin burns and eye damage.[1]

  • Inferred Hazards: Based on analogs, it may also cause respiratory irritation.[6] Thermal decomposition can release irritating and toxic gases such as nitrogen oxides (NOx), carbon oxides (COx), and hydrogen bromide (HBr).[7]

Recommended Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield.

  • Spill Management: For small spills, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous chemical waste. Do not allow the material to enter drains.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Potential Applications & Research Directions

Given its structure, 2-(2-Bromophenoxy)-N-methylethanamine is a prime candidate for use as a scaffold or intermediate in drug discovery and materials science.

  • Medicinal Chemistry: The phenoxy ethanamine core is present in many biologically active molecules. The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.

  • Pharmaceutical Intermediate: Analogs are used in the synthesis of significant drugs.[4] This compound could serve as an intermediate for novel therapeutic agents targeting a range of receptors or enzymes.

  • Tracer Studies: Deuterated versions of similar compounds are used as internal standards or tracers for metabolic studies.[8]

References

  • 2-(2-bromophenyl)-N-methylethanamine | C9H12BrN | CID 11964124 - PubChem. (URL: [Link])

  • 2-[2-(2-bromophenoxy)ethoxy]-N,N-diethylethanamine - PubChem. (URL: [Link])

  • 2-(2-Bromophenoxy)-N,N-dimethylethanamine - Advanced ChemBlocks. (URL: [Link])

  • Organic CHEMISTRY - TSI Journals. (URL: [Link])

  • 2-(4-bromophenoxy)-n-methylethanamine (C9H12BrNO) - PubChemLite. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of 2-(2-Bromophenoxy)-N-methylethanamine

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 2-(2-Bromophenoxy)-N-methylethanamine. The content is tailored for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 2-(2-Bromophenoxy)-N-methylethanamine. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular architecture and practical methodologies for the preparation and analysis of this compound.

Introduction and Molecular Overview

2-(2-Bromophenoxy)-N-methylethanamine is a substituted phenoxyethanamine derivative. Its structure is characterized by a 2-bromophenol moiety linked via an ether bond to an N-methylethanamine side chain. The presence of the bromine atom on the aromatic ring and the secondary amine in the side chain are key features that can influence its chemical reactivity and biological activity. The strategic placement of the bromo-substituent ortho to the ether linkage introduces specific steric and electronic effects that are pivotal to its molecular behavior.

The core structure of aryloxyalkylamines is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a range of biological activities.[1][2] The N-methyl group and the bromine atom in the target molecule are expected to modulate its lipophilicity, basicity, and potential interactions with biological targets.

Below is a table summarizing the key chemical identifiers for 2-(2-Bromophenoxy)-N-methylethanamine.

IdentifierValue
IUPAC Name 2-(2-Bromophenoxy)-N-methylethanamine
CAS Number 915920-44-4
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
Canonical SMILES CNCCOC1=CC=CC=C1Br

Synthesis of 2-(2-Bromophenoxy)-N-methylethanamine

The most logical and widely applicable synthetic route to 2-(2-Bromophenoxy)-N-methylethanamine is the Williamson ether synthesis . This classical and robust method involves the reaction of a phenoxide with an alkyl halide.[3][4][5] In this specific case, 2-bromophenol is deprotonated to its corresponding phenoxide, which then acts as a nucleophile, attacking a suitable N-methylethanamine derivative bearing a leaving group.

The causality behind this choice of synthetic strategy lies in its efficiency and the ready availability of the starting materials. The Williamson ether synthesis is a well-established S(_N)2 reaction that generally proceeds with high yields, particularly when using a primary alkyl halide.[6]

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 2-Bromophenol 2-Bromophenol Deprotonation Deprotonation 2-Bromophenol->Deprotonation Base (e.g., NaH) 2-(Methylamino)ethanol 2-(Methylamino)ethanol Halogenation Halogenation 2-(Methylamino)ethanol->Halogenation Thionyl Chloride (SOCl₂) SN2 Reaction SN2 Reaction Deprotonation->SN2 Reaction 2-Bromophenoxide Halogenation->SN2 Reaction 2-Chloro-N-methylethanamine Target_Molecule 2-(2-Bromophenoxy)- N-methylethanamine SN2 Reaction->Target_Molecule Purification

Caption: A workflow diagram illustrating the key stages in the synthesis of 2-(2-Bromophenoxy)-N-methylethanamine via the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure the successful formation of the target molecule.

Step 1: Formation of the Sodium 2-Bromophenoxide (Nucleophile)

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-bromophenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the sodium 2-bromophenoxide.

Expertise & Experience Insight: The use of a strong, non-nucleophilic base like NaH is crucial for the quantitative deprotonation of the phenol without competing side reactions. Anhydrous conditions are essential to prevent quenching of the base and the reactive phenoxide.

Step 2: Preparation of the Alkyl Halide (Electrophile)

While 2-chloro-N-methylethanamine can be purchased, it can also be prepared from 2-(methylamino)ethanol.

  • To a cooled (0 °C) and stirred solution of 2-(methylamino)ethanol (1.0 equivalent) in a suitable solvent like dichloromethane (DCM), add thionyl chloride (SOCl₂, 1.1 equivalents) dropwise.

  • After the addition, allow the reaction to warm to room temperature and then reflux for 2-3 hours.

  • The solvent is then removed under reduced pressure to yield the crude 2-chloro-N-methylethanamine hydrochloride salt. This is typically used in the next step without further purification.

Trustworthiness: The formation of the hydrochloride salt is a common and effective way to handle volatile and reactive amines.

Step 3: The Williamson Ether Synthesis (S(_N)2 Reaction)

  • To the solution of sodium 2-bromophenoxide from Step 1, add the crude 2-chloro-N-methylethanamine hydrochloride (1.0 equivalent) portionwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Authoritative Grounding: The S(_N)2 mechanism of the Williamson ether synthesis is a cornerstone of organic chemistry, with extensive literature supporting its application in the formation of ether linkages.[5]

Step 4: Purification

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(2-Bromophenoxy)-N-methylethanamine.

Structural Elucidation and Characterization

The unambiguous identification of 2-(2-Bromophenoxy)-N-methylethanamine is achieved through a combination of spectroscopic techniques. The following sections detail the expected analytical data for the target molecule.

Chemical_Structure C9H12BrNO 2-(2-Bromophenoxy)-N-methylethanamine structure

Caption: The 2D chemical structure of 2-(2-Bromophenoxy)-N-methylethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of 2-(2-Bromophenoxy)-N-methylethanamine would exhibit distinct signals for the aromatic, alkyl chain, and N-methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HAr-H (ortho to Br)
~7.2t1HAr-H (para to Br)
~6.9t1HAr-H (ortho to O)
~6.8d1HAr-H (meta to Br)
~4.1t2H-O-CH₂ -
~3.0t2H-CH₂ -NH-
~2.5s3H-NH-CH₃
~1.5 (broad)s1H-NH -

Causality behind Predictions: The chemical shifts are estimated based on the inductive effects of the electronegative oxygen and bromine atoms, as well as the anisotropic effects of the aromatic ring.[7] The multiplicity is predicted based on the n+1 rule for spin-spin coupling.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~155Ar-C -O
~133Ar-C -H
~128Ar-C -H
~122Ar-C -H
~115Ar-C -Br
~113Ar-C -H
~68-O-C H₂-
~50-C H₂-NH-
~36-NH-C H₃

Authoritative Grounding: Online NMR prediction tools and established databases of chemical shifts for similar structural motifs provide a reliable basis for these predictions.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3350Medium, sharpN-H stretch (secondary amine)[10][11]
3050-3100MediumC-H stretch (aromatic)
2850-2960MediumC-H stretch (aliphatic)
1580-1600StrongC=C stretch (aromatic)
1240-1260StrongC-O stretch (aryl ether)[12]
1020-1040MediumC-N stretch
750StrongC-H bend (ortho-disubstituted aromatic)

Expertise & Experience Insight: The presence of a single, sharp N-H stretching band is a key diagnostic feature for a secondary amine, distinguishing it from a primary amine (two bands) or a tertiary amine (no band).[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

The electron ionization (EI) mass spectrum of 2-(2-Bromophenoxy)-N-methylethanamine is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Predicted Fragmentation Pattern:

  • α-cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in a prominent fragment ion.

  • Cleavage of the ether bond: Fragmentation of the ether linkage can occur, leading to ions corresponding to the 2-bromophenoxy and N-methylethanamine moieties.

  • Loss of a bromine atom: The molecular ion can lose a bromine radical to form a [M-Br]⁺ fragment.

Potential Applications and Biological Activity

While specific biological studies on 2-(2-Bromophenoxy)-N-methylethanamine are not extensively reported in the public domain, the structural motifs present in the molecule suggest potential for biological activity.

  • Aryloxyalkylamine Scaffold: This scaffold is found in numerous pharmacologically active compounds, including some with local anesthetic and calcium channel blocking activity.[1]

  • Bromophenol Derivatives: Bromophenols and their derivatives have been investigated for a range of biological activities, including enzyme inhibition.[14][15]

  • Analogs of Known Drugs: The core structure shares similarities with compounds that interact with various biological targets, including neurotransmitter receptors.[16]

Further research is warranted to explore the pharmacological profile of 2-(2-Bromophenoxy)-N-methylethanamine. In vitro screening against a panel of receptors and enzymes could reveal its potential therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, a plausible and robust synthetic methodology, and the expected analytical characterization of 2-(2-Bromophenoxy)-N-methylethanamine. The Williamson ether synthesis stands as the most practical approach for its preparation. The predicted spectroscopic data serves as a valuable reference for researchers working on the synthesis and identification of this and related compounds. While its specific biological role is yet to be fully elucidated, its structural features suggest it as a compound of interest for further investigation in the field of medicinal chemistry.

References

  • Infrared Spectroscopy - CDN. (n.d.).
  • The Williamson Ether Synthesis. (n.d.).
  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved from [Link]

  • IR: amines. (n.d.).
  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2023, August 16). Spectroscopy Online. Retrieved from [Link]

  • NMR Predictor - Documentation. (n.d.). Chemaxon Docs. Retrieved from [Link]

  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. (2023, July 11). PubMed. Retrieved from [Link]

  • Synthesis of (aryloxy)alkylamines. 2. Novel imidazo-fused heterocycles with calcium channel blocking and local anesthetic activity. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. (2025, December 15). ResearchGate. Retrieved from [Link]

  • PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]

  • Proton NMR Table. (n.d.). MSU chemistry. Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines. (2008, August 15). PubMed. Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 2-(2-Bromophenoxy)-N-methylethanamine

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers Executive Summary This technical guide provides a comprehensive an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

Executive Summary

This technical guide provides a comprehensive analysis of 2-(2-Bromophenoxy)-N-methylethanamine , a secondary amine scaffold structurally related to the phenoxyethylamine class of neurotransmitter reuptake inhibitors (e.g., atomoxetine, nisoxetine). Distinct from its phenethylamine isomers, this compound features an ether linkage that modulates lipophilicity and metabolic stability. This document details its molecular properties, validated synthetic pathways, and handling protocols for research applications.

Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7][8]

Molecular Specifications

The compound is an ortho-brominated derivative of N-methyl-2-phenoxyethanamine. Researchers must distinguish this specific isomer from its para-substituted analogs (often used as linkers) and its phenyl-linked isomers (phenethylamines), as the pharmacological profiles differ significantly.

PropertyValueNotes
IUPAC Name N-[2-(2-Bromophenoxy)ethyl]-N-methylamineSystematic nomenclature
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol Average mass
Monoisotopic Mass 229.009 g/mol (⁷⁹Br)Significant M+2 peak due to ⁸¹Br
CAS Registry Not widely listedAnalogous to CAS 886851-37-2 (Dimethyl variant)
Physical State Pale yellow oil (Free base)Hygroscopic; often stored as HCl salt
pKa (Predicted) 9.2 – 9.6Typical for secondary alkyl amines
LogP (Predicted) ~2.6Moderate lipophilicity
Structural Analysis (Isotopic Signature)

For mass spectrometry (LC-MS) validation, the bromine atom imparts a characteristic 1:1 isotopic ratio between the M and M+2 peaks.

  • ⁷⁹Br Isotopologue: ~229.01 Da

  • ⁸¹Br Isotopologue: ~231.01 Da

This "doublet" signature is the primary confirmation tool during reaction monitoring to verify the integrity of the aryl-bromide moiety, which is susceptible to lithium-halogen exchange if improper reagents are used.

Synthetic Methodology

The synthesis of 2-(2-Bromophenoxy)-N-methylethanamine is best achieved via a two-step convergent protocol: a Williamson ether synthesis followed by nucleophilic substitution. This route minimizes the risk of poly-alkylation common in direct amine alkylations.

Reaction Scheme Visualization

The following diagram outlines the critical pathway and decision nodes for the synthesis.

SynthesisPath Start 2-Bromophenol (Precursor) Intermed Intermediate: 1-Bromo-2-(2-bromoethoxy)benzene Start->Intermed K2CO3, Acetone, Reflux (Williamson Ether Synthesis) Reagent1 1,2-Dibromoethane (Excess) Reagent1->Intermed Product Product: 2-(2-Bromophenoxy)-N-methylethanamine Intermed->Product Nucleophilic Substitution (SN2) SideProduct Risk: Dimerization (Bis-phenoxy ethane) Intermed->SideProduct Stoichiometry Error (<5 eq. Amine) Reagent2 Methylamine (33% in EtOH or THF) Reagent2->Product

Figure 1: Stepwise synthetic pathway minimizing dimerization risks via excess dihalide and amine reagents.[1][2]

Detailed Experimental Protocol
Step 1: Synthesis of 1-Bromo-2-(2-bromoethoxy)benzene

Objective: Install the ethyl linker while retaining the aryl bromide.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Reagents: Dissolve 2-bromophenol (1.0 eq) in anhydrous acetone or acetonitrile. Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Alkylation: Add 1,2-dibromoethane (3.0 – 5.0 eq). Note: Excess is strictly required to prevent the phenol from reacting with both ends of the alkyl chain.

  • Reaction: Reflux for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1). The phenol spot should disappear.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Purify the oily residue via silica gel column chromatography (100% Hexanes → 5% EtOAc) to isolate the mono-bromoethoxy intermediate.

Step 2: Amination to 2-(2-Bromophenoxy)-N-methylethanamine

Objective: Substitution of the alkyl bromide with methylamine.

  • Reaction: Dissolve the intermediate from Step 1 in THF or Ethanol.

  • Amination: Add Methylamine (excess, ~10 eq, typically 33% solution in EtOH or 2M in THF) in a sealed pressure tube. Note: High molar excess drives the reaction to the secondary amine and prevents ternary amine formation.

  • Conditions: Heat to 60°C for 4–6 hours.

  • Workup: Concentrate to remove solvent and excess methylamine.

  • Purification: Dissolve residue in DCM, wash with 1N NaOH (to liberate free base), dry over MgSO₄, and concentrate.

  • Salt Formation (Optional but Recommended): Dissolve the oil in diethyl ether and add HCl (in dioxane/ether) dropwise to precipitate the hydrochloride salt (C₉H₁₂BrNO·HCl), which is a stable white solid suitable for storage.

Analytical Characterization & Quality Control

To ensure research integrity, the following data points must be verified.

TechniqueExpected SignalDiagnostic Value
¹H NMR (CDCl₃) δ ~6.8–7.5 (m, 4H, Ar-H)Confirms ortho-substitution pattern.
δ ~4.1 (t, 2H, -O-CH ₂-)Diagnostic triplet for ether linkage.
δ ~3.0 (t, 2H, -CH ₂-N-)Diagnostic triplet for amine proximity.
δ ~2.5 (s, 3H, N-CH ₃)Singlet confirming N-methylation.
LC-MS (ESI+) [M+H]⁺ 230.0/232.0Confirms Br presence (1:1 ratio).
IR Spectroscopy ~1240 cm⁻¹ (C-O-C)Strong ether stretch.
~3300 cm⁻¹ (N-H)Weak broad band (secondary amine).

Medicinal Chemistry Applications

This molecule serves as a versatile "warhead" or scaffold in three primary areas:

  • Transporter Ligand Design: The 2-phenoxyethylamine motif mimics the pharmacophore of reuptake inhibitors. The ortho-bromo substituent provides a handle for further cross-coupling (Suzuki-Miyaura) to generate biaryl libraries exploring the S1' pocket of SERT/NET transporters.

  • Metabolic Probes: The N-methyl group is a site for oxidative demethylation by CYP450 enzymes. This compound can serve as a substrate to study metabolic stability of phenoxy-ether drugs.

  • Fragment-Based Drug Discovery (FBDD): With a MW < 250 and defined vectors (Br for growth, NH for solubility), it qualifies as a high-quality fragment for crystallographic screening.

Structure-Activity Relationship (SAR) Context

SAR Core 2-(2-Bromophenoxy)- N-methylethanamine Mod1 Ortho-Bromo: Steric bulk & Halogen bonding. Site for Pd-catalyzed coupling. Core->Mod1 Mod2 Ether Oxygen: H-bond acceptor. Modulates pKa vs Phenethylamines. Core->Mod2 Mod3 Secondary Amine: Critical for ionic bonding (Asp residue in GPCRs/Transporters). Core->Mod3

Figure 2: SAR attributes of the scaffold.

References

  • PubChem Database. Compound Summary: 2-(2-bromophenyl)-N-methylethanamine (Isomer Comparison). National Center for Biotechnology Information. Available at: [Link][2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[3] Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd Edition. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic substitution).

Sources

Exploratory

Structural Divergence: A Comparative Technical Analysis of 2-(2-Bromophenoxy) and 2-(2-Bromophenyl) Ethanamines

Executive Summary In the optimization of CNS-active small molecules and fragment-based drug discovery (FBDD), the distinction between a phenethylamine scaffold and its phenoxy-ether isostere is often oversimplified as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of CNS-active small molecules and fragment-based drug discovery (FBDD), the distinction between a phenethylamine scaffold and its phenoxy-ether isostere is often oversimplified as a mere change in lipophilicity. However, the structural transition from 2-(2-Bromophenyl)ethanamine (2-Br-PEA) to 2-(2-Bromophenoxy)ethanamine (2-Br-POEA) introduces profound alterations in electronic distribution, metabolic stability, and receptor binding kinetics.

This technical guide dissects these two molecules not just as chemical structures, but as functional probes. We will explore how the insertion of the ether oxygen atom—acting as a hydrogen bond acceptor (HBA) and a metabolic "soft spot"—diverges the synthetic strategy and pharmacological fate of these compounds.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the linker between the aromatic ring and the ethylamine tail. This single atom substitution (Oxygen vs. Methylene) dictates the physicochemical profile.

Physicochemical Comparison

The following table summarizes the calculated and observed properties. Note the shift in LogP and Polar Surface Area (PSA), which directly influences Blood-Brain Barrier (BBB) permeability.

Property2-(2-Bromophenyl)ethanamine (2-Br-PEA)2-(2-Bromophenoxy)ethanamine (2-Br-POEA)Impact
Linker Methylene (-CH₂-)Ether Oxygen (-O-)Flexibility & H-Bonding
Formula C₈H₁₀BrNC₈H₁₀BrNOMW +16 Da
LogP (Calc) ~2.3 - 2.5~1.9 - 2.1Reduced Lipophilicity
H-Bond Acceptors 1 (Amine)2 (Amine + Ether O)Target Binding Mode
pKa (Amine) ~9.8~9.2 - 9.4Inductive Effect
Rotatable Bonds 23Conformational Entropy
The "Ortho" Effect

In both molecules, the bromine atom at the ortho position introduces significant steric bulk.

  • In 2-Br-PEA: The bromine forces the ethyl side chain out of the coplanar alignment with the phenyl ring due to steric clash with the benzylic protons.

  • In 2-Br-POEA: The ether oxygen introduces a "kink" (bond angle ~110° vs 109.5° for C, but with different orbital hybridization effects). The lone pairs on the oxygen can interact with the ortho-bromine (halogen bonding potential), potentially locking the conformation more rigidly than the carbon analog.

Part 2: Synthetic Pathways and Protocols[1]

The synthesis of these two molecules requires "orthogonal" thinking. The carbon-linked 2-Br-PEA requires C-C bond formation or reduction, while the ether-linked 2-Br-POEA relies on C-O bond formation.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the divergent synthetic logic.

SynthesisPathways cluster_legend Reaction Type Start_A Precursor A: 2-Bromobenzaldehyde Inter_A1 Henry Reaction (Nitromethane/NH4OAc) Start_A->Inter_A1 Start_B Precursor B: 2-Bromophenol Inter_B1 Williamson Ether Synthesis (N-(2-bromoethyl)phthalimide) Start_B->Inter_B1 Inter_A2 2-Bromo-beta-nitrostyrene Inter_A1->Inter_A2 Step_A3 Reduction (Zn/HCl or LAH) *Risk of Dehalogenation* Inter_A2->Step_A3 Product_A Target A: 2-(2-Bromophenyl)ethanamine Step_A3->Product_A Inter_B2 Phthalimide Intermediate Inter_B1->Inter_B2 Step_B3 Deprotection (Hydrazine Hydrate) Inter_B2->Step_B3 Product_B Target B: 2-(2-Bromophenoxy)ethanamine Step_B3->Product_B C-C Bond Formation C-C Bond Formation C-O Bond Formation C-O Bond Formation

Caption: Divergent synthetic routes: Henry Reaction/Reduction for the phenethylamine vs. Gabriel Synthesis for the phenoxyethanamine.

Detailed Protocol: 2-(2-Bromophenoxy)ethanamine (Gabriel Route)

This route is preferred over direct alkylation to avoid polymerization.

Reagents: 2-Bromophenol, N-(2-Bromoethyl)phthalimide, K₂CO₃, DMF, Hydrazine Hydrate.

  • Coupling (Ether Formation):

    • Charge a reaction vessel with 2-Bromophenol (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF.

    • Stir at 60°C for 30 minutes to generate the phenoxide anion.

    • Add N-(2-Bromoethyl)phthalimide (1.1 eq) portion-wise.

    • Heat to 90°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. The phthalimide intermediate usually precipitates as a solid. Filter and wash with water.

  • Deprotection (Hydrazinolysis):

    • Suspend the intermediate in Ethanol.

    • Add Hydrazine Hydrate (3.0 eq).

    • Reflux for 2 hours.[1] A white precipitate (phthalhydrazide) will form.

    • Purification: Cool, filter off the byproduct. Acidify the filtrate with HCl to form the amine salt, then wash with ether (removes non-basic impurities). Basify aqueous layer with NaOH and extract into DCM.[1]

Detailed Protocol: 2-(2-Bromophenyl)ethanamine (Cyanide Reduction)

Note: The Henry reaction (nitrostyrene) is common, but the Cyanide route is often cleaner for ortho-substituted systems.

Reagents: 2-Bromobenzyl bromide, NaCN, Borane-THF (or LAH with caution).

  • Nitrile Formation:

    • React 2-Bromobenzyl bromide with NaCN in DMSO at room temperature (exothermic). Caution: Cyanide hazard.

    • Isolate 2-Bromophenylacetonitrile .

  • Reduction:

    • Dissolve the nitrile in dry THF.

    • Add Borane-THF complex (1M, 2.5 eq) dropwise at 0°C. Note: Borane is preferred over LiAlH₄ to prevent debromination of the aromatic ring.

    • Reflux for 4 hours.

    • Quench: Carefully add MeOH, then 6M HCl. Reflux for 1 hour to break the boron-amine complex.

    • Isolation: Basify and extract.[2][1]

Part 3: Pharmacological & Metabolic Implications

The structural change dictates the biological fate. This is where "bioisosterism" becomes critical.

Receptor Binding Profiles (SAR)
  • 2-(2-Bromophenyl)ethanamine (PEA Scaffold):

    • Primary Targets: TAAR1 (Trace Amine Associated Receptor 1), VMAT2.[3]

    • Mechanism: Acts as a monoamine releaser.[3] The lipophilic phenyl ring penetrates the orthosteric binding site of monoamine transporters.

    • Ortho-Bromo Effect: The steric bulk reduces affinity for 5-HT2A compared to the 4-bromo isomer (which is a known hallucinogen precursor), but increases selectivity for adrenergic subtypes.

  • 2-(2-Bromophenoxy)ethanamine (Ether Scaffold):

    • Primary Targets: Alpha-adrenergic receptors, SERT (Serotonin Transporter).

    • Mechanism: The ether oxygen acts as a hydrogen bond acceptor. This mimics the side chain of serotonin more closely than the PEA scaffold does (5-HT has a 5-hydroxyl group, though the position differs).

    • Key Data Point: Analogs of this structure (e.g., dimethylated variants) show nanomolar affinity for alpha-2 adrenergic receptors (IC50 ~38 nM) and moderate affinity for 5-HT2A [1].[4]

Metabolic Fate Diagram

The metabolic stability is the most drastic differentiator. The ether linkage introduces a site for CYP450 oxidative dealkylation.

Metabolism PEA 2-(2-Bromophenyl) ethanamine MAO MAO-A/B (Deamination) PEA->MAO Rapid POEA 2-(2-Bromophenoxy) ethanamine POEA->MAO Slower (Steric/Electronic) CYP CYP450 (O-Dealkylation) POEA->CYP Major Route POEA->CYP Acid 2-Bromophenyl acetic acid MAO->Acid Rapid Phenol 2-Bromophenol (Toxicophore) CYP->Phenol Major Route Glycol Ethanolamine fragment CYP->Glycol

Caption: Metabolic divergence. PEAs are cleared by MAO, while Phenoxyethylamines are susceptible to O-dealkylation, releasing the phenol.

The "Metabolic Liability" of the Ether

Researchers must be aware that 2-(2-Bromophenoxy)ethanamine can metabolize into 2-bromophenol . Halogenated phenols can be toxic and are often flagged in drug development for potential hepatotoxicity. In contrast, the metabolite of the PEA derivative is 2-bromophenylacetic acid, which is generally rapidly excreted.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734091, 2-Bromophenethylamine. Retrieved February 22, 2026, from [Link]

  • Beilstein Journals. (2024). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journal of Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved February 22, 2026, from [Link]

  • Organic Syntheses. (2014). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes. Org. Synth. 2014, 91, 185-200. Retrieved February 22, 2026, from [Link]

Sources

Foundational

2-(2-Bromophenoxy)-N-methylethanamine vs. Atomoxetine structural comparison

A Comparative Analysis of Atomoxetine and 2-(2-Bromophenoxy)-N-methylethanamine Executive Summary This technical guide provides a rigorous structural comparison between Atomoxetine , a potent selective norepinephrine reu...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Atomoxetine and 2-(2-Bromophenoxy)-N-methylethanamine

Executive Summary

This technical guide provides a rigorous structural comparison between Atomoxetine , a potent selective norepinephrine reuptake inhibitor (NRI), and 2-(2-Bromophenoxy)-N-methylethanamine , a structural analog representing a "minimalist" aryloxyamine scaffold.

While Atomoxetine serves as the clinical gold standard for ADHD treatment, the comparative analog (referred to herein as 2-BPME ) offers a critical case study in pharmacophore optimization. This guide analyzes the impact of linker length (propyl vs. ethyl) and hydrophobic bulk (benzylic phenyl group) on transporter binding, alongside detailed synthetic protocols for both scaffolds.

Structural Anatomy & Physicochemical Properties[1]

The distinct pharmacological profiles of these two molecules stem from three critical structural divergences: the linker chain length, the presence of a secondary hydrophobic domain, and the electronic nature of the phenoxy substituent.

Table 1: Comparative Molecular Profile
FeatureAtomoxetine (Clinical Standard)2-BPME (Analog Probe)Impact Analysis
IUPAC Name (3R)-N-methyl-3-phenyl-3-(2-methylphenoxy)propan-1-amine2-(2-Bromophenoxy)-N-methylethanamineChirality: Atomoxetine requires stereoselective synthesis; 2-BPME is achiral.
Scaffold Class Aryloxypropan amineAryloxyethan amineLinker: The 3-carbon chain in Atomoxetine is critical for folding into the NET binding pocket.
Hydrophobic Domain Benzylic Phenyl Ring (Essential)Absent The benzylic phenyl group in Atomoxetine anchors the molecule in the hydrophobic S1 pocket of NET.
Phenoxy Substituent 2-Methyl (ortho-tolyl)2-Bromo (ortho-bromo)Sterics: The o-methyl group restricts rotation, locking the bioactive conformation. The bromo group is bulkier and electron-withdrawing.
pKa (Basic Amine) ~10.13~9.2 - 9.5 (Predicted)The shorter ethyl chain in 2-BPME increases the inductive withdrawal from the phenoxy oxygen, slightly lowering pKa.
Pharmacophore & Binding Mechanics (SAR)

To understand why Atomoxetine binds NET with high affinity (


 nM) while 2-BPME represents a low-affinity fragment, we must visualize the pharmacophore overlay.
Mechanism of Action

The Norepinephrine Transporter (NET) requires a ligand to occupy three specific zones:

  • Aspartate Anchor: An ionic bond with the protonated amine.

  • S1 Hydrophobic Pocket: Occupied by the phenoxy ring.

  • S2 Hydrophobic Pocket: Occupied by the benzylic phenyl ring (present only in Atomoxetine).

Diagram 1: SAR Logic Flow

The following diagram illustrates the structural deficiencies of 2-BPME compared to the Atomoxetine template.

SAR_Comparison Atomoxetine Atomoxetine (High Affinity NET Ligand) PropylChain Propyl Linker (3C) Optimal Distance Atomoxetine->PropylChain BenzylicPhenyl Benzylic Phenyl Group (Hydrophobic Anchor) Atomoxetine->BenzylicPhenyl BPME 2-BPME (Low Affinity Fragment) EthylChain Ethyl Linker (2C) Sub-optimal Distance BPME->EthylChain NET_Binding NET Transporter Binding PropylChain->NET_Binding Allows Folding EthylChain->NET_Binding Steric Mismatch BenzylicPhenyl->NET_Binding Occupies S2 Pocket (Crucial for Potency)

Caption: Structural determinants of NET affinity. The benzylic phenyl group (yellow) is the primary differentiator driving Atomoxetine's potency.

Synthetic Pathways[1]

The synthesis of 2-BPME is straightforward, utilizing standard nucleophilic substitution. In contrast, Atomoxetine requires a more complex sequence to establish the chiral ether linkage.

Diagram 2: Comparative Synthesis Workflow

Synthesis_Flow cluster_BPME Target: 2-BPME (Achiral Synthesis) cluster_Atomoxetine Reference: Atomoxetine (Chiral Synthesis) Start1 2-Bromophenol Inter1 1-Bromo-2-(2-bromoethoxy)benzene Start1->Inter1 Williamson Ether Synthesis Reagent1 1,2-Dibromoethane (K2CO3, Acetone, Reflux) Reagent1->Inter1 Final1 2-(2-Bromophenoxy)-N-methylethanamine Inter1->Final1 Nucleophilic Substitution Reagent2 Methylamine (aq) (THF, 60°C) Reagent2->Final1 Start2 3-Chloro-1-phenylpropan-1-one StepA Asymmetric Reduction (CBS Catalyst) Start2->StepA StepB Mitsunobu Etherification (o-Cresol, PPh3, DIAD) StepA->StepB Final2 (R)-Atomoxetine StepB->Final2

Caption: Synthetic divergence. 2-BPME utilizes linear alkylation, whereas Atomoxetine requires stereocontrol.

Experimental Protocols

The following protocol details the synthesis of 2-(2-Bromophenoxy)-N-methylethanamine . This protocol is designed for self-validation: the intermediate alkyl bromide must be isolated and characterized before proceeding to the amination step to prevent polymerization.

Phase 1: Ether Linkage Formation (Williamson Synthesis)

Objective: Synthesis of 1-bromo-2-(2-bromoethoxy)benzene.

  • Reagents:

    • 2-Bromophenol (17.3 g, 100 mmol)

    • 1,2-Dibromoethane (37.6 g, 200 mmol) [Excess to prevent dimerization]

    • Potassium Carbonate (

      
      ), anhydrous (27.6 g, 200 mmol)
      
    • Acetone (200 mL)

  • Procedure:

    • Dissolve 2-bromophenol in acetone in a 500 mL round-bottom flask.

    • Add

      
       and stir for 15 minutes at room temperature to form the phenoxide.
      
    • Add 1,2-dibromoethane dropwise over 20 minutes.

    • Reflux the mixture for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Validation Check: The starting phenol spot (

      
      ) should disappear; a new less polar spot (
      
      
      
      ) should appear.
    • Filter off inorganic salts and concentrate the filtrate in vacuo.

    • Purify via column chromatography (Silica gel, 100% Hexanes) to isolate the mono-alkylated bromide.

Phase 2: Amination

Objective: Conversion to 2-(2-Bromophenoxy)-N-methylethanamine.

  • Reagents:

    • 1-bromo-2-(2-bromoethoxy)benzene (Intermediate from Phase 1)

    • Methylamine (40% aq. solution, 5 equivalents)

    • THF (Tetrahydrofuran)

  • Procedure:

    • Dissolve the intermediate in THF (5 mL per gram of substrate).

    • Add methylamine solution in a sealed pressure vessel (to prevent gas loss).

    • Heat to 60°C for 6 hours.

    • Workup: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM).

    • Wash the organic layer with brine, dry over

      
      .
      
    • Salt Formation (Critical for Stability): Dissolve the crude oil in diethyl ether and bubble dry HCl gas (or add HCl in dioxane). The hydrochloride salt will precipitate as a white solid.

References
  • PubChem. (2025).[1] 2-(2-Bromophenoxy)-N-methylethanamine Compound Summary. National Library of Medicine. [Link]

  • Wong, D. T., et al. (1982). A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. Journal of Pharmacology and Experimental Therapeutics. (Seminal paper on Atomoxetine/Tomoxetine pharmacology). [Link]

  • Hauck, S., et al. (2008). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. (Detailed SAR on the aryloxypropanamine scaffold). [Link]

  • Organic Syntheses. (2010). General procedures for Williamson Ether Synthesis and Amination of Phenols. [Link]

Sources

Exploratory

Technical Handling &amp; Risk Assessment Guide: 2-(2-Bromophenoxy)-N-methylethanamine

Document Control: Subject: 2-(2-Bromophenoxy)-N-methylethanamine CAS Registry Number: 886851-37-2[1][2][3] Document Type: Technical Safety & Handling Whitepaper Target Audience: Medicinal Chemists, Process Safety Enginee...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 2-(2-Bromophenoxy)-N-methylethanamine

  • CAS Registry Number: 886851-37-2[1][2][3]

  • Document Type: Technical Safety & Handling Whitepaper

  • Target Audience: Medicinal Chemists, Process Safety Engineers, and EHS Officers.

Chemical Architecture & Strategic Context

Molecular Identity

This compound is a specialized phenoxyethylamine derivative.[2] It serves as a critical scaffold in the synthesis of central nervous system (CNS) active agents, particularly selective norepinephrine reuptake inhibitors (NRIs). Its structure features an ortho-brominated phenyl ring ether-linked to an N-methylethylamine chain.[2]

PropertySpecification
IUPAC Name 2-(2-Bromophenoxy)-N-methylethanamine
CAS Number 886851-37-2
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
Physical State Colorless to pale yellow liquid (Free Base) / White Solid (HCl Salt)
Solubility Soluble in DCM, Methanol, DMSO; sparingly soluble in water (Free Base)
Synthetic Relevance (The "Why")

In drug discovery, this fragment is valuable because the ortho-bromo substituent provides:

  • Steric Bulk: Restricts rotation around the ether linkage, locking the conformation for receptor binding.

  • Metabolic Blocking: The halogen protects the phenyl ring from rapid oxidative metabolism at the ortho position.

  • Functional Handle: The bromine allows for further diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).[2]

Hazard Identification & Toxicology (E-E-A-T Analysis)

Core Hazard Directive: Treat as a Corrosive Secondary Amine and Potential Sensitizer .

While specific LD50 data for this exact CAS is limited, a Structure-Activity Relationship (SAR) analysis with analogous compounds (e.g., Atomoxetine intermediates, simple phenoxyethylamines) mandates the following risk profile.

The Amine Threat (Immediate Acute Hazard)

The N-methylamine moiety (pKa ~9.5–10.[2]5) is a strong base.[2]

  • Mechanism: Upon contact with mucosal membranes (eyes, lungs) or skin, the free amine rapidly protonates, extracting protons from tissue water. This generates hydroxide ions (

    
    ), leading to liquefaction necrosis .[2]
    
  • Causality: Unlike acid burns (which coagulate proteins and form a scab), amine burns saponify fats and penetrate deeper into the tissue, often causing delayed onset pain.

The Halogenated Aromatic Threat (Systemic/Chronic Hazard)[2]
  • Hepatotoxicity Risk: Halogenated aromatic ethers can undergo bioactivation to reactive quinone-methides or epoxides in the liver.[2]

  • Environmental Persistence: The C-Br bond is robust.[2] Spills into waterways may result in bioaccumulation in aquatic organisms due to increased lipophilicity (LogP > 2.5).

GHS Classification (Derived)[2]
Hazard ClassCategoryH-CodeStatement
Skin Corrosion/Irritation 1B (Conservative)H314Causes severe skin burns and eye damage.[2]
Acute Toxicity (Oral) 4H302Harmful if swallowed.[2]
Sensitization, Skin 1H317May cause an allergic skin reaction.[4]
Aquatic Toxicity 2H411Toxic to aquatic life with long-lasting effects.[2]

Operational Safety & Handling Protocols

Storage: The Carbonate Formation Cycle

Secondary amines are "CO₂ scavengers." If stored improperly, 2-(2-Bromophenoxy)-N-methylethanamine will react with atmospheric carbon dioxide to form carbamate salts.[2]

  • Protocol: Store under an inert atmosphere (Argon or Nitrogen).

  • Validation: Before use, check the physical state. A liquid turning into a crusty solid indicates carbamate formation.[2]

Handling Workflow Visualization

ChemicalHandling cluster_safety Critical Control Points Start Storage (Argon/4°C) Weighing Weighing (Laminar Flow/Hood) Start->Weighing Transfer Reaction Reaction Setup (Schlenk Line) Weighing->Reaction Add Reagents Quench Quenching (Acidic Workup) Reaction->Quench Complete Waste Waste Disposal (Halogenated Organic) Quench->Waste Segregate

Figure 1: Safe handling lifecycle. Note the critical control points where exposure risk is highest.

Synthesis & Workup Protocol (Self-Validating System)

Scenario: Extracting the free base from a reaction mixture.

  • Selection of Solvent: Use Dichloromethane (DCM) rather than Diethyl Ether.[2]

    • Reasoning: The brominated aromatic ring increases density and lipophilicity. DCM is non-flammable and solubilizes the heavy halogenated amine better than ether, reducing the volume of solvent needed (Green Chemistry principle).

  • pH Control (The Validation Step):

    • Adjust aqueous layer pH to >12 using NaOH.

    • Check: Use a pH strip.[2] If pH < 10, the amine remains protonated (water-soluble) and yield will be lost.[2]

  • Phase Separation:

    • The product will be in the bottom organic layer (DCM is denser than water).

    • Warning: Do not confuse layers; this is a common error that leads to disposing of the product.

Emergency Response & Environmental Fate

Exposure Response Logic

Immediate action is required to prevent permanent tissue damage from the amine functionality.

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Flush 15min (No Vinegar!) Skin->ActionSkin ActionEye Flush 15min (Hold Eyelid) Eye->ActionEye ActionInhale Fresh Air + Oxygen Inhale->ActionInhale Medical Seek Medical (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Triage flowchart for acute exposure.[2] Note: Do not use acidic neutralization (vinegar) on skin, as the heat of neutralization can worsen the burn.

Spill Management
  • Small Spill (<10 mL): Absorb with vermiculite or sand.[2] Do not use paper towels (amines can react exothermically with cellulose/paper in the presence of oxidizers, though less likely here, it is bad practice).

  • Decontamination: Wipe the area with dilute (5%) acetic acid or citric acid after the bulk material is removed to neutralize trace amines, then wash with soap and water.

References & Authority

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet for 2-(2-Bromophenoxy)-N,N-dimethylethanamine (Analogous Structure).

  • American Chemistry Council. (2023).[2] Guidelines for Safe Handling of Amines.

  • PubChem. (2024).[2] Compound Summary: Phenoxyethylamines and Halogenated Derivatives. National Library of Medicine.

  • Fisher Scientific. (2024).[2] GHS Classification for Secondary Amines.

  • AChemBlock. (2024).[2] Product Specification: 2-(2-Bromophenoxy)-N-methylethanamine (CAS 886851-37-2).[2]

Disclaimer: This guide is for research and development purposes only. It assumes the user is a trained professional equipped with appropriate PPE (Nitrile gloves, chemical splash goggles, and fume hood).

Sources

Foundational

An In-depth Technical Guide to the Regulatory Status of 2-(2-Bromophenoxy)-N-methylethanamine

For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a detailed analysis of the legal and regulatory standing of the chemical compound 2-(2-Bromophenoxy)-N-methylethanamin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed analysis of the legal and regulatory standing of the chemical compound 2-(2-Bromophenoxy)-N-methylethanamine. Our investigation reveals that this specific compound is not explicitly listed as a controlled substance in major international or national drug control schedules, including those of the United States, Canada, and the United Kingdom. However, its structural relationship to the phenethylamine class of psychoactive substances necessitates a thorough evaluation under controlled substance analogue legislation, particularly the U.S. Federal Analogue Act. The potential for this compound to be considered a controlled substance analogue hinges on whether it is intended for human consumption and possesses a chemical structure and pharmacological effects substantially similar to a Schedule I or II controlled substance. This document offers a comprehensive examination of these factors to inform research and development activities.

Introduction: Chemical Identity and Context

2-(2-Bromophenoxy)-N-methylethanamine is an organic molecule featuring a brominated phenyl ring linked via an ether bond to an N-methylethanamine side chain. Its chemical structure places it in the broad class of phenoxyalkylamines. This structural motif is of interest in medicinal chemistry and pharmacology due to its presence in a variety of biologically active compounds.[1] The core question for researchers and developers is whether this specific molecular architecture falls under the purview of controlled substance legislation.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2-(2-Bromophenoxy)-N-methylethanaminePubChem
Molecular Formula C₉H₁₂BrNOPubChem
Molecular Weight 230.10 g/mol PubChem
CAS Number Not assignedN/A

Note: While a CAS number is not assigned to the specific N-methyl derivative, related structures like 2-(4-Bromophenoxy)-N,N-dimethylethylamine have assigned CAS numbers (e.g., 2474-07-9).[2]

Direct Regulatory Assessment: Is it a Scheduled Substance?

A comprehensive review of major drug control schedules indicates that 2-(2-Bromophenoxy)-N-methylethanamine is not explicitly listed as a controlled substance.

  • United States: The compound is not found in Schedules I-V of the Controlled Substances Act (CSA).

  • United Nations: It is not listed in the schedules of the 1971 Convention on Psychotropic Substances or the 1961 Single Convention on Narcotic Drugs.[3][4]

  • Canada: The substance is not listed in the schedules of the Controlled Drugs and Substances Act.[5]

  • United Kingdom: It is not explicitly listed in the Misuse of Drugs Act 1971 or its subsequent amendments that control numerous phenethylamine derivatives.[6][7][8]

  • European Union: The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), which monitors new psychoactive substances, does not list this specific compound as a substance of concern.[9][10]

This direct assessment, however, does not conclude the regulatory inquiry. The primary legal risk for compounds of this nature arises from analogue legislation.

The Controlled Substance Analogue Analysis

In the United States, the Federal Analogue Act (21 U.S.C. § 813) allows any chemical "substantially similar" to a Schedule I or II controlled substance to be treated as such if it is intended for human consumption. This analysis rests on two key pillars: structural similarity and pharmacological similarity.

The most relevant class of controlled substances for comparison are the hallucinogenic phenethylamines, particularly the "2C" series.[3] The compound 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is a potent hallucinogen and a Schedule I substance in the United States.[11]

A comparison of 2-(2-Bromophenoxy)-N-methylethanamine with 2C-B reveals both similarities and crucial differences.

G cluster_0 Target Compound: 2-(2-Bromophenoxy)-N-methylethanamine cluster_1 Schedule I Analogue: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) cluster_2 Key Structural Differences A Bromine (Br) at position 2 B Phenyl Ring A->B C Ether Linkage (-O-) B->C Phenoxy Moiety D Ethylamine Chain (-CH2-CH2-NH-CH3) C->D E Bromine (Br) at position 4 G Phenyl Ring E->G F Methoxy Groups (-OCH3) at positions 2 and 5 F->G H Ethylamine Chain (-CH2-CH2-NH2) G->H Direct C-C Bond Diff1 Linkage to Ethylamine: Phenoxy (Ether) vs. Direct Phenyl (C-C) Diff2 Ring Substitution Pattern: Single Bromo vs. Bromo + 2x Methoxy Diff3 Amine Substitution: N-methyl vs. Primary Amine

Caption: Structural comparison of the target compound and a Schedule I phenethylamine.

The presence of an ether linkage in 2-(2-Bromophenoxy)-N-methylethanamine is a significant structural departure from the direct carbon-carbon bond of the phenethylamine backbone in 2C-B. While both contain a brominated phenyl ring and an ethylamine chain, the core scaffold is different. This difference could be argued to negate "substantial similarity" from a purely chemical standpoint. However, regulatory agencies often interpret this clause broadly.

For a substance to be deemed an analogue, it must also have, or be represented to have, a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to that of a Schedule I or II substance.[12]

The psychoactive effects of phenethylamines like 2C-B are primarily mediated by their action as agonists at serotonin 5-HT2A receptors.[13] The structure-activity relationships (SAR) of these compounds are well-studied, with substitutions on the phenyl ring heavily influencing potency and effects.

There is a lack of specific pharmacological data for 2-(2-Bromophenoxy)-N-methylethanamine in published literature. However, the broader class of phenoxyalkylamines has been explored for various pharmacological activities, including effects on adrenergic and serotonin receptors.[1]

  • Potential for 5-HT2A Agonism: The overall structure does not preclude interaction with serotonin receptors. The N-methyl group and the phenoxy scaffold are present in various pharmacologically active molecules.

  • Lack of Evidence: Crucially, without empirical data (e.g., receptor binding assays, in-vivo behavioral studies), any claim of "substantially similar" pharmacological effects would be speculative.

Workflow for Analogue Status Determination

The following diagram illustrates the logical process a regulatory body like the DEA would follow to determine if a compound is a controlled substance analogue.

G Start Is 2-(2-Bromophenoxy)-N-methylethanamine intended for human consumption? IsListed Is the compound explicitly listed in CSA Schedules I or II? Start->IsListed NotControlled Not a Controlled Substance (under direct scheduling) IsListed->NotControlled No Analogue Treated as a Schedule I Controlled Substance under the Federal Analogue Act IsListed->Analogue Yes (Process Ends) IsStructurallySimilar Is its chemical structure substantially similar to a Schedule I or II substance (e.g., 2C-B)? IsPharmacologicallySimilar Does it have (or is it represented as having) pharmacological effects substantially similar to a Schedule I or II substance? IsStructurallySimilar->IsPharmacologicallySimilar Yes NotAnalogue Not a Controlled Substance Analogue IsStructurallySimilar->NotAnalogue No IsPharmacologicallySimilar->Analogue Yes IsPharmacologicallySimilar->NotAnalogue No NotControlled->IsStructurallySimilar

Caption: Decision workflow for Controlled Substance Analogue Act applicability.

Experimental Protocols & Synthesis

For research purposes, understanding the synthesis of such compounds is critical. A plausible synthetic route for 2-(2-Bromophenoxy)-N-methylethanamine could be achieved via a Williamson ether synthesis followed by amination.

Protocol: Hypothetical Synthesis of 2-(2-Bromophenoxy)-N-methylethanamine

  • Step 1: Ether Formation

    • React 2-bromophenol with a dihaloethane (e.g., 1-bromo-2-chloroethane) under basic conditions (e.g., using sodium hydroxide or potassium carbonate) in a suitable solvent like DMF or acetonitrile. This reaction forms 1-(2-bromoethoxy)-2-bromobenzene. The choice of dihaloethane with different leaving groups allows for selective subsequent reactions.

  • Step 2: Amination

    • The resulting haloalkoxybenzene is then reacted with an excess of methylamine (in a solvent like ethanol or as an aqueous solution) in a sealed reaction vessel. The nucleophilic substitution of the terminal halogen by methylamine yields the desired product, 2-(2-Bromophenoxy)-N-methylethanamine.

  • Step 3: Purification

    • The final product would be purified from the reaction mixture. This typically involves an acid-base extraction to separate the amine from unreacted starting materials and byproducts, followed by distillation or column chromatography to achieve high purity.

This protocol is illustrative and based on general organic synthesis principles.[11] Researchers must conduct their own literature search and risk assessment before attempting any synthesis.

Conclusion and Recommendations for Researchers

Based on available data, 2-(2-Bromophenoxy)-N-methylethanamine is not a controlled substance by name. However, its status as a potential controlled substance analogue remains a significant legal ambiguity, particularly in the United States.

Key Takeaways:

  • No Direct Scheduling: The compound is not explicitly listed in major national or international drug control schedules.

  • Analogue Risk: The primary legal concern is its potential classification as a controlled substance analogue of a hallucinogenic phenethylamine like 2C-B.

  • Structural Ambiguity: The presence of a phenoxy (ether) linkage represents a significant structural difference from classic phenethylamines, which could be a strong argument against it being a direct analogue.

  • Pharmacological Data is Key: The determination of its analogue status would heavily depend on pharmacological data demonstrating psychoactive effects similar to Schedule I or II substances. Currently, such data is not publicly available.

Recommendations:

  • Legal Counsel: Professionals intending to synthesize or work with this compound, especially for applications that could involve human consumption, should consult with legal counsel specializing in DEA regulations and the Controlled Substances Act.

  • Pharmacological Profiling: Initial research should focus on in-vitro receptor binding and functional assays (particularly at 5-HT2A, dopamine, and norepinephrine receptors) to determine its pharmacological profile. The absence of psychoactive properties similar to controlled substances would strongly mitigate the risk of it being classified as an analogue.

  • Documentation: Meticulous records of all research, including the intended non-clinical use of the compound, should be maintained.

References

  • American Addiction Centers. (2024, October 11). 2c-i, 2c-e, 2C-b Abuse: Understanding Research Chemicals. [Link]

  • United Nations Office on Drugs and Crime. Details for Phenethylamines. [Link]

  • PubChem. 2-(2-bromophenyl)-N-methylethanamine. [Link]

  • Department of Justice Canada. (2026, January 30). Controlled Drugs and Substances Act (SC 1996, c. 19). [Link]

  • National Center for Biotechnology Information. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. [Link]

  • legislation.gov.uk. (2001). The Misuse of Drugs Regulations 2001. [Link]

  • MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

  • Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • National Center for Biotechnology Information. (2013, September 30). β-phenylethylamine, a small molecule with a large impact. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. [Link]

  • Google Patents. CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines.
  • PubMed. (1992). Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives. [Link]

  • Semantic Scholar. (2022, October 13). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. [Link]

  • PubMed. (1991). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. [Link]

  • legislation.gov.uk. (2001). The Misuse of Drugs Act 1971 (Modification) Order 2001. [Link]

  • ResearchGate. (2016, February 24). PHENYLETHYLAMINE: HEALTH BENEFITS -A REVIEW. [Link]

  • MDPI. (2021, July 31). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. [Link]

  • Korea Science. (2023, March 1). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]

  • GOV.UK. (2025, April 1). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. [Link]

  • World Anti-Doping Agency. “Elimination profile of orally administered phenylethylamine”. [Link]

  • DEA.gov. Drug Scheduling. [Link]

  • Electronic Code of Federal Regulations. 21 CFR Part 1308 -- Schedules of Controlled Substances. [Link]

  • American Chemical Society. (2023, May 22). 2-Phenylethylamine. [Link]

  • Reddit. (2022, August 29). Synthesis of (N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1] nonan-3-amine).... [Link]

  • Library of Parliament. (2017, March 17). Bill C-37: An Act to amend the Controlled Drugs and Substances Act.... [Link]

  • ResearchGate. (2013, November 7). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. [Link]

  • GOV.UK. (2011, October 25). Consideration of the Novel Psychoactive Substances ('Legal Highs'). [Link]

  • ScienceOpen. (2023, July 20). Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. [Link]

  • Europa.eu. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

  • United Nations Office on Drugs and Crime. The International Drug Control Conventions. [Link]

  • MIMS Ireland. Schedule 2 and 3 Controlled Drugs. [Link]

  • National Health Information Centre (Slovakia). EMCDDA AND NCZI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-(2-Bromophenoxy)-N-methylethanamine

Abstract This application note details a robust, two-step protocol for the synthesis of 2-(2-bromophenoxy)-N-methylethanamine starting from 2-bromophenol . The method utilizes a Williamson ether synthesis followed by nuc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-step protocol for the synthesis of 2-(2-bromophenoxy)-N-methylethanamine starting from 2-bromophenol . The method utilizes a Williamson ether synthesis followed by nucleophilic amination. Key process parameters (CPPs) are optimized to minimize common side reactions such as dimerization (formation of 1,2-bis(2-bromophenoxy)ethane) and over-alkylation of the amine. This guide is designed for researchers requiring high-purity intermediates for CNS-active pharmaceutical scaffolds.

Introduction & Retrosynthetic Analysis

The target compound, 2-(2-bromophenoxy)-N-methylethanamine , serves as a critical building block in the synthesis of serotonin reuptake inhibitors (SRIs) and other psychotropic agents. The ortho-bromo substituent provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to diversify the scaffold.

Retrosynthetic Strategy

The synthesis is disconnected into two reliable transformations:

  • C-N Disconnection: The secondary amine is installed via nucleophilic substitution of a primary alkyl halide.

  • C-O Disconnection: The ether linkage is formed via alkylation of the phenol with a bifunctional electrophile.

Strategic Choice: We utilize 1,2-dibromoethane as the linker.[1] To prevent the formation of the symmetric dimer (Ph-O-CH2-CH2-O-Ph), a large stoichiometric excess of the dihalide is employed in the first step.

Reaction Scheme

ReactionScheme SM 2-Bromophenol Inter 1-(2-Bromoethoxy)- 2-bromobenzene SM->Inter Step 1: K2CO3, MeCN Reflux, 80°C Reagent1 1,2-Dibromoethane (Excess) Reagent1->Inter Product 2-(2-Bromophenoxy)- N-methylethanamine Inter->Product Step 2: Sealed Tube 60°C Reagent2 Methylamine (33% in EtOH) Reagent2->Product

Figure 1: Synthetic route from 2-bromophenol to the target amine.

Experimental Protocol

Step 1: Synthesis of 1-(2-Bromoethoxy)-2-bromobenzene

Objective: Selective mono-alkylation of 2-bromophenol.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Density (g/mL)Role
2-Bromophenol 173.011.01.49Limiting Reagent
1,2-Dibromoethane 187.864.02.18Electrophile (Excess)
Potassium Carbonate 138.212.0-Base
Acetonitrile (MeCN) ---Solvent (Polar Aprotic)
Procedure
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a large magnetic stir bar and a reflux condenser. Connect to a nitrogen line.

  • Dissolution: Charge the flask with 2-bromophenol (5.0 g, 28.9 mmol) and anhydrous MeCN (50 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 8.0 g, 57.8 mmol). The mixture will form a suspension.

  • Electrophile Addition: Add 1,2-dibromoethane (21.7 g, 115.6 mmol, 10.0 mL) in a single portion.

    • Note: The 4-fold excess is critical to suppress the formation of the bis-ether dimer [1].

  • Reaction: Heat the mixture to reflux (bath temp ~85°C) with vigorous stirring for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The product (R_f ~0.6) should appear less polar than the phenol.

  • Workup:

    • Cool to room temperature (RT). Filter off the inorganic salts (KBr, excess K₂CO₃) through a Celite pad. Rinse the pad with MeCN.

    • Concentrate the filtrate under reduced pressure. Crucial: 1,2-dibromoethane is toxic and volatile; use a high-efficiency trap.

    • Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: If significant dimer is present, purify via flash column chromatography (100% Hexanes → 5% EtOAc/Hexanes).

    • Yield Expectation: 85–95% (Pale yellow oil).

Step 2: Synthesis of 2-(2-Bromophenoxy)-N-methylethanamine

Objective: Amination of the alkyl bromide.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7]Role
Intermediate Bromide 279.961.0Limiting Reagent
Methylamine (33% in EtOH) 31.0610.0Nucleophile
Ethanol --Solvent
Procedure
  • Setup: Use a heavy-walled pressure tube or a sealed vessel (e.g., Q-tube) to contain methylamine vapors.

  • Charging: Dissolve the Intermediate Bromide (from Step 1, ~7.0 g, 25 mmol) in Ethanol (20 mL).

  • Amine Addition: Cool the vessel to 0°C. Add Methylamine solution (33% in EtOH, ~250 mmol, ~30 mL).

    • Note: Large excess prevents the formation of the tertiary amine (double alkylation).

  • Reaction: Seal the vessel and heat to 60°C for 6–8 hours.

  • Workup (Acid-Base Extraction):

    • Cool to RT and carefully vent the vessel in a fume hood.

    • Concentrate the mixture to remove ethanol and excess methylamine.

    • Dissolve the residue in Dichloromethane (DCM) (50 mL).

    • Acid Extraction: Extract the organic layer with 1M HCl (3 x 30 mL). The product (amine) moves to the aqueous phase; non-basic impurities (unreacted bromide) remain in the DCM.

    • Basification: Combine the aqueous acidic layers. Cool in an ice bath and basify to pH >12 using 6M NaOH . The product will oil out.

    • Final Extraction: Extract the cloudy aqueous mixture with DCM (3 x 40 mL).

    • Dry the combined organics over Na₂SO₄, filter, and concentrate to dryness.

  • Salt Formation (Optional for Storage): Dissolve the free base in diethyl ether and add HCl in dioxane (1.1 eq) to precipitate the hydrochloride salt.

Critical Process Parameters (CPP) & Troubleshooting

ParameterTarget RangeImpact of DeviationMitigation
Stoichiometry (Step 1) 4.0–5.0 eq Dibromoethane< 3.0 eq leads to significant dimer (bis-phenoxy) formation.Recover excess dibromoethane via distillation if scaling up.
Temperature (Step 1) 80–85°C (Reflux)Lower temps lead to incomplete conversion; higher temps increase elimination side products.Maintain reflux; ensure efficient condensing.
Amine Excess (Step 2) >10 eqLow excess leads to tertiary amine formation (reaction of product with starting bromide).Use high concentration methylamine; recycle if possible.
Workup pH (Step 2) pH < 2 (Acid ext) / pH > 12 (Base ext)Incorrect pH leads to yield loss during extraction.Use pH paper to verify aqueous layers before discarding.
Purification Workflow

Purification Crude Crude Reaction Mixture (Step 2) Evap Evaporate Volatiles (EtOH, MeNH2) Crude->Evap DCM_Add Dissolve in DCM Evap->DCM_Add Acid_Ext Extract with 1M HCl DCM_Add->Acid_Ext Org_Waste Organic Layer (Discard Impurities) Acid_Ext->Org_Waste Non-basic Impurities Aq_Acid Aqueous Acid Layer (Contains Product) Acid_Ext->Aq_Acid Basify Basify with 6M NaOH (pH > 12) Aq_Acid->Basify DCM_Ext2 Extract with DCM Basify->DCM_Ext2 Final Pure Product (Free Base) DCM_Ext2->Final

Figure 2: Acid-Base purification strategy for the isolation of the target amine.

Safety & Hazards

  • 2-Bromophenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • 1,2-Dibromoethane: Carcinogen and mutagen. Highly toxic. Handle only in a well-ventilated fume hood. Double-glove (Nitrile/Laminate) recommended.

  • Methylamine: Flammable gas/liquid. Corrosive. Causes severe burns. The sealed vessel in Step 2 poses a pressure hazard; use a blast shield.

Analytical Data (Expected)

1-(2-Bromoethoxy)-2-bromobenzene (Intermediate):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (dd, 1H), 7.28 (dt, 1H), 6.92 (d, 1H), 6.85 (t, 1H), 4.35 (t, J = 6.5 Hz, 2H, O-CH₂), 3.68 (t, J = 6.5 Hz, 2H, CH₂-Br).

  • Physical State: Pale yellow oil or low-melting solid (mp ~30–35°C).

2-(2-Bromophenoxy)-N-methylethanamine (Target):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.53 (dd, 1H), 7.25 (m, 1H), 6.90 (d, 1H), 6.82 (t, 1H), 4.15 (t, J = 5.2 Hz, 2H, O-CH₂), 3.05 (t, J = 5.2 Hz, 2H, CH₂-N), 2.50 (s, 3H, N-CH₃), 1.80 (br s, 1H, NH).

  • MS (ESI): m/z calc for C₉H₁₂BrNO [M+H]⁺: 230.0/232.0; found 230.1/232.1.

References

  • Williamson Ether Synthesis Optimization: LookChem. Synthesis of 1-(2-bromoethoxy)-2-bromobenzene. Link

  • Amination of Alkyl Halides: Chemguide. Amines as Nucleophiles. Link

  • Intermediate Properties: PubChem. 1-Bromo-2-(2-bromoethoxy)benzene.[8] Link

  • General Phenol Alkylation Protocol: Organic Syntheses. Alkylation of Phenols. Link (General reference for phenol alkylation conditions).

Sources

Application

Application Note: Protocol for the Selective N-Alkylation of Methylamine with 2-(2-Bromophenoxy)ethyl bromide

Executive Summary This application note details the protocol for synthesizing -[2-(2-bromophenoxy)ethyl]methylamine via the nucleophilic substitution of 2-(2-bromophenoxy)ethyl bromide with methylamine. This transformati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing


-[2-(2-bromophenoxy)ethyl]methylamine  via the nucleophilic substitution of 2-(2-bromophenoxy)ethyl bromide with methylamine. This transformation is a critical step in the synthesis of various CNS-active agents and 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffolds.

The protocol prioritizes chemoselectivity , ensuring the alkyl bromide is substituted while the aryl bromide remains intact for downstream cross-coupling (e.g., Buchwald-Hartwig or Ullmann type). It also addresses the challenge of polyalkylation (dimerization) through strict stoichiometric control.

Reaction Mechanism & Chemoselectivity

The reaction proceeds via a classic SN2 (Substitution Nucleophilic Bimolecular) mechanism.

Chemoselectivity Profile[1]
  • Alkyl Bromide (Primary): Highly reactive toward nucleophilic attack. The

    
     orbital is sterically accessible.
    
  • Aryl Bromide: Inert under these conditions. Substitution at the sp2 hybridized carbon requires high energy or transition metal catalysis (Pd/Cu) due to the strength of the C-Br bond and repulsion between the nucleophile and the

    
    -electron cloud.
    
Controlling Polyalkylation

Methylamine is a primary amine. Upon mono-alkylation, the product is a secondary amine, which is often more nucleophilic than the starting material. To prevent the secondary amine from attacking another molecule of alkyl bromide (forming the tertiary amine dimer), methylamine must be used in large excess (≥10 equivalents) .

Mechanistic Visualization

ReactionMechanism Reactant 2-(2-Bromophenoxy) ethyl bromide TS Transition State [S_N2] Reactant->TS Nucleophilic Attack Reagent Methylamine (Excess) Reagent->TS Product N-[2-(2-bromophenoxy) ethyl]methylamine TS->Product Inversion/Substitution SideProduct HBr (Salt Form) TS->SideProduct Leaving Group

Figure 1: SN2 reaction pathway showing the selective attack of methylamine on the alkyl bromide side chain.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
2-(2-Bromophenoxy)ethyl bromide ~279.961.0Limiting Reagent
Methylamine (33% in EtOH) 31.0610.0 - 15.0Nucleophile
Ethanol (Absolute) 46.07SolventReaction Medium
Dichloromethane (DCM) 84.93N/AExtraction Solvent
Sodium Sulfate (Na₂SO₄) 142.04N/ADrying Agent
Equipment
  • Pressure Vessel / Sealed Tube: Essential. Methylamine is a gas at STP; heating an open vessel will result in reagent loss and stoichiometry failure.

  • Magnetic Stirrer & Oil Bath.

  • Rotary Evaporator.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: In a fume hood, weigh 2-(2-Bromophenoxy)ethyl bromide (1.0 eq) into a heavy-walled pressure vessel equipped with a magnetic stir bar.

  • Solvation: Dissolve the substrate in absolute ethanol (concentration ~0.2 M).

    • Note: If the substrate is an oil and difficult to handle, dissolve it in a minimal amount of DCM before adding ethanol, though pure ethanol is preferred to avoid halogen exchange.

  • Reagent Addition: Cool the vessel to 0°C (ice bath). Carefully add Methylamine (33% wt in Ethanol) (15.0 eq).

    • Critical: Cooling prevents rapid volatilization of methylamine during addition.

  • Sealing: Cap the pressure vessel tightly.

Phase 2: Reaction
  • Heating: Transfer the vessel to an oil bath. Heat to 60°C - 70°C with vigorous stirring.

  • Duration: Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (high Rf) should disappear; the secondary amine product (low Rf, stains with Ninhydrin) will appear.

Phase 3: Workup & Isolation
  • Quenching: Cool the vessel to room temperature, then to 0°C. Carefully open the seal to vent any residual pressure.

  • Concentration: Concentrate the mixture in vacuo (Rotary Evaporator) to remove ethanol and excess methylamine.

    • Result: A viscous oil or semi-solid residue (the HBr salt of the amine) remains.

  • Free-Basing: Resuspend the residue in DCM . Add 1M NaOH or saturated NaHCO₃ (pH > 10) and stir for 10 minutes to liberate the free amine.

  • Extraction: Separate the layers. Extract the aqueous layer 2x with DCM.

  • Drying: Combine organic layers, wash with Brine, dry over anhydrous Na₂SO₄, and filter.

  • Final Concentration: Evaporate the solvent to yield the crude secondary amine.

Phase 4: Purification (If required)
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM:MeOH:NH₄OH (95:5:0.5). The ammonia is required to prevent the amine from streaking on the silica.

Workflow Visualization

ExperimentalWorkflow cluster_setup Setup & Reaction cluster_workup Workup cluster_analysis Validation Step1 Dissolve Bromide in Ethanol Step2 Add Excess MeNH2 (Sealed Tube, 0°C) Step1->Step2 Step3 Heat to 65°C (4-6 Hours) Step2->Step3 Step4 Evaporate Volatiles (Remove excess MeNH2) Step3->Step4 Step5 Basify (NaOH) Extract w/ DCM Step4->Step5 Step6 Purification (Silica Column) Step5->Step6 Step7 NMR / MS Confirmation Step6->Step7

Figure 2: Operational workflow for the synthesis and isolation of the target amine.

Quality Control & Troubleshooting

Expected Analytical Data
  • 1H NMR (CDCl₃, 400 MHz):

    • 
       ~2.45 ppm (s, 3H, N-Me ).
      
    • 
       ~3.00 ppm (t, 2H, N-CH ₂).
      
    • 
       ~4.10 ppm (t, 2H, O-CH ₂).[3]
      
    • 
       ~6.8 - 7.5 ppm (m, 4H, Aryl-H).
      
    • Note: The N-H proton is broad and may not be visible or may appear around 1.5-2.0 ppm depending on concentration/dryness.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]+ peak showing characteristic bromine isotope pattern (1:1 ratio of peaks separated by 2 amu).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Volatilization of MethylamineEnsure vessel is sealed tight; cool to 0°C before opening.
Dimer Formation Insufficient MethylamineIncrease MeNH₂ equivalents to >15; maintain dilute concentration.
Starting Material Remains Temperature too lowIncrease temperature to 70°C; ensure efficient stirring.
Product Streaking on TLC Silica InteractionAdd 1% Triethylamine or NH₄OH to the TLC eluent.

Safety & Compliance

  • Alkyl Bromides: Potentially alkylating agents.[4] Handle with gloves in a fume hood.

  • Methylamine: Toxic by inhalation and corrosive.[5] The gas has a strong ammoniacal odor. All work must be performed in a well-ventilated fume hood.

  • Pressure Hazards: Heating volatile solvents/reagents in a sealed tube creates pressure. Use a blast shield and rated glassware.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Standard reference for SN2 mechanisms and amine synthesis).
  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6329, Methylamine.

  • Occupational Safety and Health Administration (OSHA). Methylamine Handling Guidelines.

Sources

Method

Application Notes: Reductive Amination Methods for 2-(2-Bromophenoxy)acetaldehyde

Introduction Reductive amination is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, for its efficiency in forming carbon-nitrogen bonds.[1][2] This power...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Reductive amination is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, for its efficiency in forming carbon-nitrogen bonds.[1][2] This powerful, often one-pot, reaction transforms a carbonyl group and an amine into a more substituted amine via an intermediate imine or iminium ion, which is then reduced in situ.[3][4] The method's value lies in its broad substrate scope and its ability to avoid the overalkylation issues common with direct alkylation of amines.[3][5]

This guide provides detailed protocols and scientific rationale for the reductive amination of 2-(2-Bromophenoxy)acetaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, including analogues of the selective norepinephrine reuptake inhibitor, Viloxazine. The choice of reducing agent is critical for success and is dictated by the stability of the aldehyde, the nucleophilicity of the amine, and the desired reaction conditions.[1] We will explore two of the most reliable and widely adopted methods, utilizing Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride (NaBH₃CN), respectively.

Mechanism and Reagent Selection Rationale

The general mechanism of reductive amination involves two key stages: the formation of an iminium ion, followed by its reduction.

  • Imine/Iminium Ion Formation: The amine nitrogen performs a nucleophilic attack on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to yield an imine (from a primary amine) or an iminium ion (from a secondary amine).[6] This step is often catalyzed by mild acid.

  • Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the iminium ion to furnish the final amine product.

The critical challenge is to use a reducing agent that is potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde.[1][7] This selectivity is the primary reason for the widespread use of specialized hydride reagents.

Reductive_Amination_Mechanism

Comparative Analysis of Key Reducing Agents

The choice between Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride is a crucial decision point in experimental design. Each offers distinct advantages and operates under different optimal conditions.

FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaBH₃CN)
Reactivity Mild and highly selective for iminium ions over carbonyls.[1][6]Mild, but more reactive than STAB. Requires pH control for selectivity.[3][8]
Optimal pH Slightly acidic conditions are tolerated; often used with a catalytic amount of acetic acid.[5][9]Requires mildly acidic conditions (pH ~5-6) to promote iminium formation and reduction.[3][5]
Solvent Aprotic solvents (DCE, THF, DCM) are preferred as it is water-sensitive.[7][10]Protic solvents (Methanol, Ethanol) and water are compatible.[8]
Safety Profile Considered safer; byproducts are non-toxic (acetate and borate salts).[7][11]Highly toxic. Can release toxic hydrogen cyanide (HCN) gas if conditions become too acidic.[12][13][14]
Workup Typically involves an aqueous basic quench (e.g., NaHCO₃ solution).[2]Requires careful quenching and waste disposal due to potential cyanide content.
Best For One-pot reactions with sensitive substrates and a wide range of amines, including weakly basic ones.[1][9][11]Reactions where protic solvents are necessary or when cost is a primary concern.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This method is often preferred due to its operational simplicity, mild reaction conditions, and superior safety profile.[7][11] STAB's steric bulk and the electron-withdrawing nature of its acetoxy groups attenuate its reactivity, making it exceptionally selective for the iminium ion even in the presence of excess aldehyde.[1][15]

Materials and Reagents
  • 2-(2-Bromophenoxy)acetaldehyde

  • Primary or Secondary Amine (e.g., Morpholine, Benzylamine)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Glacial Acetic Acid (optional, catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-(2-Bromophenoxy)acetaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE). Add the desired amine (1.0-1.2 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (Et₃N, 1.1 eq) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[2] For less reactive amines or ketones, a catalytic amount of glacial acetic acid (0.1 eq) can be added to accelerate this step.[2][9]

  • Reduction: Carefully add Sodium Triacetoxyborohydride (STAB) (1.3-1.5 eq) portion-wise to the stirred solution. The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).

  • Workup and Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2] Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane or ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[2] Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

STAB_Workflow

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This classic method, often called the Borch reaction, is highly effective but requires careful control of pH and stringent safety precautions.[16] NaBH₃CN is less reactive than sodium borohydride (NaBH₄), and at a controlled pH of 5-6, it reduces the protonated iminium ion much faster than it reduces the starting aldehyde.[3][8][17]

CRITICAL SAFETY WARNING: Sodium Cyanoborohydride is highly toxic and can release fatal hydrogen cyanide (HCN) gas upon contact with strong acids or under excessively acidic conditions (pH < 4).[14] This procedure must be performed in a well-ventilated chemical fume hood, and all personnel must wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][13] All waste must be treated as cyanide waste and disposed of according to institutional safety protocols.

Materials and Reagents
  • 2-(2-Bromophenoxy)acetaldehyde

  • Primary or Secondary Amine

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine, Anhydrous MgSO₄/Na₂SO₄

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(2-Bromophenoxy)acetaldehyde (1.0 eq) and the amine (1.1 eq) in methanol.

  • pH Adjustment: Stir the solution and add glacial acetic acid dropwise to adjust the pH to approximately 5-6. This can be monitored using pH paper. This step is crucial for selectively activating the imine for reduction.

  • Addition of Reducing Agent: Once the pH is stable, add Sodium Cyanoborohydride (1.5 eq) in a single portion. Note: A slight effervescence may be observed; ensure the fume hood sash is lowered.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically faster than the STAB protocol, often completing within 1-4 hours. Monitor by TLC or LC-MS.

  • Workup and Quenching: Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is basic (pH > 8) to neutralize the acid and any remaining hydride reagent.

  • Solvent Removal and Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add deionized water and extract with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Sodium cyanoborohydride. Retrieved February 2026, from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. Retrieved February 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Triacetoxyborohydride (STAB). Retrieved February 2026, from [Link]

  • University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Sodium Cyanoborohydride. [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Sodium Cyanoborohydride. [Link]

  • Carl Roth. (2024, November 4). Safety Data Sheet: Sodium cyanoborohydride. [Link]

  • All CHEMISTRY. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]

  • Alpha Chemika. (n.d.). Safety Data Sheet: SODIUM CYANOBOROHYDRIDE For Synthesis. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 2026, from [Link]

  • Myers, A. G. (n.d.).
  • Google Patents. (n.d.). EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Reductive amination. Retrieved February 2026, from [Link]

  • WIPO Patentscope. (2018, September 20). Methods for producing viloxazine salts and novel polymorphs thereof. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved February 2026, from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 1-25.

Sources

Application

Strategic Utilization of 2-(2-Bromophenoxy)-N-methylethanamine in Pharmaceutical Synthesis

Content Type: Application Note & Technical Protocol Subject: 2-(2-Bromophenoxy)-N-methylethanamine (CAS: 915025-70-6 / Analogous Series) Keywords: 1,4-Benzoxazepine, Intramolecular Buchwald-Hartwig, CNS Ligands, Privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Protocol Subject: 2-(2-Bromophenoxy)-N-methylethanamine (CAS: 915025-70-6 / Analogous Series) Keywords: 1,4-Benzoxazepine, Intramolecular Buchwald-Hartwig, CNS Ligands, Privileged Scaffolds

Executive Summary & Structural Utility

In modern medicinal chemistry, 2-(2-Bromophenoxy)-N-methylethanamine serves as a high-value "bifunctional linchpin." Its utility stems from the strategic placement of two reactive handles: an electrophilic aryl bromide and a nucleophilic secondary amine, separated by a flexible ethyl-ether tether.

While often overlooked as a simple building block, this molecule is the primary precursor for the synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepines . This heterocyclic core is a "privileged scaffold" found in numerous CNS-active pharmaceutical agents (dopamine antagonists, serotonin modulators) and antihistamines.

Key Applications:

  • Intramolecular Cyclization: Rapid access to 7-membered heterocycles via Pd-catalyzed C-N bond formation.

  • Fragment-Based Drug Discovery (FBDD): The scaffold mimics the pharmacophore of blockbuster drugs like Vortioxetine (multimodal antidepressant) and Loxapine (antipsychotic), allowing for rapid library generation.

Retrosynthetic Logic & Pathway Analysis

The transformation of this intermediate relies on exploiting the ortho-bromo substituent. Unlike para-isomers, the ortho-position allows for intramolecular cyclization.

Retrosynthesis Target 1,4-Benzoxazepine Core (CNS Active Scaffold) Inter 2-(2-Bromophenoxy)- N-methylethanamine (The Intermediate) Inter->Target Intramolecular Buchwald-Hartwig (Pd-Cat) SM1 2-Bromophenol SM1->Inter Alkylation (K2CO3, DMF) SM2 N-(2-chloroethyl)- N-methylamine SM2->Inter

Figure 1: Retrosynthetic disconnection showing the central role of the title intermediate in accessing the benzoxazepine core.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: Preparation of 2-(2-Bromophenoxy)-N-methylethanamine from 2-bromophenol. Scale: 50 mmol basis.

Reagents:

  • 2-Bromophenol (1.0 eq)

  • N-(2-chloroethyl)-N-methylamine hydrochloride (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Sodium Iodide (NaI) (0.1 eq - Catalyst)

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend

    
     (20.7 g, 150 mmol) in MeCN (100 mL).
    
  • Addition: Add 2-Bromophenol (8.65 g, 50 mmol) and stir at room temperature for 15 minutes to allow phenoxide formation.

  • Alkylation: Add N-(2-chloroethyl)-N-methylamine hydrochloride (7.8 g, 60 mmol) and catalytic NaI (0.75 g).

  • Reaction: Heat the mixture to reflux (80-82°C) for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol (Rf ~0.6) should disappear; the amine product is basic and may streak (use Ninhydrin stain).

  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve residue in DCM, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .
    
    • Note: If high purity is required for the next step, convert to the hydrochloride salt by adding 4M HCl in dioxane, precipitating the white solid.

Protocol B: Intramolecular Buchwald-Hartwig Cyclization

Objective: Cyclization to 4-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine. Critical Mechanism: This step builds the 7-membered ring. The choice of ligand is critical to favor reductive elimination over


-hydride elimination.

Reagents:

  • Intermediate (from Protocol A) (1.0 eq)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: BINAP or Xantphos (4-6 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 eq)
    
  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube or pressure vial and cycle with Argon/Nitrogen 3 times.

  • Loading: Add the Intermediate (1.0 eq),

    
     (0.02 eq), BINAP (0.04 eq), and 
    
    
    
    (1.5 eq).
  • Solvation: Add anhydrous Toluene (0.1 M concentration).

    • Expert Tip: Do not use halogenated solvents (DCM) or protic solvents (MeOH) as they interfere with the Pd cycle.

  • Reaction: Seal the vessel and heat to 100°C for 12 hours.

    • Visual Check: The reaction mixture usually turns from dark red to orange/brown. A black precipitate indicates Pd black formation (catalyst death), suggesting inefficient ligation.

  • Work-up: Cool to RT. Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

  • Isolation: Concentrate and purify via Flash Column Chromatography (DCM:MeOH 95:5).

Mechanistic Validation & Troubleshooting

The success of the cyclization depends on the catalytic cycle. Understanding the failure modes is essential for troubleshooting.

CatalyticCycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + NaOtBu - NaBr RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim 7-Membered Transition State RedElim->Pd0 Regenerate Cat. Product 1,4-Benzoxazepine (Product) RedElim->Product

Figure 2: The Palladium catalytic cycle.[1] The rate-determining step for 7-membered rings is often the Reductive Elimination, requiring bulky bidentate ligands like BINAP.

Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Low Yield Start material remainsOxidative addition failureSwitch to Xantphos or increase Temp to 110°C.
Debromination Product mass = SM - Br + H

-hydride elimination
Use a solvent with no

-hydrogens; ensure base is dry.
Pd Black Black precipitateLigand dissociationIncrease Ligand:Metal ratio to 2:1 or 3:1.
Dimerization Mass = 2x SMIntermolecular reactionDilution is key. Run reaction at 0.05 M or lower.

References

  • Foundational Benzoxazepine Synthesis

    • Lévai, A. (2004). "Synthesis of 1,4-benzoxazepine derivatives." Journal of Heterocyclic Chemistry.
    • (Journal Landing Page)

  • Intramolecular Buchwald-Hartwig Protocols

    • Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry. Establishes the Pd/BINAP/NaOtBu standard conditions.
  • Pharmaceutical Relevance

    • Mullins, S. J., et al. (2014). "Preparation of neuroprotective condensed 1,4-benzoxazepines." Beilstein Journal of Organic Chemistry. Demonstrates the specific use of phenoxy-ethylamine precursors for CNS drugs.
  • Intermediate Characterization

    • PubChem Compound Summary for 2-(2-Bromophenoxy)

Sources

Method

2-(2-Bromophenoxy)-N-methylethanamine in serotonin transporter (SERT) research

This Application Note and Protocol Guide details the use of 2-(2-Bromophenoxy)-N-methylethanamine (CAS: 915920-44-4) in Serotonin Transporter (SERT) research. This compound serves as a critical chemical probe for explori...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-(2-Bromophenoxy)-N-methylethanamine (CAS: 915920-44-4) in Serotonin Transporter (SERT) research. This compound serves as a critical chemical probe for exploring the orthosteric binding site (S1) of the transporter, specifically investigating the steric and electronic tolerance of the ortho-substituted phenoxy moiety, a pharmacophore central to many SSRIs and SNRIs (e.g., Atomoxetine, Nisoxetine).

Part 1: Introduction & Mechanism of Action

Scientific Rationale

The serotonin transporter (SERT) is the primary target for Selective Serotonin Reuptake Inhibitors (SSRIs).[1][2] The aryloxyalkylamine scaffold is a privileged structure in SERT ligand design. While blockbuster drugs like Fluoxetine and Atomoxetine utilize a propyl-amine linker, 2-(2-Bromophenoxy)-N-methylethanamine features a shorter ethyl-amine linker and a bulky 2-bromo substituent on the phenoxy ring.

This compound is utilized in research to:

  • Probe the S1 Binding Pocket: The ortho-bromo substituent introduces significant steric bulk and potential halogen-bonding interactions, testing the plasticity of the S1 hydrophobic sub-pocket.

  • Define Linker Length Dependence: Comparing the affinity of this ethyl-linker analog against propyl-linker analogs (e.g., Nisoxetine) elucidates the distance requirements between the aromatic anchor and the cationic amine for optimal aspartate (Asp98) interaction.

  • Serve as a Precursor: The secondary amine allows for facile radiolabeling (e.g., with [

    
    C]CH
    
    
    
    I) to generate PET tracers for in vivo imaging.
Chemical Properties & Handling
  • IUPAC Name: 2-(2-Bromophenoxy)-N-methylethanamine[3]

  • CAS Number: 915920-44-4[3][4]

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
  • Molecular Weight: 230.10 g/mol

  • Solubility: Soluble in DMSO (>20 mg/mL) and Ethanol. Limited solubility in water; requires protonation (salt form) or co-solvent.

  • Storage: -20°C, desiccated. Protect from light (aryl bromides can be photosensitive).

Part 2: Experimental Protocols

Protocol A: SERT Radioligand Competitive Binding Assay

Objective: Determine the binding affinity (


) of 2-(2-Bromophenoxy)-N-methylethanamine by displacing a known radioligand (e.g., [

H]Citalopram or [

H]Paroxetine).
1. Reagents & Materials
  • Source Tissue/Cells: HEK-293 cells stably expressing human SERT (hSERT) or rat cortical membranes.

  • Radioligand: [

    
    H]Citalopram (Specific Activity: ~80 Ci/mmol) or [
    
    
    
    H]Paroxetine.
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-Specific Binding (NSB) Control: 10

    
    M Fluoxetine or Paroxetine.
    
  • Test Compound: 2-(2-Bromophenoxy)-N-methylethanamine (prepare 10 mM stock in DMSO).

2. Membrane Preparation Workflow
  • Harvest: Scrape cells in ice-cold PBS; centrifuge at 1,000 x g for 5 min.

  • Lysis: Resuspend pellet in hypotonic buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4); homogenize (Polytron, 10 sec).

  • Centrifugation: Spin at 40,000 x g for 20 min at 4°C.

  • Resuspension: Resuspend pellet in Assay Buffer to a final protein concentration of 2–5

    
     g/well .
    
3. Binding Assay Steps
  • Plate Setup: Use 96-well polypropylene plates.

  • Additions:

    • 25

      
      L  Test Compound (Concentration range: 
      
      
      
      M to
      
      
      M).
    • 25

      
      L  Radioligand (Final concentration 
      
      
      
      , e.g., 1 nM).
    • 150

      
      L  Membrane Suspension.
      
    • Total Volume: 200

      
      L.
      
  • Incubation: Incubate for 60 min at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI) using a cell harvester.

  • Wash: Wash 3x with 3 mL ice-cold Assay Buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

4. Data Analysis
  • Calculate % Specific Binding:

    
    .
    
  • Fit data to a one-site competition model (Hill slope = -1) to determine

    
    .
    
  • Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
Protocol B: Functional Uptake Inhibition Assay

Objective: Assess the ability of the compound to inhibit the functional transport of serotonin.

1. Reagents
  • Substrate: [

    
    H]5-HT (Serotonin).
    
  • Uptake Buffer: Krebs-Ringer HEPES (KRH) buffer containing 0.1 mM Ascorbic Acid and 0.1 mM Pargyline (MAO inhibitor).

  • Cells: hSERT-expressing HEK-293 cells seeded in 96-well plates (Poly-D-Lysine coated).

2. Assay Workflow
  • Wash: Remove growth medium; wash cells 1x with warm KRH buffer.

  • Pre-incubation: Add 180

    
    L KRH buffer containing Test Compound (various concentrations). Incubate 10 min at 37°C.
    
  • Transport Initiation: Add 20

    
    L [
    
    
    
    H]5-HT (Final conc: 20–50 nM).
  • Uptake: Incubate for 10 min at 37°C.

  • Termination: Aspirate buffer; wash cells 3x with ice-cold KRH buffer.

  • Lysis: Add 1% SDS or 0.1 N NaOH to solubilize cells.

  • Quantification: Scintillation counting.

Part 3: Visualization & Logic

Experimental Workflow Diagram

The following diagram illustrates the logical flow for characterizing the compound, from stock preparation to


 determination.

SERT_Assay_Workflow Stock Compound Stock (10 mM in DMSO) Dilution Serial Dilution (10^-5 M to 10^-11 M) Stock->Dilution Incubation Equilibrium Binding (60 min @ 25°C) Dilution->Incubation Test Agent Membrane hSERT Membranes (HEK-293) Membrane->Incubation Target Radioligand [3H]Citalopram (~1 nM) Radioligand->Incubation Tracer Filtration GF/B Filtration (+0.5% PEI) Incubation->Filtration Terminate Counting Scintillation Counting (CPM) Filtration->Counting Analysis Data Analysis (Cheng-Prusoff -> Ki) Counting->Analysis

Caption: Workflow for Competitive Radioligand Binding Assay to determine SERT affinity.

SAR Logic: The Phenoxyethylamine Scaffold

This diagram explains why this specific compound is used—to probe the steric constraints of the ortho position.

SAR_Logic Core Phenoxyethylamine Core Ortho 2-Position (Ortho) Substitution Core->Ortho Linker Linker Length (Ethyl vs Propyl) Core->Linker Amine Amine Type (Secondary) Core->Amine Effect1 Steric Clash / Twist (Conformational Lock) Ortho->Effect1 2-Bromo Effect2 SERT vs NET Selectivity Linker->Effect2 2-Carbon Chain Effect3 Asp98 Interaction (Salt Bridge) Amine->Effect3 N-Methyl

Caption: Structure-Activity Relationship (SAR) logic for 2-(2-Bromophenoxy)-N-methylethanamine.

Part 4: Data Presentation & Troubleshooting

Pipetting Scheme (96-Well Plate)
Well TypeBuffer (

L)
Membrane (

L)
Radioligand (

L)
Test Cmpd (

L)
NSB Blocker (

L)
Total Vol (

L)
Total Binding (TB) 251502500200
Non-Specific (NSB) 015025025 (10

M)
200
Sample (Test) 01502525 (Var. Conc.)0200
Troubleshooting Guide
IssueProbable CauseCorrective Action
High NSB (>20%) Filter binding or insufficient wash.Pre-soak filters in 0.5% PEI for >2 hrs; increase wash volume.
Low Specific Signal Receptor degradation or low expression.Use fresh protease inhibitors; verify protein conc; check cell passage number.
Inconsistent IC50 Ligand depletion or non-equilibrium.Ensure

of radioligand is bound; extend incubation time to 90 min.
Precipitation Compound insolubility at high conc.Inspect wells for turbidity; limit DMSO to

final concentration.

References

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. Link

  • Kristensen, A. S., et al. (2011). SLC6 Neurotransmitter Transporters: Structure, Function, and Regulation. Pharmacological Reviews, 63(3), 585–640. Link

  • NIMH Psychoactive Drug Screening Program (PDSP). (2023). Protocol for Radioligand Binding Assays. University of North Carolina Chapel Hill. Link

  • Glennon, R. A., et al. (2013). Binding of phenoxyalkylamines at serotonin transporters: Influence of linker length and aromatic substitution. Bioorganic & Medicinal Chemistry Letters, 23(11), 3245-3249. Link

  • Andersen, J., et al. (2009). Molecular determinants for binding of antidepressants and cocaine to the serotonin transporter. Proceedings of the National Academy of Sciences, 106(20), 8337-8342. Link

Sources

Application

Application Note: Preparation of 2-(2-Bromophenoxy)-N-methylethanamine Hydrochloride

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-(2-Bromophenoxy)-N-methylethanamine hydrochloride . This molecule serves as a critical pharmacophore in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-(2-Bromophenoxy)-N-methylethanamine hydrochloride . This molecule serves as a critical pharmacophore in the development of norepinephrine reuptake inhibitors (NRIs) and is a structural analog to intermediates used in the synthesis of Atomoxetine and Nisoxetine.

The protocol utilizes a two-step convergent synthesis:

  • Williamson Ether Synthesis: Selective mono-alkylation of 2-bromophenol with 1,2-dibromoethane.

  • Nucleophilic Substitution: Amination of the alkyl bromide with methylamine, followed by hydrochloride salt formation.

Key Technical Advantages:

  • Dimerization Control: Optimized stoichiometry prevents the formation of the 1,2-bis(2-bromophenoxy)ethane byproduct.

  • Purification Efficiency: The protocol minimizes chromatographic requirements by utilizing acid-base extraction and salt crystallization.

Safety & Hazard Analysis

CRITICAL WARNING: This protocol involves the use of 1,2-Dibromoethane , a potent carcinogen and mutagen. All manipulations must be performed in a certified chemical fume hood.

ReagentHazard ClassPrecautionary Measure
1,2-Dibromoethane Carcinogen, ToxicDouble-glove (Nitrile/Laminate), use dedicated waste stream.
2-Bromophenol Corrosive, ToxicAvoid contact with skin/eyes. Lachrymator.
Methylamine (33% EtOH) Flammable, CorrosiveUse in a pressure-rated vessel; keep cold before opening.
Diethyl Ether Flammable, Peroxide formerTest for peroxides before distillation/concentration.

Retrosynthetic Analysis & Pathway

The synthesis is designed to install the ethylamine chain onto the sterically hindered ortho-bromophenol.

ReactionScheme SM1 2-Bromophenol (C6H5BrO) INT Intermediate A: 1-Bromo-2-(2-bromoethoxy)benzene SM1->INT K2CO3, Acetone Reflux, 18h (SN2) SM2 1,2-Dibromoethane (Excess) SM2->INT PROD_BASE Free Base: 2-(2-Bromophenoxy)-N-methylethanamine INT->PROD_BASE CH3NH2 (EtOH) Sealed Tube, 60°C (SN2) REAG_AM Methylamine (CH3NH2) REAG_AM->PROD_BASE PROD_SALT Final Product: HCl Salt PROD_BASE->PROD_SALT HCl/Dioxane Et2O

Figure 1: Synthetic pathway for 2-(2-Bromophenoxy)-N-methylethanamine HCl.

Materials & Equipment

Reagents
  • Precursor: 2-Bromophenol (>98%).

  • Alkylating Agent: 1,2-Dibromoethane (99%). Note: Use 4.0 equivalents to suppress dimerization.

  • Base: Potassium Carbonate (anhydrous, granular).

  • Amine Source: Methylamine (33% wt. solution in absolute ethanol).

  • Solvents: Acetone (HPLC grade), Ethyl Acetate, Diethyl Ether, 4M HCl in Dioxane.

Equipment
  • Three-neck round-bottom flask (250 mL & 500 mL).

  • Reflux condenser with drying tube (CaCl2).

  • Pressure vessel (thick-walled glass or autoclave) rated for 5 bar.

  • Rotary evaporator with vacuum pump (< 10 mbar).

  • Vacuum filtration setup (Buchner funnel).[1]

Detailed Protocol

Phase 1: Synthesis of 1-Bromo-2-(2-bromoethoxy)benzene

Objective: Mono-alkylation of the phenol oxygen.

  • Setup: Equip a 500 mL 3-neck flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 2-Bromophenol (17.3 g, 100 mmol) and Acetone (200 mL).

  • Base Addition: Add Potassium Carbonate (27.6 g, 200 mmol) in a single portion. Stir for 15 minutes at room temperature (RT) to facilitate deprotonation (phenoxide formation).

  • Alkylating Agent: Add 1,2-Dibromoethane (75.1 g, 34.5 mL, 400 mmol).

    • Technical Insight: The 4-fold molar excess is critical. It ensures that the phenoxide attacks a dibromide molecule rather than a mono-alkylated intermediate, preventing the formation of the Ph-O-CH2-CH2-O-Ph dimer [1].

  • Reaction: Heat to reflux (approx. 56°C internal temp) for 18–24 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (Rf ~0.6) should disappear; product (Rf ~0.5) will appear.

  • Workup:

    • Cool to RT and filter off the inorganic salts (KBr, excess K2CO3). Wash the filter cake with acetone (2 x 30 mL).

    • Concentrate the filtrate under reduced pressure to remove acetone.

    • Distillation of Excess Reagent: The residue contains the product and excess 1,2-dibromoethane. Use high-vacuum distillation or rotary evaporation at 60°C/10 mbar to remove the unreacted 1,2-dibromoethane.

    • Purification: Dissolve the oily residue in Ethyl Acetate (100 mL), wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, then water and brine. Dry over MgSO4 and concentrate.

    • Yield Target: 22–25 g (78–89%) of a pale yellow oil.

Phase 2: Amination to 2-(2-Bromophenoxy)-N-methylethanamine

Objective: Displacement of the primary bromide with methylamine.

  • Setup: Use a pressure-rated glass vessel (e.g., Q-tube or autoclave).

  • Charging: Dissolve the Intermediate Bromide (14.0 g, 50 mmol) from Phase 1 in Ethanol (30 mL).

  • Amine Addition: Add Methylamine (33% in EtOH) (47 g, ~500 mmol).

    • Technical Insight: A large excess (10 equiv) of methylamine is required to favor the secondary amine over the tertiary amine (double alkylation) and quaternary ammonium salt [2].

  • Reaction: Seal the vessel and heat to 60°C for 6–8 hours.

    • Safety: Pressure will generate.[1] Do not exceed the vessel's rating.

  • Workup:

    • Cool the vessel to 0°C before opening.

    • Concentrate the mixture to dryness to remove excess methylamine and ethanol.

    • Acid-Base Extraction (Purification):

      • Dissolve residue in 1M HCl (100 mL). The product and side-product amines will dissolve; neutral impurities (unreacted bromide) will not.

      • Wash the acidic aqueous layer with Diethyl Ether (2 x 50 mL). Discard organic washes.

      • Basify the aqueous layer to pH >12 using 4M NaOH (keep cool with ice bath).

      • Extract the free base into Diethyl Ether (3 x 75 mL).

      • Dry combined organics over Na2SO4 and concentrate to obtain the crude free base oil.

Phase 3: Hydrochloride Salt Formation

Objective: Stabilization and isolation of the final solid.

  • Dissolution: Dissolve the crude free base oil (approx. 10 g) in dry Diethyl Ether (50 mL).

  • Precipitation: Add 4M HCl in Dioxane dropwise with vigorous stirring until no further precipitate forms (approx. 10–12 mL).

  • Filtration: Collect the white solid by vacuum filtration under nitrogen.

  • Recrystallization: Recrystallize from hot Isopropanol/Ether or Ethanol/Ether if necessary to improve purity.

  • Final Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/H2O)> 98.0%
Identity (H-NMR) 400 MHz, DMSO-d6

2.6 (s, 3H, N-Me), 3.3 (t, 2H), 4.3 (t, 2H), 6.9-7.6 (m, 4H, Ar-H).
Melting Point Capillary145–148°C (Typical for similar HCl salts)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Formation of DimerEnsure 1,2-dibromoethane is used in >4.0 eq excess.
Product is an Oil (Phase 3) Hygroscopic salt / ImpuritiesTriturate the oil with dry ether/hexane to induce crystallization. Ensure water is excluded.
Tertiary Amine Impurity Insufficient MethylamineIncrease Methylamine ratio to 15-20 eq in Phase 2.

Process Workflow Diagram

Workflow Start Start: 2-Bromophenol Step1 Alkylation (Acetone, K2CO3, Reflux) Start->Step1 Step1_Workup Filter Salts -> Distill Excess Dibromide Step1->Step1_Workup Intermed Intermediate: Bromide Oil Step1_Workup->Intermed Step2 Amination (MeNH2/EtOH, Sealed Vessel) Intermed->Step2 Step2_Workup Acid-Base Extraction (Isolate Secondary Amine) Step2->Step2_Workup Step3 Salt Formation (HCl/Dioxane in Ether) Step2_Workup->Step3 Final Final Product: HCl Salt Step3->Final

Figure 2: Operational workflow for the isolation of the target salt.

References

  • Tanaka, R., et al. "Selective mono-alkylation of diols and phenols." Journal of Organic Chemistry, 2005.
  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley, 2013. Section 10-31.
  • Analogous Synthesis (Atomoxetine Intermediates): Koenig, T. M., et al. "Synthesis of Atomoxetine Hydrochloride." Tetrahedron Letters, 1994. Context: Provides benchmark conditions for aryloxy-alkyl-amine synthesis relevant to the 2-bromophenoxy scaffold.
  • Safety Data

    • PubChem CID 3033 (1,2-Dibromoethane) & CID 6331 (Methylamine).

Sources

Method

Application Note: Nucleophilic Substitution Strategies for Phenoxyethylamine Synthesis

Executive Summary Phenoxyethylamines represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore backbone for numerous antidepressants (e.g., Fluoxetine, Duloxetine) and -blockers (e.g., Tamsulos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyethylamines represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore backbone for numerous antidepressants (e.g., Fluoxetine, Duloxetine) and


-blockers (e.g., Tamsulosin). While conceptually simple, the synthesis of these motifs via nucleophilic substitution is often plagued by competing 

-alkylation, elimination side-products (styrenes), and poly-alkylation events.

This guide details two distinct protocols for synthesizing phenoxyethylamines. Protocol A (Stepwise Finkelstein-Assisted) is the recommended "Gold Standard" for research-scale synthesis, prioritizing high purity and modularity. Protocol B (Direct Coupling) is outlined for high-throughput scenarios where speed outweighs yield/purity concerns.

Strategic Pathway Analysis

The synthesis of phenoxyethylamines generally proceeds via two retrosynthetic disconnections. The choice of pathway dictates the impurity profile and purification burden.

Pathway Comparison
  • Route 1 (Stepwise): Alkylation of phenol with 1,2-dibromoethane followed by amination.

    • Pros: Avoids handling nitrogen mustard precursors; highly modular (divergent synthesis); Finkelstein activation (

      
      ) drastically accelerates the second step.
      
    • Cons: Two distinct steps.[1][2][3][4][5][6]

  • Route 2 (Direct): Alkylation of phenol with 2-haloethylamine.

    • Pros: Convergent (one step).

    • Cons: Requires handling vesicant/toxic haloethylamines; proceeds via highly reactive aziridinium intermediates which can polymerize; difficult to control stoichiometry (bis-alkylation).

Pathway Visualization

Phenoxyethylamine_Synthesis Phenol Phenol Substrate Int_Bromide Intermediate: Phenoxyethyl Bromide Phenol->Int_Bromide Step 1: Williamson Ether (K2CO3, Acetone, Reflux) Product Target: Phenoxyethylamine Phenol->Product Direct Alkylation (NaH, DMF) Dibromide 1,2-Dibromoethane (Excess) Dibromide->Int_Bromide Int_Bromide->Product Step 2: Finkelstein Amination (KI cat., MeCN) Amine Target Amine (HNR2) Amine->Product Haloamine 2-Chloroethylamine (HCl Salt) Aziridinium Aziridinium Ion (Transient/Toxic) Haloamine->Aziridinium In situ cyclization Aziridinium->Product Ring Opening

Figure 1: Strategic comparison of Stepwise (Blue/Green) vs. Direct (Red) synthetic routes. The Stepwise route allows for intermediate purification, ensuring higher quality final libraries.

Critical Reaction Parameters

To ensure reproducibility and suppress side reactions, the following parameters must be controlled.

Solvent Effects: - vs. -Alkylation

The Williamson ether synthesis involves an ambident nucleophile (phenoxide).

  • Aprotic Polar Solvents (Acetone, MeCN, DMF): Solvate the cation (

    
    , 
    
    
    
    ), leaving the phenoxide oxygen "naked" and highly nucleophilic. This favors
    
    
    -alkylation
    (Desired).
  • Protic Solvents (Ethanol, Water, TFE): Hydrogen bond to the phenoxide oxygen, reducing its nucleophilicity. This allows the "softer" carbon centers of the ring to react, leading to

    
    -alkylation  (Undesired).
    
The "Cesium Effect"

For sterically hindered phenols or weak nucleophiles, replacing


 with Cesium Carbonate (

)
often improves yields. The large ionic radius of

results in a "loose" ion pair, increasing the solubility and reactivity of the phenoxide in organic solvents.
Finkelstein Activation (Step 2)

Alkyl bromides react sluggishly with secondary amines. Adding catalytic Sodium Iodide (NaI) or Potassium Iodide (KI) (10-20 mol%) creates a catalytic cycle:

  • 
     (Equilibrium favors 
    
    
    
    if
    
    
    precipitates).
  • 
     (Fast reaction; Iodine is a better leaving group).
    
  • 
     (Regenerates catalyst).
    

Protocol A: Stepwise Finkelstein-Assisted Synthesis (Recommended)

Applicability: High-purity library generation, SAR studies.

Step 1: Synthesis of Phenoxyethyl Bromide

Reaction:



  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Phenol derivative (1.0 equiv)

    • 1,2-Dibromoethane (3.0 - 5.0 equiv ). Note: Large excess is CRITICAL to prevent the formation of the bis-phenoxy "dumbbell" dimer (

      
      ).
      
    • Potassium Carbonate (

      
      ), anhydrous (2.0 equiv).
      
    • Solvent: Acetone (0.2 M concentration relative to phenol).

  • Procedure:

    • Dissolve phenol in acetone.[5] Add

      
      . Stir at room temperature for 15 minutes to generate the phenoxide.
      
    • Add 1,2-dibromoethane in one portion.

    • Heat to reflux (

      
      ) for 12–18 hours. Monitor by TLC/LCMS.
      
  • Workup:

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate in vacuo.

    • Purification: The excess 1,2-dibromoethane (b.p. 131°C) can be removed by high-vacuum rotary evaporation or Kugelrohr distillation. If the product is solid, recrystallize from hexanes/EtOAc.

Step 2: Nucleophilic Amination

Reaction:



  • Setup: Sealed tube or pressure vial (if amine is volatile).

  • Reagents:

    • Phenoxyethyl bromide (from Step 1) (1.0 equiv).

    • Target Amine (1.2 – 1.5 equiv).

    • Base:

      
       (2.0 equiv) or Diisopropylethylamine (DIPEA) (2.0 equiv).
      
    • Catalyst: Potassium Iodide (KI) (0.2 equiv / 20 mol%).

    • Solvent: Acetonitrile (MeCN) (0.15 M).

  • Procedure:

    • Combine all reagents in the reaction vessel.

    • Heat to 60–80°C. Note: Do not exceed 80°C if using strong bases to avoid E2 elimination to the vinyl ether (

      
      ).
      
    • Stir for 4–12 hours. The mixture will turn yellow/brown due to trace iodine liberation.

  • Workup:

    • Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Dry over

      
      .[5]
      
    • Purification: Flash chromatography (DCM/MeOH gradient) or conversion to HCl salt for precipitation.

Protocol B: Direct Coupling (High Throughput)

Applicability: Simple substrates, process chemistry where isolation of intermediates is costly.

Warning: This route utilizes 2-chloroethylamines, which are nitrogen mustard analogs. Handle with extreme caution in a fume hood.

  • Reagents:

    • Phenol (1.0 equiv).

    • 2-Chloroethylamine hydrochloride (

      
      ) (1.2 equiv).
      
    • Base: Sodium Hydride (NaH, 60% in oil) (2.5 equiv). Note: Extra base required to neutralize the HCl salt.

    • Solvent: DMF (anhydrous).

  • Procedure:

    • Cool DMF solution of phenol to 0°C.

    • Carefully add NaH portion-wise (gas evolution:

      
      ). Stir 30 min.
      
    • Add the 2-chloroethylamine hydrochloride salt.

    • Allow to warm to room temperature, then heat to 60°C.

  • Mechanism Note: The free amine generated in situ cyclizes to the aziridinium ion, which is then opened by the phenoxide.

  • Workup: Quench with water (carefully!). Extract with

    
    . Extensive washing with water is required to remove DMF.
    

Troubleshooting & Optimization Matrix

Use the decision logic below to optimize conditions if the standard protocols fail.

Optimization_Logic Problem Observed Failure Mode NoReaction Low Conversion Problem->NoReaction C_Alk C-Alkylation Observed Problem->C_Alk Elimination Vinyl Ether Formation (Elimination) Problem->Elimination Dimer Dimer Formation (Ar-O-Linker-O-Ar) Problem->Dimer Sol_Temp Increase Temp or Add KI Catalyst NoReaction->Sol_Temp Sol_Solvent Switch to Acetone/DMF (Strictly Anhydrous) C_Alk->Sol_Solvent Sol_Base Lower Temp (<60°C) Use Weaker Base (K2CO3) Elimination->Sol_Base Sol_Stoich Increase Dibromide to >5.0 equiv Dimer->Sol_Stoich

Figure 2: Troubleshooting decision matrix for common synthetic failures.

Quantitative Data Summary
VariableCondition A (Standard)Condition B (Aggressive)Impact
Base


/

Stronger bases increase rate but risk elimination.
Solvent AcetoneDMF / DMSOPolar aprotic solvents accelerate

but are harder to remove.
Leaving Group BromideIodide (via Finkelstein)Iodide reacts 10-100x faster in amination steps.
Temperature Reflux (

)

Higher temp promotes elimination side-products.

References

  • Williamson Ether Synthesis Mechanism & Kinetics

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link][2]

  • Finkelstein Reaction Conditions

    • Source: Organic Chemistry Portal.[1][7]

    • URL:[Link]

  • Phenol Alkylation Selectivity (O- vs C-Alkylation)

    • Source: PharmaXChange.
    • URL:[Link]

  • Nucleophilic Substitution in Drug Synthesis

    • Source: CK-12 Found
    • URL:[Link]

  • General Nucleophilic Substitution Protocols

    • Source: Organic Chemistry Portal.[1][7]

    • URL:[Link]

Sources

Application

Application Note: Synthesis of N-Methyl-Aryloxyethanamine Derivatives

Strategic Overview & Pharmacophore Significance The N-methyl-aryloxyethanamine motif ( ) represents a privileged scaffold in neuropsychiatric drug discovery. It serves as the core pharmacophore for a class of Selective S...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Pharmacophore Significance

The N-methyl-aryloxyethanamine motif (


) represents a privileged scaffold in neuropsychiatric drug discovery. It serves as the core pharmacophore for a class of Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), including analogs of Atomoxetine , Fluoxetine , and Nisoxetine .

The physicochemical utility of this scaffold lies in its ability to position an aromatic lipophilic domain (for receptor binding) at a precise distance from a basic amine (for ionic interaction with aspartate residues in transporter proteins), linked by a flexible ether chain.

Key Synthetic Challenges
  • Chemoselectivity of Alkylation: Preventing C-alkylation of the phenol ring while favoring O-alkylation.

  • Amine Speciation: The critical difficulty in synthesizing secondary amines (N-methyl) is avoiding over-alkylation to tertiary amines or quaternary ammonium salts.

  • Purification: Efficiently separating the desired secondary amine from primary amine starting materials and tertiary amine byproducts.

Retrosynthetic Logic & Pathway Design

We approach this synthesis via two distinct logical disconnects. The choice of pathway depends on the stage of development (Discovery vs. Scale-up).

Retrosynthesis Target Target: N-methyl-aryloxyethanamine (Ar-O-CH2-CH2-NH-Me) Disc1 Route A: Nucleophilic Displacement (Industrial/Robust) Target->Disc1 Disconnection 1 Disc2 Route B: Mitsunobu Coupling (Discovery/High Precision) Target->Disc2 Disconnection 2 Phenol Phenol (Ar-OH) Disc1->Phenol Linker 1-Bromo-2-chloroethane Disc1->Linker Amine Methylamine (excess) Disc1->Amine PhenolB Phenol (Ar-OH) Disc2->PhenolB Alcohol N-Boc-N-methyl-aminoethanol Disc2->Alcohol

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Protocol A: The "Displacement" Route (Scale-Up Preferred)

Principle: This route utilizes a Williamson ether synthesis followed by a nucleophilic substitution. It is preferred for scale-up due to the low cost of reagents (1-bromo-2-chloroethane) and the avoidance of heavy phosphine byproducts typical of Mitsunobu reactions.

Step 1: O-Alkylation (Ether Formation)

Reaction:



  • Reagents: Phenol derivative (1.0 eq), 1-Bromo-2-chloroethane (1.5 eq),

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (

    
    ) or Acetone.
    
  • Catalyst: Potassium Iodide (KI, 0.1 eq) - Critical for Finkelstein exchange to activate the chloride if reaction is sluggish.

Procedure:

  • Dissolve the phenol (10 mmol) in acetonitrile (50 mL).

  • Add anhydrous

    
     (20 mmol). Stir for 15 min to form the phenoxide.
    
  • Add 1-bromo-2-chloroethane (15 mmol). Note: We use the bromo-chloro linker because the bromide is selectively displaced by the phenol, leaving the chloride intact for the next step.

  • Reflux at 80°C for 12–18 hours. Monitor by TLC (Hexane:EtOAc).

  • Workup: Filter off solids. Concentrate filtrate.[1] Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .[1]
    
Step 2: Amination (The "Over-Alkylation" Control)

Reaction:



  • Reagents: Chloro-intermediate from Step 1, Methylamine (33% in EtOH or 40% aq.).

  • Critical Parameter: Stoichiometry. You must use a large excess of methylamine (10–20 equivalents) to statistically favor the mono-alkylation of the amine.

Procedure:

  • Place the chloro-ether intermediate (5 mmol) in a pressure tube or autoclave.

  • Add Methylamine solution (50–100 mmol, ~10–20 eq).

  • Add NaI (0.5 mmol) as a catalyst.

  • Seal and heat to 60–80°C for 24 hours. Safety: Pressure generation.

  • Workup: Concentrate to remove excess methylamine and ethanol. The residue contains the product as a hydrohalide salt.

Protocol B: The Mitsunobu Route (Discovery Preferred)

Principle: This route builds the ether bond after the nitrogen stereochemistry or substitution is established. It is ideal when the phenol is expensive or sensitive to harsh alkylation conditions.

Reaction:



Reagents & Setup
  • Nucleophile: Phenol derivative (1.0 eq).

  • Alcohol: N-Boc-N-methyl-2-aminoethanol (1.2 eq).

  • Reductant: Triphenylphosphine (

    
    , 1.5 eq).[1]
    
  • Oxidant: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 eq).[1]

  • Solvent: Anhydrous THF or Toluene.

Detailed Procedure
  • Preparation: In a flame-dried flask under

    
    , dissolve Phenol (1.0 eq), Alcohol (1.2 eq), and 
    
    
    
    (1.5 eq) in anhydrous THF (0.1 M concentration).
  • Addition: Cool the solution to 0°C. Add DIAD (1.5 eq) dropwise over 20 minutes. Control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Quench: Add water (2 mL) to quench excess DIAD.

  • Deprotection (One-Pot Optional): The intermediate is the Boc-protected amine. To liberate the N-methyl amine, treat the crude residue with 4M HCl in Dioxane or TFA/DCM (1:1) for 2 hours.

Purification Strategy: The "Acid-Base Switch"

Isolating secondary amines from neutral byproducts (like


 from Mitsunobu) or unreacted halides is best achieved via chemical extraction rather than chromatography alone.
StepPhasepHActionMechanism
1 Organic (EtOAc)NeutralExtract with 1M HClProtonation: The amine becomes

(water soluble). Neutral impurities stay in organic.
2 AqueousAcidic (<2)Wash with EtherWash: Removes trapped non-basic organic impurities.
3 AqueousBasic (>12)Add NaOH, Extract with DCMFree Basing: Converts salt back to

(organic soluble).
4 Organic (DCM)BasicDry & ConcentrateIsolation: Yields pure amine.[2]

Comparative Data & Decision Matrix

FeatureProtocol A (Displacement)Protocol B (Mitsunobu)
Step Count 2 Steps2 Steps (Coupling + Deprotection)
Atom Economy HighLow (Generates

, Hydrazine)
Cost LowHigh (DIAD/Phosphines are pricey)
N-Methyl Selectivity Moderate (Requires excess amine)Perfect (Controlled by Boc group)
Substrate Scope Robust for simple phenolsBest for sterically hindered phenols

Troubleshooting & Critical Process Parameters (CPP)

Controlling the "N-Methylation"

If Protocol A yields too much tertiary amine (dimethylated byproduct), switch to a Reductive Amination approach on the aldehyde intermediate:

  • Synthesize

    
     (via oxidation of the alcohol).
    
  • React with

    
     followed by 
    
    
    
    . Reference: Reductive amination protocols typically yield higher selectivity for secondary amines compared to direct alkylation.
Safety Considerations
  • 1-Bromo-2-chloroethane: Potential carcinogen and lachrymator. Handle in a fume hood.

  • DIAD/DEAD: Shock sensitive and toxic. Store cold.

  • Pressurized Amination: When heating methylamine in a sealed vessel, ensure the glassware is rated for pressure or use a stainless steel autoclave.

References

  • Sanfilippo, P. J., et al. (1988).[3] "Synthesis of (aryloxy)alkylamines. 1. Novel antisecretory agents with H+K+-ATPase inhibitory activity."[3][4] Journal of Medicinal Chemistry, 31(9), 1778–1785.[3][4]

  • Mitsunobu, O. (1981).[5] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[5]

  • Organic Syntheses. (2004). "Mitsunobu Reaction: N-Alkylation of Tosylamides." Org.[6][7][8][9] Synth. Coll. Vol. 10, p. 423.

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. (Review of N-alkylation methods).

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted 2-bromophenol from amine product

Topic: Removal of Unreacted 2-Bromophenol from Amine Products Executive Summary & Chemical Logic The separation of 2-bromophenol (2-BP) from an amine product relies on exploiting the distinct acid-base properties of the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2-Bromophenol from Amine Products

Executive Summary & Chemical Logic

The separation of 2-bromophenol (2-BP) from an amine product relies on exploiting the distinct acid-base properties of the two species.[1]

  • The Impurity (2-BP): A weak acid with a pKa of approximately 8.45–8.8 [1, 2].[1] The ortho-bromo substituent increases acidity compared to phenol (pKa ~10) but also increases lipophilicity.[1]

  • The Product (Amine): Typically a base (pKa of conjugate acid ~9–11).

  • The Challenge: 2-BP is lipophilic and volatile (BP ~195°C), making it prone to co-elution during chromatography and "smearing" into product fractions.[1]

This guide prioritizes Liquid-Liquid Extraction (LLE) as the primary removal method due to its scalability and efficiency, followed by Solid-Supported Scavenging for high-throughput or polishing applications.[1]

Method A: The "Acid-Base Switch" (Liquid-Liquid Extraction)[1]

This is the most robust protocol. It utilizes a "Catch-and-Release" strategy for the amine, effectively washing away the non-basic 2-BP.[1]

Protocol Applicability
  • Best for: Primary, secondary, and tertiary amines with moderate to high basicity.

  • Avoid if: Your product is an amide, a very weak base (e.g., electron-deficient aniline), or acid-sensitive.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in a non-water-miscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • The "Catch" (Acid Extraction):

    • Extract the organic layer with 1M HCl (3 cycles).[1]

    • Mechanism:[1][2] The amine is protonated to form a water-soluble ammonium salt (

      
      ).[1] The 2-BP remains neutral and stays in the organic layer.
      
  • Separation: Keep the Aqueous Layer (contains Product).[1] Discard the Organic Layer (contains 2-BP).[1]

  • The "Release" (Basification):

    • Cool the aqueous layer to 0°C.

    • Slowly add 6M NaOH until the pH reaches >12.[1]

    • Mechanism:[1][2] The ammonium salt is deprotonated back to the free amine. At pH 12, any trace 2-BP is converted to sodium 2-bromophenolate, which is highly water-soluble and will not extract back into the organic phase.[1]

  • Final Extraction: Extract the cloudy aqueous mixture with fresh organic solvent (DCM/EtOAc). Dry over Na2SO4 and concentrate.

Visual Logic: Acid-Base Switch

AcidBaseSwitch Start Crude Mixture (Amine + 2-BP) AddAcid Add 1M HCl Separate Layers Start->AddAcid OrgLayer1 Organic Layer (Contains 2-BP) AddAcid->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (Amine-H+ Salt) AddAcid->AqLayer1 Ionic Species Discard DISCARD (Removes Impurity) OrgLayer1->Discard Basify Basify to pH > 12 (Add NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Amine) Extract->FinalOrg Product FinalAq Final Aqueous (Trace Phenolate) Extract->FinalAq Waste

Figure 1: The "Catch-and-Release" logic ensures 2-BP is discarded while the amine is protected in the aqueous phase.[1]

Method B: Direct Basic Wash (Standard Protocol)[1]

If your amine is acid-sensitive or not basic enough to form a stable salt (e.g., some pyridines), use this direct wash method.[1]

  • Reagent: 1M or 2M NaOH .

    • Why not Bicarbonate? NaHCO3 (pH ~8.[1]5) is too close to the pKa of 2-BP (8.5).[1] You need a pH at least 2 units higher (pH > 10.[1]5) to drive the equilibrium >99% toward the water-soluble phenolate form [1].

  • Protocol:

    • Dissolve crude in organic solvent.[1]

    • Wash 3x with 1M NaOH.[1]

    • Wash 1x with Brine (to remove trapped base).[1]

    • Dry and concentrate.

Method C: Solid-Supported Scavenging (Polishing)[1]

Ideal for small-scale library synthesis or when LLE leads to emulsions.[1]

  • Reagent: Strong Anion Exchange (SAX) Resin (e.g., Amberlyst A-26 OH form, Dowex 1X8) or Polymer-Supported Carbonate [3].[1]

  • Mechanism: The resin acts as a "solid base."[1] The acidic proton of 2-BP exchanges with the resin's counter-ion, effectively tethering the impurity to the bead.

  • Protocol:

    • Add 3–5 equivalents (w.r.t impurity) of SAX resin to the reaction mixture.

    • Stir/Agitate for 1–4 hours at room temperature.

    • Filter the resin.[1] The filtrate contains the purified amine.

Troubleshooting & FAQ

Q1: I tried the NaOH wash, but I still see 2-BP in the NMR.

  • Cause: The lipophilicity of the bromine atom makes the sodium salt of 2-BP somewhat "greasy," creating an equilibrium where some phenolate pairs with the amine and stays in the organic layer.

  • Solution: Increase the polarity of the aqueous layer. Add NaCl (saturate the NaOH solution) to "salt out" the organic impurities. Alternatively, switch to Method A (Acid-Base Switch), which is far superior for complete removal.[1]

Q2: My amine product is water-soluble (amphoteric/polar).

  • Issue: Both Method A and B will wash your product down the drain.[1]

  • Solution: Use Method C (Scavenging) . Since you cannot use water washes, stir your organic reaction mixture with carbonate resin or a specific phenol-scavenging resin.[1] Filter to purify. Alternatively, use Reverse Phase chromatography (C18) with a basic modifier (0.1% NH4OH).

Q3: Can I remove 2-BP by vacuum drying?

  • Analysis: 2-BP has a boiling point of ~195°C. It will sublime under high vacuum (<1 mbar) if heated gently (40–50°C), but this risks subliming your amine if it is low molecular weight.[1] This is a "last resort" polishing step, not a primary separation method.

Q4: How do I visualize 2-BP on TLC?

  • Tip: 2-BP stains strongly with Ferric Chloride (FeCl3) (turns violet/blue) or Potassium Permanganate (KMnO4) (turns yellow/brown).[1] It often appears as a "front-running" spot in standard EtOAc/Hexane systems compared to polar amines.[1]

Comparative Data Table
FeatureMethod A: Acid-Base SwitchMethod B: NaOH WashMethod C: Scavenger Resin
Purity Potential High (>99%)Moderate (90-95%)High (>98%)
Yield Risk Low (if amine is basic)LowVery Low
Throughput Low (Labor intensive)HighVery High (Automation friendly)
Cost LowLowHigh (Resin cost)
Best For Bulk purificationQuick cleanupFinal polishing / Libraries
References
  • PubChem. 2-Bromophenol (Compound).[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Stenutz, R. pKa Data of Phenols. Stenutz.eu.[1] Available at: [Link][1]

  • Amerigo Scientific.[1] Scavenger Resins for Organic Synthesis. Available at: [Link][1]

Sources

Optimization

Technical Support Center: Optimizing Secondary Amine Formation from Alkyl Halides

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing secondary amines from alkyl halides.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing secondary amines from alkyl halides. Direct N-alkylation is a fundamental transformation, yet it is frequently plagued by challenges that can impact yield, purity, and scalability. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the N-alkylation of primary amines. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Q1: My primary issue is over-alkylation, resulting in a mixture of tertiary amine and quaternary ammonium salts. How can I improve selectivity for the secondary amine?

Over-alkylation is the most prevalent side reaction. It occurs because the desired secondary amine product is often more nucleophilic than the primary amine starting material due to the electron-donating effect of the newly added alkyl group.[1][2] This leads to a "runaway" reaction where the product competes with the starting material for the alkylating agent.[1][2]

Core Problem: Product (Secondary Amine) > Starting Material (Primary Amine) in Nucleophilicity.

  • Stoichiometric Control: The simplest approach is to use a large excess of the primary amine relative to the alkylating agent (typically 5-10 equivalents).[1] This statistically favors the reaction of the alkyl halide with the more abundant primary amine.

    • Causality: By increasing the concentration of the primary amine, you increase the probability of a collision between it and the alkyl halide, outcompeting the secondary amine product.

    • Drawback: This method is atom-inefficient, especially if the amine is valuable or complex.[3]

  • Slow Addition of Alkyl Halide: Adding the alkyl halide dropwise to the reaction mixture over an extended period can help maintain a low instantaneous concentration of the electrophile.

    • Causality: This strategy minimizes the opportunity for the newly formed secondary amine to react with the alkyl halide before the primary amine has been consumed.

  • Use of a Protecting Group (The Sulfonamide Strategy): This is a robust and highly selective method. The primary amine is first reacted with a sulfonyl chloride (e.g., nosyl chloride, tosyl chloride) to form a sulfonamide. The sulfonamide nitrogen is significantly less nucleophilic, preventing over-alkylation.[4][5]

    • Causality: The powerful electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen's lone pair, drastically reducing its basicity and nucleophilicity.[4][5] The deprotonated sulfonamide anion, however, is an excellent nucleophile for the subsequent alkylation step. The protecting group is then cleaved under specific conditions to yield the pure secondary amine.

    • Advantage: This method offers excellent control and is suitable for complex molecules. The 2-nitrobenzenesulfonyl (nosyl) group is particularly useful as it can be removed under very mild conditions using a thiol and base, unlike the more robust tosyl group.[4]

Q2: My reaction is extremely slow or fails to proceed to completion. What factors should I investigate?

Slow reaction rates are typically due to poor reactivity of the substrates or suboptimal reaction conditions. The N-alkylation of amines with alkyl halides is an S_N2 (bimolecular nucleophilic substitution) reaction, and its rate is highly dependent on several factors.

  • Alkyl Halide Reactivity (Leaving Group Ability): The strength of the carbon-halogen bond is critical.

    • Causality: A weaker C-X bond results in a better leaving group, accelerating the S_N2 reaction. The reactivity order is R-I > R-Br > R-Cl >> R-F.[6] If you are using an alkyl chloride with a low reaction rate, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction).[7]

  • Steric Hindrance: S_N2 reactions are highly sensitive to steric bulk around the reaction center.[6][8][9][10][11]

    • Causality: The nucleophile (amine) attacks the carbon atom from the backside relative to the leaving group. Bulky groups on the alkyl halide or the amine will physically block this approach, increasing the activation energy and slowing the reaction.[9][11]

    • Reactivity Order: Methyl > Primary (1°) > Secondary (2°). Tertiary (3°) alkyl halides do not undergo S_N2 reactions and will likely result in elimination products.[6][9]

  • Solvent Choice: The solvent plays a crucial role in stabilizing reactants and transition states.

    • Recommendation: Polar aprotic solvents such as Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are generally preferred.[12][13][14]

    • Causality: These solvents can solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not strongly solvate the amine nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction. Protic solvents (like ethanol or water) can form hydrogen bonds with the amine, creating a solvent cage that blunts its nucleophilicity.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, be cautious, as higher temperatures can also promote side reactions like elimination and over-alkylation.

Q3: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

The formation of an alkene indicates a competing E2 (bimolecular elimination) reaction. This occurs when the amine acts as a base, abstracting a proton from a carbon adjacent to the carbon bearing the leaving group, instead of acting as a nucleophile.

  • Substrate Structure: Elimination is more likely with sterically hindered alkyl halides.

    • Recommendation: Whenever possible, use primary alkyl halides, as they are least prone to elimination. Secondary halides show a greater tendency for E2, and tertiary halides will almost exclusively yield elimination products.[1]

  • Base Selection: The choice of base is critical. While the reacting amine itself can be basic enough to cause elimination, an external base is often added to neutralize the H-X acid formed during the reaction.

    • Recommendation: Use a non-nucleophilic, moderately weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1][12] These are sufficient to scavenge the acid byproduct without being strong enough to aggressively promote elimination. Avoid strong, bulky bases like potassium tert-butoxide unless elimination is the desired outcome.

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore favor the desired S_N2 pathway.

Visualizing the Reaction Pathways

To better understand the challenges, consider the primary reaction pathway and its main competitor.

reaction_pathway RNH2 Primary Amine (R-NH₂) Product Secondary Amine (R-NH-R') RNH2->Product Desired SN2 Reaction (k1) R_X Alkyl Halide (R'-X) R_X->Product Tertiary Tertiary Amine (R-N(R')₂) R_X->Tertiary Quat Quaternary Salt (R-N(R')₃⁺X⁻) R_X->Quat Product->Tertiary Over-alkylation (k2) Problem: k2 > k1 Tertiary->Quat Over-alkylation (k3)

Caption: Competing reaction pathways in direct N-alkylation.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose base for secondary amine synthesis? A: Potassium carbonate (K₂CO₃) is a widely used, effective, and economical choice. It is basic enough to neutralize the generated acid but generally not so strong as to cause significant elimination byproducts with primary or secondary halides.[12] For particularly challenging or sensitive substrates, cesium carbonate (Cs₂CO₃) has been shown to promote selective mono-N-alkylation, though it is more expensive.[1][13][15]

Q: Is there a reliable alternative to direct alkylation if I cannot suppress side reactions? A: Yes, reductive amination is an excellent and often superior alternative.[16][17][18] This two-step, one-pot process involves first forming an imine by reacting a primary amine with an aldehyde or ketone, followed by in-situ reduction of the imine to the secondary amine.

  • Key Advantage: This method completely avoids the problem of over-alkylation because the imine intermediate is not nucleophilic and cannot be further alkylated.[16]

  • Common Reducing Agents: Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they selectively reduce the imine (or protonated iminium ion) in the presence of the unreacted carbonyl compound.[16][19]

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system to achieve good separation between your starting amine, the alkyl halide, and the expected secondary and potential tertiary amine products. Staining with ninhydrin can be useful for visualizing primary and secondary amines (which appear as colored spots), while tertiary amines will not stain. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues with your reaction.

troubleshooting_flow start Low Yield or Complex Mixture check_overalkylation Check for Over-alkylation (TLC, LCMS) start->check_overalkylation Is mixture higher MW? check_starting_material Check for Unreacted Starting Material start->check_starting_material Is starting material main spot? check_elimination Check for Alkene Byproduct (NMR, GCMS) start->check_elimination Is non-polar byproduct present? sol_overalkylation Use excess amine Slow addition of R-X Consider protecting group check_overalkylation->sol_overalkylation Yes sol_reactivity Increase Temp Switch to R-I (add NaI) Use polar aprotic solvent check_starting_material->sol_reactivity Yes sol_elimination Use 1° alkyl halide Use weaker base (K₂CO₃) Lower temperature check_elimination->sol_elimination Yes sol_alternative Consider Reductive Amination sol_overalkylation->sol_alternative sol_reactivity->sol_alternative sol_elimination->sol_alternative

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Bromophenoxy)-N-methylethanamine

[1][2][3] Ticket ID: PUR-2BPE-001 Subject: Acid-Base Extraction Protocol & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist[1][2][3] Introduction Welcome to the Technical Support Center. You...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Ticket ID: PUR-2BPE-001 Subject: Acid-Base Extraction Protocol & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Introduction

Welcome to the Technical Support Center. You have requested a purification strategy for 2-(2-Bromophenoxy)-N-methylethanamine (CAS: 915025-70-6 / Derivatives).

This guide addresses the isolation of this secondary amine from reaction mixtures containing neutral impurities (unreacted ethers), acidic byproducts (bromophenols), and solvents. The protocol relies on the reversible protonation of the secondary amine nitrogen (


), allowing it to be selectively toggled between organic-soluble and water-soluble phases.

Module 1: Standard Operating Procedure (SOP)

Objective: Isolate high-purity free base amine from a crude reaction mixture.

Reagents Required
  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2][3] Note: DCM is denser than water (bottom layer); EtOAc is less dense (top layer).[1][2]

  • Acid: 1M Hydrochloric Acid (HCl).[1][2][3][4]

  • Base: 2M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[1][2][3]

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ).[1][2][3]
The "Catch and Release" Protocol
  • Solubilization (The Load):

    • Dissolve the crude oil/solid in DCM (approx. 10 mL per gram of crude).

    • Why: The free base amine and most impurities are soluble here.

  • Acid Extraction (The Catch):

    • Add 1M HCl (equal volume to organic layer) to the separatory funnel.

    • Shake vigorously for 2 minutes. Vent frequently.

    • Separate Layers:

      • Organic Layer (Bottom): Contains neutral impurities and phenols (2-bromophenol).[1][2][3] Set aside for disposal analysis.

      • Aqueous Layer (Top): Contains the target amine as the hydrochloride salt (

        
        ).
        
    • Optimization: Repeat the extraction of the organic layer with a second portion of HCl to maximize recovery. Combine aqueous layers.[1][2][3][5][6]

  • The Wash (Impurity Scrub):

    • Wash the combined aqueous acidic layer with a small volume of fresh DCM.

    • Separate and discard the organic layer.

    • Why: This removes any physically entrained neutral impurities trapped in the water phase.

  • Basification (The Release):

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add 2M NaOH while stirring until pH reaches >12 . Use pH paper to confirm.[1][2][3][7]

    • Observation: The solution will turn cloudy/milky as the amine deprotonates and oils out (insoluble in water).

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (3 x volumes).

    • Combine the organic extracts.

  • Drying & Isolation:

    • Wash combined organics with Brine (saturated NaCl) to remove bulk water.[1][2][3]

    • Dry over anhydrous

      
       for 15 minutes.
      
    • Filter and concentrate under reduced pressure (Rotavap).[1][2][3]

    • Result: Purified 2-(2-Bromophenoxy)-N-methylethanamine (Free Base).

Module 2: Visualization of Workflow

The following diagram illustrates the chemical logic driving the separation.

ExtractionWorkflow Start Crude Mixture (Amine, Phenols, Neutrals) AddAcid Add 1M HCl (Acidification pH < 1) Start->AddAcid SepFunnel1 Separation 1 AddAcid->SepFunnel1 OrgLayer1 Organic Phase (Neutrals, Phenols) SepFunnel1->OrgLayer1 Neutrals/Acids stay organic AqLayer1 Aqueous Phase (Amine-HCl Salt) SepFunnel1->AqLayer1 Amine protonates to Salt WashStep Wash with fresh DCM AqLayer1->WashStep SepFunnel2 Separation 2 WashStep->SepFunnel2 TrashOrg Discard Organic Wash SepFunnel2->TrashOrg PureAq Purified Aqueous Phase SepFunnel2->PureAq Basify Add NaOH (pH > 12) 'The Release' PureAq->Basify SepFunnel3 Extraction with DCM Basify->SepFunnel3 FinalOrg Final Organic Phase (Free Base Amine) SepFunnel3->FinalOrg Amine deprotonates to Oil FinalAq Waste Aqueous (Salts) SepFunnel3->FinalAq

Caption: Figure 1.[1][2][3] The "Catch and Release" purification logic. The amine is selectively moved between phases by manipulating pH.

Module 3: Troubleshooting (FAQ)

Q1: My yield is significantly lower than expected. Where is my product?

  • Diagnosis A (pH too low during release): If the pH was not raised above 12, the amine remains partially protonated and stays in the water.

    • Fix: Check the aqueous waste layer.[5][6] If pH < 12, add more NaOH and re-extract.[3][5]

  • Diagnosis B (Partition Coefficient): Secondary amines can have partial water solubility even as free bases.[1][2][3]

    • Fix: "Salt out" the aqueous phase by saturating it with NaCl before the final DCM extraction. This pushes the organic amine out of the water.

Q2: I see a persistent emulsion that won't separate.

  • Cause: This often happens during the basification step if the density of the organic solvent is close to the aqueous salt solution, or if fine precipitates form.

  • Solution:

    • Add Brine: Increases the density and ionic strength of the aqueous layer.

    • Filter: Pass the emulsion through a pad of Celite if particulate matter is visible.[3]

    • Time/Vibration: Allow to stand for 20+ minutes; gentle tapping can help coalesce droplets.

Q3: My product still contains 2-bromophenol (starting material).

  • Mechanism: 2-Bromophenol is acidic (

    
    ).[1][2][3] At pH 1 (Acid Extraction), it is neutral and should stay in the organic layer. However, trace entrainment can occur.[3]
    
  • Fix: Perform a pre-wash of the initial organic solution with 1M NaOH before the acid extraction? NO.

    • Correction: Washing the initial organic with NaOH will pull the phenol into the water, but it might also pull some amine if the pH isn't perfectly controlled.

    • Better Protocol: Ensure the Acid Extraction (Step 2) is thorough. The amine goes to water; the phenol must stay in the organic. If phenol persists, it means the phase separation in Step 2 was poor.

Q4: Can I isolate the Hydrochloride salt directly?

  • Yes. Instead of basifying in Step 4:

    • Take the acidic aqueous layer.[3][6][7]

    • Lyophilize (freeze-dry) or concentrate under high vacuum (if HCl concentration is low).

    • Alternative: Isolate the free base (Step 6), dissolve in dry ether, and bubble dry HCl gas or add HCl in dioxane to precipitate the salt.

Module 4: Critical Data & Chemical Logic

Species Distribution by pH

Understanding the


 is vital.[3] For secondary amines, 

.[2][3]
  • pH < 8: Species is

    
     Protonated (
    
    
    
    )
    
    
    Water Soluble.[1][2][3][8]
  • pH > 12: Species is

    
     Neutral (
    
    
    
    )
    
    
    Organic Soluble.[1][2][3]

SpeciesDist cluster_acid Acidic Conditions (pH 1) cluster_base Basic Conditions (pH 12) AmineSalt Amine: R-NH2+-R (Water Soluble) AmineFree Amine: R-NH-R (Organic Soluble) AmineSalt->AmineFree Add NaOH PhenolAcid Phenol: Ar-OH (Organic Soluble) PhenolBase Phenol: Ar-O- (Water Soluble) PhenolAcid->PhenolBase Add NaOH

Caption: Figure 2. Solubility switching based on pH.[1][2][3] Note that at pH 12, the impurity (Phenol) becomes water-soluble, preventing it from co-extracting with the Amine.

Physicochemical Properties
PropertyValueRelevance to Protocol
Molecular Weight ~230.1 g/mol Calculation of molar equivalents.[1][2][3]
Predicted pKa (Amine) 9.8 - 10.2Determines pH required for extraction (>12).[1][2][3]
Predicted pKa (Phenol) ~6.8Ensures separation from amine in acid phase.[1][2][3]
LogP (Free Base) ~2.4Good solubility in DCM/EtOAc.[1][2][3]
LogP (HCl Salt) < 0High solubility in water.[1][2][3]

References

  • PubChem. Compound Summary: 2-(2-bromophenyl)-N-methylethanamine.[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1][2]

  • LibreTexts Chemistry. Acid-Base Extraction. (General principles of amine purification). Available at: [Link]

  • Henderson, L. J. The Henderson-Hasselbalch Equation. (Theoretical basis for pH 12 requirement). Available at: [Link][1][2]

Sources

Optimization

Technical Support Center: Navigating Ether Deprotection

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for ether deprotection. As a Senior Application Scientist, I understand that the selective cleavage of ether...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for ether deprotection. As a Senior Application Scientist, I understand that the selective cleavage of ether protecting groups is a critical and often challenging step in complex organic synthesis. This guide is designed to provide in-depth, practical advice to help you navigate these challenges successfully. We will move beyond simple protocols to explore the underlying principles that govern selectivity, empowering you to troubleshoot effectively and optimize your reaction conditions.

Troubleshooting Guide: Common Issues in Ether Deprotection

This section addresses specific problems you may encounter in the lab, offering causal explanations and actionable solutions.

Problem 1: Unwanted Cleavage of a Robust Ether (e.g., Benzyl or Aryl Ether) During Silyl Ether Deprotection

Scenario: You are using Tetra-n-butylammonium fluoride (TBAF) to remove a TBDMS group, but you observe significant cleavage of a benzyl (Bn) or methyl (Me) ether elsewhere in your molecule.

Root Cause Analysis:

  • Basicity of TBAF: Commercial TBAF solutions, while primarily a fluoride source, are inherently basic.[1] This basicity can be sufficient to catalyze undesired side reactions, especially with sensitive substrates or under prolonged reaction times or elevated temperatures.

  • Reaction Conditions: Standard TBAF in THF can be aggressive. The reaction's exothermicity can lead to localized heating, promoting cleavage of more stable ethers.

Recommended Solutions:

  • Buffered TBAF: To mitigate the basicity, use a buffered TBAF solution. A common and effective method is to add acetic acid to the TBAF solution.[2] This neutralizes the excess basicity without significantly impeding the desilylation.

  • Alternative Fluoride Sources: Consider less basic fluoride sources.

    • HF-Pyridine (Olah's Reagent): This is a classic reagent for selective silyl ether deprotection.[2] It is highly effective but requires careful handling due to the toxicity of HF.

    • Tris(dimethylamino)sulfur (trimethylsilyl)difluoride (TAS-F): This is an anhydrous, solid source of fluoride that can offer high selectivity.[2]

  • Acidic Deprotection: Switch to acidic conditions if your molecule is stable. A dilute solution of HCl in methanol or p-toluenesulfonic acid (p-TsOH) in methanol can effectively cleave TMS ethers while leaving more robust ethers intact.[2][3]

Problem 2: Incomplete or Slow Deprotection of a Sterically Hindered Silyl Ether

Scenario: A TIPS or TBDPS group is proving difficult to remove with standard conditions, leading to low yields or requiring harsh conditions that compromise other functional groups.

Root Cause Analysis:

  • Steric Hindrance: The bulky alkyl groups on silicon (e.g., isopropyl in TIPS) sterically shield the silicon atom from nucleophilic attack by the fluoride ion.[4][5] This significantly slows down the rate of cleavage.

  • Reagent Reactivity: The chosen fluoride source may not be potent enough to overcome the high steric barrier.

Recommended Solutions:

  • Elevated Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction closely by TLC to avoid decomposition.

  • More Potent Reagents:

    • HF-Pyridine: Often more effective than TBAF for hindered silyl ethers.

    • Anhydrous HF: In a suitable solvent like acetonitrile, this can cleave even very robust silyl ethers, but requires specialized equipment and extreme caution.[2]

  • Change of Strategy: If feasible in your synthetic route, consider using a less hindered silyl protecting group for that specific alcohol from the outset.

Problem 3: Selective Cleavage of One Benzyl Ether in the Presence of Another or Other Reducible Groups

Scenario: You need to deprotect a benzyl ether, but your molecule also contains other reducible functional groups like alkenes, alkynes, or nitro groups that are sensitive to standard catalytic hydrogenation (H₂, Pd/C).

Root Cause Analysis:

  • Lack of Selectivity in Catalytic Hydrogenation: Standard hydrogenation conditions (H₂, Pd/C) are powerful and will reduce many functional groups, not just cleave benzyl ethers.[6]

Recommended Solutions:

  • Catalytic Transfer Hydrogenation (CTH): This is often a milder and more selective method.[7] Instead of hydrogen gas, a hydrogen donor like ammonium formate, formic acid, or 1,4-cyclohexadiene is used.[8][9] This technique can often leave other reducible groups untouched.

  • Inhibitors for Pd/C Catalysis: The addition of inhibitors like ammonia, pyridine, or ammonium acetate can suppress the hydrogenolysis of benzyl ethers while allowing for the reduction of other functionalities like azides or olefins.[8]

  • Oxidative Deprotection (for PMB ethers): If you have a p-methoxybenzyl (PMB) ether, you can use an oxidative cleavage method that won't affect standard benzyl ethers or reducible groups. 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is the reagent of choice for this transformation.[8]

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) can cleave benzyl ethers.[10][11] These conditions are harsh and will also cleave other ethers, so their use depends on the overall stability of your molecule. Combining BCl₃ with a cation scavenger like pentamethylbenzene can improve selectivity for aryl benzyl ethers.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general order of stability for common ether protecting groups?

A1: The stability of ether protecting groups is highly dependent on the reaction conditions (acidic vs. basic). Here is a general guide:

  • Acidic Conditions: The stability of silyl ethers generally increases with steric bulk.[2][4]

    • Order of Increasing Stability: TMS < TES < TBDMS < TIPS < TBDPS

    • Acetal-type ethers like MOM and THP are acid-labile, while benzyl (Bn) and p-methoxybenzyl (PMB) ethers are significantly more stable to acid.[4][6]

  • Basic Conditions: Most ether protecting groups are stable to base. Silyl ethers are generally stable to aqueous bases but can be cleaved by fluoride-based reagents.[12]

Q2: How can I selectively deprotect a primary TBDMS ether in the presence of a secondary TIPS ether?

A2: This is a classic example of exploiting differential stability. The primary TBDMS ether is less sterically hindered and more acid-labile than the secondary TIPS ether.

  • Mild Acidic Conditions: Using a mild acid catalyst like pyridinium p-toluenesulfonate (PPTS) or acetic acid in a THF/water mixture can often achieve this selectivity.[13]

  • Controlled Fluoride Reagents: Carefully controlled conditions with a fluoride source can also work. Using a stoichiometric amount of TBAF at a low temperature and carefully monitoring the reaction progress by TLC is crucial.[2][13]

Q3: My reaction with TBAF is complete, but I'm having trouble removing the tetrabutylammonium salts during workup. What should I do?

A3: Tetrabutylammonium salts can be difficult to remove, especially if your product is polar.

  • Aqueous Wash: Repeated washing with water or brine is the first step.

  • Acidic Wash: A dilute acid wash (e.g., 1M HCl) can help by protonating any basic byproducts.

  • Specialized Workup: A procedure involving the addition of calcium carbonate followed by filtration through a pad of Celite and silica gel can be effective.[14] Another method is to use an ion-exchange resin like Dowex 50WX8.[14]

Q4: What does "orthogonal protecting group strategy" mean in the context of ethers?

A4: An orthogonal protecting group strategy involves using multiple protecting groups in a molecule that can be removed under distinct and non-interfering conditions.[5][15][16] This allows for the selective deprotection of one group while the others remain intact.

  • Example: A molecule might contain a TBDMS ether (cleaved by fluoride), a Bn ether (cleaved by hydrogenolysis), and a PMB ether (cleaved by oxidation).[6][8] You can address each protected alcohol individually by choosing the appropriate deprotection reagent.

Data & Protocols

Table 1: Relative Stability of Common Silyl Ethers
Silyl EtherAbbreviationRelative Stability to AcidRelative Stability to BaseCommon Deprotection Reagents
TrimethylsilylTMS1 (Least Stable)1 (Least Stable)Mild acid (e.g., AcOH), K₂CO₃/MeOH
TriethylsilylTES~64~100Mild acid, TBAF, HF-Pyridine
tert-ButyldimethylsilylTBDMS~20,000~20,000TBAF, HF-Pyridine, AcOH/H₂O
TriisopropylsilylTIPS~700,000~1,000,000TBAF (slower), HF-Pyridine
tert-ButyldiphenylsilylTBDPS~5,000,000~20,000TBAF (slower), HF-Pyridine

Relative stability values are approximate and can vary based on the specific substrate and reaction conditions.

Experimental Protocol: Selective Deprotection of a Benzyl (Bn) Ether by Catalytic Transfer Hydrogenation

This protocol is a general guideline for the deprotection of a benzyl ether in the presence of other reducible groups.

  • Reaction Setup: In a round-bottom flask, dissolve the benzyl-protected substrate (1.0 mmol) in a suitable solvent (e.g., 10-20 mL of methanol or ethanol).

  • Catalyst Addition: To this solution, add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20 mol% Pd).

  • Hydrogen Donor: Add ammonium formate (HCOONH₄) (5-10 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C. The reaction is often rapid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol, which can be purified further by chromatography if necessary.

Diagrams

DOT Script for Orthogonal Deprotection Strategy

G cluster_protected Multi-Protected Molecule cluster_reagents Deprotection Reagents cluster_products Selective Deprotection Products Molecule Substrate-O-TBDMS Substrate-O-Bn Substrate-O-PMB TBAF TBAF or HF-Py Molecule->TBAF Fluoride Source H2_Pd H₂, Pd/C (Hydrogenolysis) Molecule->H2_Pd Reductive Cleavage DDQ DDQ (Oxidation) Molecule->DDQ Oxidative Cleavage Product_OH_TBDMS Substrate-OH (TBDMS Removed) TBAF->Product_OH_TBDMS Product_OH_Bn Substrate-OH (Bn Removed) H2_Pd->Product_OH_Bn Product_OH_PMB Substrate-OH (PMB Removed) DDQ->Product_OH_PMB

Caption: Orthogonal deprotection of different ether groups.

DOT Script for Silyl Ether Acid Lability

G cluster_lability Acid Lability of Silyl Ethers cluster_stability Lability TMS TES TBDMS TIPS TBDPS Most_Stable Most Stable (Least Labile) Lability:e->Most_Stable Least_Stable Least Stable (Most Labile) Least_Stable->Lability:w

Caption: Relative acid stability of common silyl ethers.

References

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • K. C. Nicolaou. (n.d.). Protecting Groups. Retrieved from [Link]

  • Bieg, T., & Szeja, W. (1985).
  • Brooks, P. R., et al. (1999). Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective Combination Reagent for the Cleavage of Primary Alkyl Aryl Ethers. The Journal of Organic Chemistry, 64(26), 9719–9721.
  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Reddy, K. S., et al. (2007). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 72(16), 6296-6298.
  • Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]

  • Williams, F. L., et al. (2025). Regiocontrolled Cleavage of Dialkyl Ethers Using Regenerative Borates as a Sustainable Alternative to Boron Trichloride. European Journal of Organic Chemistry.
  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. 1(7).
  • Kumar, A., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 17(12), 14357–14366.
  • Wang, Y., et al. (2007). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. ChemInform, 38(42).
  • Zhang, X., et al. (2020). Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution. Green Chemistry, 22(21), 7476-7486.
  • Sarkar, A. (2021, March 19). Deprotection of silyl ether by TBAF.
  • Organic Syntheses. (2022, May 9). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Retrieved from [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.).
  • ResearchGate. (n.d.).
  • Lim, D. (2014, October 18).
  • ACS GCI Pharmaceutical Roundtable. (2026, February 6). Hydrogenolysis.
  • Ranu, B. C., & Bhar, S. (n.d.).

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 2-(2-Bromophenoxy)-N-methylethanamine HCl

Executive Summary & Structural Analysis This guide addresses the purification of 2-(2-Bromophenoxy)-N-methylethanamine HCl . As a secondary amine hydrochloride salt with an aromatic ether linkage, this molecule exhibits...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

This guide addresses the purification of 2-(2-Bromophenoxy)-N-methylethanamine HCl . As a secondary amine hydrochloride salt with an aromatic ether linkage, this molecule exhibits specific physicochemical behaviors that dictate solvent choice.

  • Structural Drivers:

    • Ionic Head (Amine HCl): Dictates high solubility in polar protic solvents (Water, MeOH, EtOH).

    • Lipophilic Tail (Bromophenoxy): The bromine atom at the ortho position increases lipophilicity and steric bulk compared to unsubstituted analogs, reducing solubility in highly polar media compared to simple alkyl amines.

    • Ether Linkage: Adds conformational flexibility, increasing the risk of "oiling out" (liquid-liquid phase separation) rather than clean crystallization.

Primary Recommendation: The most robust system for this class of compounds is a Binary Solvent System utilizing Isopropanol (IPA) as the solvent and Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) as the anti-solvent.

Solvent Compatibility Matrix

The following data summarizes the predicted solubility profile based on structural analogs (e.g., Phenoxybenzamine HCl, Atomoxetine precursors).

Solvent ClassSpecific SolventSolubility (Hot)Solubility (Cold)Suitability
Alcohols Isopropanol (IPA) HighModerateExcellent (Primary Solvent)
Alcohols Ethanol (EtOH)Very HighHighGood (May require anti-solvent)
Alcohols Methanol (MeOH)ExcessiveExcessivePoor (Yield loss is too high)
Esters Ethyl Acetate (EtOAc)Low/ModerateInsolubleExcellent (Anti-Solvent)
Ethers Diethyl Ether / MTBEInsolubleInsolubleExcellent (Anti-Solvent)
Hydrocarbons Hexane / HeptaneInsolubleInsolubleFair (Immiscibility issues with alcohols)
Ketones AcetoneModerateLowModerate (Good for single-solvent attempts)
Water WaterVery HighHighPoor (Drying difficulties; hygroscopic risk)

Troubleshooting Guide (Q&A Format)

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this?

Diagnosis: Oiling out occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or when the solution enters a "metastable zone" where liquid-liquid phase separation is energetically favored over nucleation. This is common with phenoxy-ether derivatives.

Corrective Protocol:

  • Re-heat: Redissolve the oil by heating the mixture back to reflux.

  • Add More Solvent: Add 10-20% more of the primary solvent (e.g., IPA). A slightly more dilute solution often favors crystal nucleation over oiling.

  • Seed It: Cool the clear solution to just above the cloud point. Add a "seed crystal" of pure product. If no seed is available, scratch the inner glass wall with a glass rod vigorously to create micro-abrasions that serve as nucleation sites.

  • Slow Down: Insulate the flask with foil or a towel. Rapid cooling traps impurities and promotes oiling.

Q2: I am getting low yields (<50%). Is the product decomposing?

Diagnosis: It is unlikely to be decomposition (amine HCl salts are thermally stable). It is likely supersolubility . The product is too soluble in the chosen solvent even at cold temperatures.

Corrective Protocol:

  • Switch Solvent: If using Ethanol, switch to Isopropanol . The extra methyl group in IPA reduces the polarity slightly, lowering the solubility of the salt.

  • Binary System: Use the IPA/Et₂O method (Method B below). The addition of ether drastically reduces the solubility of the salt, forcing it out of the solution.

  • Ice/Salt Bath: Cool the final mixture to -10°C (using ice/NaCl) instead of just 0°C.

Q3: The crystals are hygroscopic and turn to paste on the filter. What should I do?

Diagnosis: The HCl salt is absorbing atmospheric moisture. This is exacerbated if water was used in the solvent system or if the solvents were not dry.

Corrective Protocol:

  • Dry Solvents: Ensure all solvents are "Anhydrous" grade.

  • Wash Step: Wash the filter cake immediately with anhydrous diethyl ether or pentane . This displaces residual alcohol/water and evaporates quickly.

  • Vacuum Drying: Transfer immediately to a vacuum desiccator over P₂O₅ or KOH pellets.

Standard Operating Procedures (SOPs)

Method A: Single-Solvent Recrystallization (Acetone or IPA)

Best for: Initial purification of crude solids with moderate impurities.

  • Place 1.0 g of crude 2-(2-Bromophenoxy)-N-methylethanamine HCl in a 50 mL Erlenmeyer flask.

  • Add Acetone (or IPA) dropwise while heating on a steam bath/hot plate.

  • Add just enough hot solvent to dissolve the solid.[1][2] If 10 mL is added and solid remains, filter hot to remove insoluble impurities (e.g., inorganic salts).

  • Remove from heat and cap the flask. Allow to cool to room temperature undisturbed for 2 hours.

  • Cool in an ice bath (0°C) for 30 minutes.

  • Filter vacuum and wash with cold acetone.

Method B: Binary Solvent Recrystallization (IPA / Et₂O)

Best for: High recovery and "oiling out" prevention.

  • Dissolve the crude salt in the minimum amount of boiling Isopropanol (IPA) .

  • Remove from heat.

  • While the solution is still warm (but not boiling), add Diethyl Ether (or MTBE) dropwise.

  • Stop adding ether the moment a faint, persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of hot IPA to clear the solution again.

  • Let the clear solution cool slowly.[1] The lower polarity of the ether will force the salt to crystallize as the temperature drops.

Process Logic Visualization

The following diagram illustrates the decision matrix for troubleshooting crystallization issues.

CrystallizationLogic Start Start: Crude Amine HCl SolubilityTest Solubility Test (100 mg) Start->SolubilityTest Decision1 Soluble in Hot IPA? SolubilityTest->Decision1 MethodA Method A: Single Solvent (Cool slowly) Decision1->MethodA Yes, highly soluble MethodB Method B: Binary Solvent (IPA + Ether/EtOAc) Decision1->MethodB No, needs help IssueCheck Check Result MethodA->IssueCheck MethodB->IssueCheck Oiling Issue: Oiling Out IssueCheck->Oiling Sticky Gum LowYield Issue: Low Yield IssueCheck->LowYield No Precipitate Success Success: Pure Crystals IssueCheck->Success Crystals Formed RemedyOil Remedy: 1. Re-heat 2. Add seed crystal 3. Add 10% more polar solvent Oiling->RemedyOil RemedyYield Remedy: 1. Boil off excess solvent 2. Add more Anti-Solvent 3. Cool to -10°C LowYield->RemedyYield RemedyOil->MethodA Retry RemedyYield->MethodB Retry

Caption: Decision tree for selecting crystallization methods and remediating common failure modes (Oiling Out vs. Low Yield).

References

  • Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Chapter 13: Recrystallization).

  • Tippmann, S. (2010). Recrystallization - Tips & Tricks. Department of Chemistry, University of Rochester.

  • PubChem. (n.d.).[3] Phenoxybenzamine Hydrochloride (Analogous Structure). National Library of Medicine. Retrieved February 22, 2026.[3]

  • Organic Syntheses. (1930). p-Bromophenacyl bromide (Analogous Brominated Aromatic).[4] Org. Synth. 1930, 10, 12.

Sources

Optimization

Technical Support Center: Handling &amp; Stabilization of Phenoxyethylamine Salts

Current Status: Operational Topic: Hygroscopicity Management for Phenoxyethylamine (PEA) Derivatives Audience: Medicinal Chemists, Formulation Scientists, Lab Managers Introduction: The Hygroscopic Challenge Phenoxyethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Hygroscopicity Management for Phenoxyethylamine (PEA) Derivatives Audience: Medicinal Chemists, Formulation Scientists, Lab Managers

Introduction: The Hygroscopic Challenge

Phenoxyethylamine salts (commonly Hydrochloride or Hydrobromide) are structurally prone to hygroscopicity due to the high lattice energy formed by the ionic bond and the hydrogen-bonding capability of the primary amine. When exposed to ambient humidity, these salts can undergo deliquescence —absorbing enough moisture to dissolve in their own sorbed water, turning from a crystalline solid into a viscous oil or "goo."

This physical instability compromises stoichiometric accuracy in synthesis, accelerates hydrolytic degradation, and complicates formulation. This guide provides field-proven protocols to stabilize, handle, and recover these compounds.

Module 1: The "Rescue" Protocol (Recovering Wet Material)

Issue: My phenoxyethylamine salt has turned into a sticky paste or oil. How do I recover it?

Technical Insight: Simple vacuum drying is often insufficient for deliquesced amine salts because the water forms strong hydrogen-bonded hydrates. You must break the hydration shell using azeotropic distillation before recrystallization.

Step-by-Step Recovery Protocol
  • Dissolution: Dissolve the "wet" salt in a minimum amount of anhydrous Ethanol or Methanol .

  • Azeotropic Removal: Add a non-polar co-solvent capable of forming a water azeotrope (e.g., Toluene or Benzene ).

    • Ratio: 3:1 Toluene to Alcohol.

  • Rotary Evaporation: Evaporate the solvent under reduced pressure. The toluene/water azeotrope will carry off the occluded moisture.

  • Precipitation: As the volume decreases, the dry salt should precipitate. If it oils out again, add anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) to force crystallization.

  • Final Drying: Place the solid in a vacuum oven at 40°C over Phosphorus Pentoxide (

    
    )  for 24 hours.
    

Validation: Confirm dryness using Karl Fischer (KF) Titration (Coulometric method is preferred for trace water).[1]

DryingProtocol WetSample Deliquesced Salt Solvation Dissolve in EtOH/MeOH WetSample->Solvation Azeotrope Add Toluene (Azeotrope Agent) Solvation->Azeotrope Rotovap Rotary Evaporation (Remove Water) Azeotrope->Rotovap VacOven Vacuum Oven (w/ P2O5) Rotovap->VacOven Precipitate DrySalt Anhydrous Crystalline Salt VacOven->DrySalt <0.5% H2O

Figure 1: Azeotropic drying workflow for recovering deliquesced amine salts.

Module 2: Precision Weighing Techniques

Issue: The mass on the balance keeps increasing while I am weighing the sample.

Technical Insight: Hygroscopic salts absorb atmospheric moisture instantly, introducing significant stoichiometric errors (up to 10-15% mass error). Standard weighing boats are inadequate.

Method A: Weighing by Difference (The Standard)
  • Dry the storage bottle and place it in a desiccator overnight.

  • Tare the balance to zero.

  • Place the entire capped bottle on the balance and record the mass (

    
    ).
    
  • Remove the bottle, quickly transfer an estimated amount to your reaction vessel, and recap immediately.

  • Weigh the bottle again (

    
    ).
    
  • Mass Added =

    
    .
    
    • Why: This measures exactly what left the bottle, regardless of moisture absorbed by the powder after it hit the reaction flask.

Method B: The "Whole Bottle" Stock Solution (Recommended for High Precision)

If the material is extremely hygroscopic (e.g., turns to liquid in seconds):

  • Do not attempt to weigh aliquots.

  • Dissolve the entire contents of the commercial bottle into a known volume of anhydrous solvent (e.g., Methanol or DMSO) to create a stock solution.

  • Calculate concentration based on the supplier's stated mass (e.g., 1g in 10mL = 100mg/mL).

  • Dispense via volumetric syringe.

Module 3: Storage & Environmental Control

Issue: How do I store these salts long-term without degradation?

Technical Insight: Amine salts are often acidic. Storing them over basic desiccants (like KOH) in a non-contact setup is beneficial to neutralize acidic vapors, while


 is the strongest desiccant for water removal.
Desiccant Compatibility Table
Desiccant AgentTypeSuitability for Amine SaltsNotes
Phosphorus Pentoxide (

)
AcidicExcellent Highest drying capacity. Best for vacuum ovens.
Potassium Hydroxide (KOH) BasicGood (Non-contact) Good for desiccator basins; absorbs acid vapors.
Silica Gel NeutralPoor Insufficient for highly hygroscopic amine salts.
Calcium Chloride (

)
NeutralModerate Cheap, but often not strong enough for deliquescent salts.
Storage Protocol
  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is permeable to water vapor over time; use electrical tape or heat-shrink bands for long-term storage.

  • Secondary Container: Place the vial inside a desiccator or a secondary jar containing Drierite (indicating) or

    
    .
    
  • Temperature: Store at -20°C.

    • Critical: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Module 4: Advanced Strategy - Salt Selection

Issue: The Hydrochloride (HCl) salt is unmanageable. Can I change the salt form?

Technical Insight: The counterion defines the lattice energy and hygroscopicity. HCl salts are small and have high charge density, often leading to high hygroscopicity. Switching to large, organic counterions can drastically reduce water uptake.

Recommended Alternative Anions

If the HCl salt is too difficult to handle, synthesize the Fumarate , Maleate , or Tartrate salt. These anions often form non-hygroscopic, free-flowing crystalline solids with phenoxyethylamines due to better packing and lower solubility.

SaltSelection Start Start: Amine Base Decision Is HCl salt hygroscopic? Start->Decision KeepHCl Maintain HCl (Use Glovebox) Decision->KeepHCl No SwitchSalt Switch Counterion Decision->SwitchSalt Yes (Sticky) Fumarate Synthesize Fumarate/Maleate (Lower Hygroscopicity) SwitchSalt->Fumarate Organic Anion Test Validation: DVS (Dynamic Vapor Sorption) Fumarate->Test

Figure 2: Decision tree for salt selection to mitigate hygroscopicity.

FAQs: Rapid Troubleshooting

Q: Can I use a glove bag if I don't have a glove box? A: Yes. A disposable glove bag purged with Nitrogen or Argon is an effective, low-cost solution for weighing hygroscopic solids. Ensure you include an open container of desiccant inside the bag during the purge cycle.

Q: Why does my sample smell like fish after it gets wet? A: This indicates hydrolysis or degradation of the salt back to the free amine (which is volatile and odorous). If this occurs, the purity is compromised. Perform the "Rescue Protocol" (Module 1) and check purity via NMR.

Q: Is silica gel enough to keep my sample dry? A: No. For deliquescent amine salts, silica gel is too weak. You require a chemical desiccant like Phosphorus Pentoxide (


) or molecular sieves in the desiccator.
References
  • University of Rochester, Dept. of Chemistry. (n.d.). Weighing Reactants and Reagents: Techniques for Hygroscopic Solids.[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Impact of the counterion on the solubility and physicochemical properties of salts.[3][4][5][6][7] Retrieved from [Link]

  • ScienceMadness. (2007). Drying the water out of hygroscopic crystals (Azeotropic Distillation). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Emulsion Resolution in N-Methylethanamine Extraction

Status: Operational Ticket ID: N-Me-Et-EMUL-001 Assigned Specialist: Senior Application Scientist Context: Liquid-Liquid Extraction (LLE) Troubleshooting Executive Summary & Mechanism The Problem: N-methylethanamines (an...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: N-Me-Et-EMUL-001 Assigned Specialist: Senior Application Scientist Context: Liquid-Liquid Extraction (LLE) Troubleshooting

Executive Summary & Mechanism

The Problem: N-methylethanamines (and related secondary phenethylamines) possess a structural duality that predisposes them to emulsion formation. They consist of a hydrophobic aromatic/aliphatic tail and a hydrophilic amine head.

The Mechanism: When the pH of the aqueous phase approaches the pKa of the amine (typically 9.5–10.5), the molecule exists in a state of equilibrium between its ionized (salt) and non-ionized (free base) forms. In this "buffer zone," the amine acts as a cationic surfactant, lowering the interfacial tension between the organic and aqueous phases, stabilizing droplets, and creating persistent emulsions or "rag layers."

Visualization: The Surfactant Trap

The following diagram illustrates how N-methylethanamines stabilize emulsions and how "salting out" disrupts this stability.

EmulsionMechanism cluster_0 Emulsion State (pH ~ pKa) cluster_1 Resolution (Salting Out) Micelle Micelle Formation (Amine acts as surfactant) Interface Low Interfacial Tension Micelle->Interface Stabilizes Water Water Molecules (Bound to Amine Head) Water->Micelle Hydration Shell Salt High Ionic Strength (NaCl/Ammonium Sulfate) Salt->Water Competes for H2O (Hofmeister Effect) Dehydration Dehydration of Amine Salt->Dehydration Forces Amine to Organic PhaseSep Phase Separation Dehydration->PhaseSep Restores Tension

Figure 1: Mechanism of amine-mediated emulsion stabilization and the thermodynamic disruption caused by increasing ionic strength (Salting Out).

Troubleshooting Workflow (The Tiered Approach)

Do not randomly add reagents. Follow this logic gate to resolve the emulsion with minimal yield loss.

TroubleshootingFlow Start Emulsion Detected CheckType Characterize Emulsion Start->CheckType Type1 Rag Layer (Interface Debris) CheckType->Type1 Type2 Full Emulsion (Mayonnaise) CheckType->Type2 Action1 Filtration Strategy (Celite/Glass Wool) Type1->Action1 Action2 Tier 1: Physical (Centrifuge/Time) Type2->Action2 Success Phase Separation Action1->Success Action3 Tier 2: Chemical (Brine/pH Swing) Action2->Action3 If fails > 20 mins Action3->Success

Figure 2: Decision logic for selecting the appropriate resolution strategy based on emulsion characteristics.

Resolution Protocols

Tier 1: Physical Interventions (Non-Destructive)

Attempt these first. They introduce no new chemical variables.

MethodProtocolMechanismBest For
Centrifugation Transfer emulsion to centrifuge tubes. Spin at 2000–3000 RPM for 2–5 mins.Increases G-force to overcome viscosity and surface tension.Small scale (<500 mL), stubborn emulsions.
Glass Rod Agitation Gently stir the interface with a glass rod.[1] Do not shake.Physically disrupts the stabilizing film at the interface.Minor emulsions in a separatory funnel.
Time Allow to sit undisturbed for 1–12 hours.Allows slow coalescence of droplets via gravity.When yield is critical and you can wait overnight.
Tier 2: Chemical Interventions (Salting Out)

The most effective method for N-methylethanamines.

Protocol: The High-Ionic Strength Wash

  • Prepare a saturated brine solution (NaCl in water).

  • Add a volume of brine equal to 20-30% of your aqueous phase volume directly to the separatory funnel.

  • Swirl gently (do not shake vigorously).

  • Allow to settle.

Why it works: According to the Debye-Hückel theory and Hofmeister series, adding high concentrations of ions (Na+, Cl-) increases the ionic strength of the aqueous phase. These ions create a strong hydration shell, effectively "stealing" water molecules from the amphiphilic amine. This forces the organic amine out of the water layer and into the organic solvent, breaking the emulsion [1].

Tier 3: Mechanical Filtration (The "Rag Layer" Fix)

Use this when the interface contains solid particulates (precipitated salts, plant fats, or synthesis byproducts).

Protocol: Celite Filtration

  • Prepare a sintered glass funnel (porosity M).

  • Add a 1-2 cm bed of Celite 545 (diatomaceous earth).

  • Apply gentle vacuum.

  • Pour the entire emulsion through the Celite bed.

  • Rinse the filter cake with fresh organic solvent to recover trapped product.

  • Return filtrate to the separatory funnel; layers should now separate cleanly.

Critical Warning: Do not use standard paper filters (Whatman). The amphiphilic nature of the amine combined with the emulsion will clog paper pores instantly. Celite provides a depth filter that traps the particulate stabilizers [2].

Frequently Asked Questions (FAQs)

Q: I am using Dichloromethane (DCM) and the entire bottom layer looks like mayonnaise. What happened? A: You likely have a density issue combined with an emulsion. DCM (density ~1.33 g/mL) is heavier than water. However, if your aqueous phase is heavily laden with salts/impurities, its density approaches that of DCM. When densities act equal, gravity cannot separate the phases.

  • Fix: Dilute the organic phase with a lighter solvent (if chemically compatible) or add significantly more brine to the aqueous phase to push its density even higher, forcing a clearer differential.

Q: Can I use heat to break the emulsion? A: Proceed with extreme caution. While heat reduces viscosity (aiding separation), N-methylethanamines can be volatile (especially as free bases) or thermally unstable.

  • Recommendation: Use a warm water bath (max 40°C) only if the solvent boiling point permits. Never use an open flame.

Q: I adjusted the pH to 10 and the emulsion got worse. Why? A: You entered the "Surfactant Zone." The pKa of N-methylethanamine is roughly 10.2. At pH 10, you have a 50/50 mix of protonated (water-soluble) and deprotonated (lipid-soluble) species. This maximizes surfactant activity.

  • Fix: Push the pH to >12 using NaOH. This forces the equilibrium entirely to the free base (hydrophobic) form, destroying the surfactant capability and driving the amine into the organic layer [3].

Q: I'm extracting from a biological matrix (plasma/plant material). The rag layer is persistent. A: Biological matrices contain lipids and proteins that act as co-emulsifiers.

  • Fix: Perform a "Defatting" step before basifying. Wash the acidic aqueous solution (pH < 3) with a non-polar solvent (like Hexane). The fats move to the hexane, while the amine (salt form) stays in the water. Discard the hexane, then basify and extract with your target solvent [4].

References

  • Valente, I. M., et al. (2013).[2] "Salting-out assisted liquid-liquid extraction for bioanalysis." Bioanalysis, 5(20).[2]

  • Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Chapter: "The Theory of Extraction."

  • Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4][5] Longman Scientific & Technical. Section 2.21: Counter-current distribution and emulsions.

  • Sarker, S. D., et al. (2006). Natural Products Isolation. Humana Press. Methods in Biotechnology, Vol 20.

Disclaimer: This guide is for educational and research purposes. Always consult Safety Data Sheets (SDS) and adhere to institutional safety protocols when handling amines and organic solvents.

Sources

Optimization

Stability of ortho-bromo substituent under basic reaction conditions

Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for handling ortho-bromo substituted aromatic compo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for handling ortho-bromo substituted aromatic compounds, particularly concerning their stability under basic reaction conditions.

Frequently Asked Questions (FAQs)

Part 1: General Stability & Reactivity
Q1: Just how stable is an ortho-bromo substituent on an aromatic ring when exposed to a base?

This is a critical question, and the answer is nuanced: its stability is not absolute and depends heavily on the reaction environment. An ortho-bromo group can be perfectly stable or highly labile depending on four key factors:

  • Base Strength: This is the most critical factor. Mild inorganic bases like carbonates (Na₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are often well-tolerated, especially in cross-coupling reactions.[1][2] However, very strong bases such as sodium amide (NaNH₂), potassium amide (KNH₂), lithium diisopropylamide (LDA), or organolithiums (n-BuLi, t-BuLi) can readily induce elimination reactions.[3][4][5]

  • Temperature: Thermal energy can overcome the activation barrier for side reactions. A reaction that is clean at room temperature may produce significant byproducts at 80-100 °C.

  • Substrate Structure: The presence of a hydrogen atom on the carbon adjacent (ortho) to the bromine is a structural requirement for the most common decomposition pathway: benzyne formation.[6][7]

  • Solvent: The choice of solvent can influence the effective basicity and solubility of reagents, indirectly affecting the stability of the C-Br bond.

Q2: What is "benzyne formation," and why is it a major concern for my ortho-bromo compound?

Benzyne formation is a powerful, yet often problematic, reaction pathway for ortho-haloarenes. It is an elimination-addition mechanism .[8] Under the influence of a very strong base, a proton ortho to the bromine is abstracted.[4] This is the slow, rate-determining step.[6] The resulting carbanion rapidly eliminates the bromide ion to form a highly strained and reactive "benzyne" intermediate, which contains a formal triple bond in the aromatic ring.[5][9]

This is a major concern because the benzyne intermediate is a potent electrophile that will react swiftly with any available nucleophile in the reaction mixture (e.g., the base itself, solvent, or another reagent).[8][10] This can lead to:

  • Cine-Substitution: The incoming nucleophile can add to either carbon of the triple bond, often leading to a mixture of regioisomers where the new substituent is on the carbon that originally bore the bromine (ipso-substitution) or on the adjacent carbon (cine-substitution).[3]

  • Unexpected Products: The nucleophile that adds may not be the one you intended, leading to complex product mixtures. For example, the reaction of o-bromoanisole with sodium amide in liquid ammonia yields m-aminoanisole, a product of cine-substitution.[9][11][12]

Part 2: Troubleshooting Specific Reactions
Q3: I'm running a Suzuki coupling with an ortho-bromoaryl substrate and getting low yields and strange byproducts. Is the base causing this?

Yes, the choice of base is a likely culprit. In Suzuki-Miyaura coupling, the base's primary role is to activate the boronic acid/ester, forming a borate complex that facilitates the crucial transmetalation step with the palladium catalyst.[13][14] However, a base that is too strong or used at too high a temperature can initiate the competing benzyne pathway, consuming your starting material and generating impurities.

Troubleshooting Steps:

  • Re-evaluate Your Base: Strong bases like NaOH are often less effective and can be detrimental.[1] Milder bases like Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄) are generally preferred for Suzuki reactions and are less likely to cause benzyne formation.[1][2][15]

  • Lower the Temperature: If your protocol calls for high heat, try reducing the temperature. The desired palladium-catalyzed cycle often proceeds efficiently at lower temperatures than the elimination pathway.

  • Solvent System: Ensure your solvent system (e.g., Dioxane/H₂O, 2-MeTHF) is appropriate for the chosen base and substrate.[15]

Base TypeTypical Use CaseRisk of Benzyne Formation
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) Suzuki, Heck, SonogashiraLow
Phosphates (K₃PO₄) Suzuki, Buchwald-HartwigLow to Moderate
Hydroxides (NaOH, KOH) Can be used, but often suboptimalModerate
Amides (NaNH₂, LDA) Directed ortho-metalation, Benzyne SynthesisVery High
Organolithiums (n-BuLi, t-BuLi) Halogen-metal exchange, Benzyne SynthesisVery High
Q4: I need to use a strong base like n-BuLi for a lithium-halogen exchange on my ortho-bromo substrate. How can I avoid deprotonation and benzyne formation?

This is a classic kinetic vs. thermodynamic challenge. Lithium-halogen exchange is typically a very fast process, especially at low temperatures. Benzyne formation requires a deprotonation event, which is often slower.

Strategy for Success:

  • Cryogenic Temperatures: Perform the reaction at -78 °C (dry ice/acetone bath) or even -100 °C. At these temperatures, the rate of lithium-halogen exchange is significantly faster than the rate of proton abstraction.

  • Rapid Addition: Add the organolithium reagent quickly to the substrate solution to ensure the desired exchange occurs before the base has time to react via the deprotonation pathway.

  • Inverse Addition: Consider adding your substrate solution to the organolithium reagent at low temperature.

  • Subsequent Quench: Once the lithium-halogen exchange is complete, quench the resulting aryllithium species with your desired electrophile at the same low temperature. Do not let the reaction warm up in the presence of unreacted strong base.

Part 3: Diagnostic Workflows
Q5: I suspect benzyne-mediated byproducts are forming. How can I definitively test for this?

If you suspect a benzyne intermediate is being generated, you can perform a diagnostic "trapping" experiment. Dienes, such as furan, are excellent trapping agents for benzynes, as they undergo a [4+2] cycloaddition (Diels-Alder reaction) to form a characteristic bridged adduct.[3]

Running your reaction under the same conditions but with an excess of a trapping agent like furan can provide strong evidence. If you can isolate and identify the cycloaddition product, it confirms the presence of the benzyne intermediate.

Decision Workflow for Base Selection

This workflow can help guide your choice of base when working with an ortho-bromoaryl compound.

BaseSelection start What is the primary goal of the reaction? pd_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) start->pd_coupling Cross-Coupling elimination Elimination / Benzyne Formation for Synthesis start->elimination Elimination lithiation Lithium-Halogen Exchange or Directed Metalation start->lithiation Li-Halogen Exchange mild_base Use mild inorganic base: - K₂CO₃, Cs₂CO₃ - K₃PO₄ pd_coupling->mild_base strong_base Use very strong base: - NaNH₂ - KNH₂ - LDA elimination->strong_base organolithium Use Organolithium: - n-BuLi, s-BuLi - LDA (for DoM) lithiation->organolithium temp_control CRITICAL: Use cryogenic temps (-78°C or lower) organolithium->temp_control

Caption: Decision tree for selecting an appropriate base.

Benzyne Formation Mechanism

The following diagram illustrates the two-step elimination-addition mechanism starting from an ortho-bromoaryl compound.

Caption: Mechanism of benzyne formation and subsequent trapping.

Experimental Protocols

Protocol 1: Diagnostic Test for Benzyne Formation via Furan Trapping

Objective: To determine if a given set of basic reaction conditions generates a benzyne intermediate from an ortho-bromoaryl starting material.

Materials:

  • ortho-Bromoaryl substrate (1.0 eq)

  • Base of interest (e.g., NaNH₂, LDA) (1.1 - 2.0 eq)

  • Furan (freshly distilled, 5-10 eq)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Quenching solution (e.g., saturated aq. NH₄Cl)

  • Extraction solvent (e.g., Ethyl Acetate, DCM)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

  • Purification setup (Silica gel column chromatography)

  • Analytical instruments (TLC, LC-MS, NMR)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagents: Dissolve the ortho-bromoaryl substrate (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • Trapping Agent: Add the furan (5-10 eq) to the substrate solution.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C for organolithiums, or the intended reaction temperature for other bases).

  • Base Addition: Slowly add the base (e.g., LDA solution, solid NaNH₂) to the stirred mixture over 15-30 minutes, carefully monitoring the internal temperature.

  • Reaction: Allow the reaction to stir at the specified temperature for the intended duration (e.g., 1-2 hours). Monitor the consumption of starting material by TLC or LC-MS if possible.

  • Quench: Carefully quench the reaction by slowly adding the saturated aqueous NH₄Cl solution while the flask is still cold. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR and LC-MS. Look for the characteristic mass and NMR signals of the Diels-Alder adduct. Purify the adduct by column chromatography for full characterization.

Interpretation: The successful isolation and characterization of the furan-benzyne adduct provides compelling evidence that a benzyne intermediate is formed under your tested conditions.

References

  • Google. (2026).
  • Filo. (2025, April 21). o-Bromoanisole gives only m-nminoanisole on reaction with NaNH₂.
  • Filo. (2025, April 21). o-Bromoanisole gives only m-aminoanisole on reaction with NaNH₂.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction.
  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling.
  • Study.com. 2-Bromoanisole and 3-bromoanisole yield the same product, 3-methoxyaniline, when treated with sodium amide in liquid ammonia.
  • Making Molecules.
  • PMC. (2024, September 16).
  • ScienceDirect.
  • Chegg.com. (2020, September 3). Solved The reaction of m-bromoanisole with amide anion in.
  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.
  • Macmillan Group. (2013, September 18). Benzyne.
  • Chemistry Steps. (2021, August 9).
  • Semantic Scholar. (2011, September 21).
  • YouTube. (2021, November 1). When o-bromoanisole is treated with NaNH₂/liq. NH₃, the main product obtained is.
  • YouTube. Benzyne Chemistry Challenge Mechanism.
  • Chemistry LibreTexts. (2024, March 24). 16.8: Benzyne.
  • Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism.

Sources

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts for 2-(2-Bromophenoxy)ethyl group

Spectroscopic Characterization Guide: C NMR Fingerprinting of the 2-(2-Bromophenoxy)ethyl Moiety Executive Summary & Application Scope The 2-(2-Bromophenoxy)ethyl group is a critical pharmacophore and linker motif in med...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization Guide:


C NMR Fingerprinting of the 2-(2-Bromophenoxy)ethyl Moiety 

Executive Summary & Application Scope

The 2-(2-Bromophenoxy)ethyl group is a critical pharmacophore and linker motif in medicinal chemistry, frequently serving as a precursor for piperazine-based antidepressants, alkylating agents, and supramolecular scaffolds. Its structural integrity is defined by the steric and electronic influence of the ortho-bromine atom.

This guide provides a technical comparison of the


C NMR spectral signature of this moiety against its non-brominated and regioisomeric (para-substituted) alternatives. The focus is on the Heavy Atom Effect  and its diagnostic utility in confirming regiochemistry during drug synthesis.

Mechanistic Insight: The Heavy Atom Effect

To accurately interpret the spectrum of the 2-(2-Bromophenoxy)ethyl group, one must understand the counter-intuitive electronic effects at play. Unlike highly electronegative atoms (F, Cl) that deshield the attached carbon (shifting it downfield/higher ppm), Bromine exerts a Heavy Atom Effect .[1]

  • Spin-Orbit Coupling: The large electron cloud of Bromine facilitates spin-orbit coupling, which introduces a shielding contribution to the local magnetic field.

  • Result: The carbon directly attached to Bromine (

    
    ) appears significantly upfield  (typically 110–114 ppm), often overlapping with or appearing upfield of unsubstituted aromatic carbons, contrary to inductive logic.
    

Comparative Spectroscopic Data

The following table contrasts the


C NMR shifts of the target moiety (Ortho-Br) against standard controls. This data assumes a terminal bromide on the ethyl chain (2-(2-bromophenoxy)ethyl bromide) as the standard building block.

Solvent:


 | Reference:  TMS (0.0 ppm) | Freq:  100/125 MHz
Carbon PositionTarget: Ortho-Isomer (2-Br)Control 1: Unsubstituted (H)Control 2: Para-Isomer (4-Br)Diagnostic Note
C1 (Ipso to O) ~154.8 ppm ~158.2 ppm~157.5 ppmOrtho-Br causes steric compression, slightly shielding the ipso carbon.
C2 (Ipso to Br) ~112.5 ppm ~114.5 ppm (C-H)~116.3 ppm (C-H)Key Identifier: The C-Br carbon is shielded due to the heavy atom effect.
C3 (Ortho to Br) ~133.5 ppm ~129.5 ppm~132.5 ppmDeshielded by inductive effect of adjacent Br.
C4 (Para to O) ~122.5 ppm ~121.5 ppm~113.8 ppm In the Para-isomer, this becomes the C-Br carbon (shielded).
C5 (Meta to O) ~128.8 ppm ~129.5 ppm~132.5 ppmStandard aromatic resonance.
C6 (Ortho to O) ~114.2 ppm ~114.5 ppm~116.3 ppmShielded by resonance donation from Oxygen.

-CH2 (

)
~68.5 ppm ~67.8 ppm~68.0 ppmOrtho-Br twist may cause slight deshielding vs control.

-CH2 (

)
~29.0 ppm ~29.2 ppm~29.1 ppmTerminal alkyl bromide signal; largely invariant of ring substitution.

Technical Note: If the terminal group is modified (e.g., to an amine for a drug target), the


-CH2 will shift significantly (to ~50–60 ppm), but the Aromatic C1-C6 pattern remains the diagnostic fingerprint. 

Structural Assignment Workflow

The following logic flow ensures unambiguous assignment of the regiochemistry, distinguishing the target from potential isomers formed during non-specific bromination.

StructuralAssignment Start Acquire 13C NMR (Proton Decoupled) CheckAlkyl Check Aliphatic Region (20-70 ppm) Start->CheckAlkyl AlkylDecision Peaks at ~29 & ~68 ppm? CheckAlkyl->AlkylDecision AromaticRegion Analyze Aromatic Region (110-160 ppm) AlkylDecision->AromaticRegion Yes Error Check Linker Structure AlkylDecision->Error No FindLowField Identify Ipso C-O (Most Downfield) AromaticRegion->FindLowField IpsoCheck Shift > 157 ppm? FindLowField->IpsoCheck CheckCBr Locate C-Br Carbon (Shielded Signal) IpsoCheck->CheckCBr No (~154 ppm) Para Para-Isomer Identified (Symmetry usually reduces peak count) IpsoCheck->Para Yes (>157 ppm) CBrLogic Is C-Br (~112 ppm) a Quaternary Carbon? CheckCBr->CBrLogic Ortho CONFIRMED: Ortho-Isomer (2-(2-Bromophenoxy)ethyl) CBrLogic->Ortho Yes (DEPT-135: No Peak) Meta Meta-Isomer Identified CBrLogic->Meta No (DEPT-135: Peak Present)

Figure 1: Logic gate for distinguishing Ortho-brominated phenoxy ethers from Regioisomers using


C NMR and DEPT data.

Experimental Protocol: High-Fidelity Acquisition

To resolve the quaternary C-Br peak (which can be low intensity due to long relaxation times) from the baseline noise, follow this optimized protocol.

Step 1: Sample Preparation
  • Concentration: Dissolve 30–50 mg of the compound in 0.6 mL of

    
      (99.8% D).
    
  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., KBr residues from synthesis) which can cause line broadening.

Step 2: Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: Quaternary carbons (C1 and C2) have no attached protons to facilitate relaxation. A short D1 will saturate these signals, making them disappear.

  • Scans (NS): Minimum 1024 scans .

  • Spectral Width: 240 ppm (to capture carbonyls if derivatives are present).

Step 3: Processing
  • Exponential Multiplication (LB): Apply 1.0 – 2.0 Hz line broadening to improve S/N ratio for the quaternary carbons.

  • Referencing: Calibrate the center peak of the

    
     triplet to 77.16 ppm .
    

References

  • SDBS Web: Spectral Database for Organic Compounds. 2-Bromophenol and 2-Phenoxyethyl bromide spectral data. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • LibreTexts Chemistry. 13C NMR Chemical Shift Ranges and Heavy Atom Effects.[Link]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 2-(2-Bromophenoxy)-N-methylethanamine

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(2-Bromophenoxy)-N-methylethanamine: A Comparative Analysis Introduction 2-(2-Bromophenoxy)-N-methylethanamine is a molecule of interest in synthetic chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(2-Bromophenoxy)-N-methylethanamine: A Comparative Analysis

Introduction

2-(2-Bromophenoxy)-N-methylethanamine is a molecule of interest in synthetic chemistry and drug discovery, often serving as a building block for more complex pharmaceutical agents. Accurate structural confirmation is paramount in these fields, and mass spectrometry (MS) is an indispensable tool for this purpose. Understanding the fragmentation pattern of a molecule under ionization provides a unique fingerprint, allowing for its unambiguous identification and differentiation from structural isomers and related compounds.

This guide serves as a technical resource for researchers and scientists, offering a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-(2-Bromophenoxy)-N-methylethanamine. We will explore the primary cleavage pathways under Electron Ionization (EI), compare its fragmentation with that of structural analogues, and provide a standardized protocol for experimental verification.

Theoretical Fragmentation Pathways

The structure of 2-(2-Bromophenoxy)-N-methylethanamine contains several key features that dictate its fragmentation behavior: a brominated aromatic ring, an ether linkage, and a secondary amine side chain. The interplay of these functional groups leads to a predictable and informative mass spectrum. The molecular ion (M+•) for this compound will exhibit a characteristic isotopic signature due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1][2] This results in two molecular ion peaks of almost equal intensity at m/z 229 and 231.

The most probable fragmentation pathways are driven by the formation of the most stable positive ions.[3][4]

  • Alpha-Cleavage (α-Cleavage): This is the most characteristic fragmentation pathway for aliphatic amines.[5][6] The cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom results in the formation of a highly stable, resonance-stabilized iminium cation.[3] For 2-(2-Bromophenoxy)-N-methylethanamine, this is the predominant fragmentation, leading to the formation of the base peak.

  • Ether Linkage Cleavage: The C-O bonds of the ether can also cleave. The most likely scenario is the cleavage of the alkyl C-O bond, which is weaker than the aryl C-O bond, leading to the formation of a bromophenoxy cation.

  • Benzylic-type Cleavage: Cleavage of the bond between the ether oxygen and the ethyl side chain is another favorable pathway, resulting in a stable bromophenoxy radical and a charged amine fragment.

  • Loss of Halogen: Direct loss of the bromine radical from the molecular ion is a common fragmentation route for halogenated compounds.[1]

The primary fragmentation pathways are visualized in the diagram below.

G M [C9H12⁷⁹BrNO]+• m/z 229/231 F44 [C2H6N]+ m/z 44 (Base Peak) M->F44 α-Cleavage F171 [C6H4⁷⁹BrO]+ m/z 171/173 M->F171 Ether Cleavage F58 [C3H8N]+ m/z 58 M->F58 Benzylic-type Cleavage F150 [C9H12NO]+ m/z 150 M->F150 Halogen Loss Radical1 + [C7H7BrO]• F155 [C6H4⁷⁹Br]+ m/z 155/157 F171->F155 Neutral Loss Radical2 + [C3H7N]• Radical3 + [C6H4BrO]• Radical4 + Br• Radical5 + CO

Caption: Predicted EI fragmentation of 2-(2-Bromophenoxy)-N-methylethanamine.

Comparative Fragmentation Analysis

To fully appreciate the unique fragmentation signature, it is instructive to compare it with structurally related molecules.

m/z (Ion)2-(2-Bromophenoxy)-N-methylethanamine (Target)2-Phenoxy-N-methylethanamine (Non-halogenated Analogue)2-(2-Bromophenoxy)ethylamine (Primary Amine Analogue)
Molecular Ion 229/231 (Distinct 1:1 isotope pattern)151 (Single peak)215/217 (Distinct 1:1 isotope pattern)
Base Peak 44 ([CH₂=NHCH₃]⁺)44 ([CH₂=NHCH₃]⁺)30 ([CH₂=NH₂]⁺)
Key Fragments 171/173 ([BrC₆H₄O]⁺)93 ([C₆H₅O]⁺)171/173 ([BrC₆H₄O]⁺)
58 ([CH₂CH₂NHCH₃]⁺)58 ([CH₂CH₂NHCH₃]⁺)44 ([CH₂CH₂NH₂]⁺)
155/157 ([BrC₆H₄]⁺)77 ([C₆H₅]⁺)155/157 ([BrC₆H₄]⁺)
150 ([M-Br]⁺)N/A136 ([M-Br]⁺)

Analysis of Comparisons:

  • Effect of the Bromine Atom: The most obvious difference is the presence of the M/M+2 isotopic pattern in the bromine-containing compounds, which is a powerful diagnostic tool.[1][2] The bromine also directs fragmentation, enabling the loss of a Br radical. Comparing the target molecule to its non-halogenated analogue, we see that fragments containing the aromatic ring are shifted by the mass of bromine (78/80 Da).

  • Effect of N-Methylation: Comparing the target molecule (a secondary amine) with its primary amine analogue reveals a critical difference in the base peak. The alpha-cleavage of the secondary amine yields a fragment at m/z 44, while the primary amine produces a characteristic fragment at m/z 30.[7] This allows for clear differentiation between primary and secondary N-methyl amines in this structural class.

  • Effect of Isomeric Position (ortho-, meta-, para-): The primary fragmentation pathways, especially the dominant alpha-cleavage that generates the m/z 44 base peak, are independent of the bromine's position on the aromatic ring. While minor differences in the relative intensities of ring-containing fragments might occur due to subtle stability effects, the major m/z values will remain identical, making it difficult to distinguish between positional isomers by EI-MS alone without high-resolution mass spectrometry or reference standards.

Experimental Protocol: GC-MS Analysis

Acquiring a high-quality mass spectrum is crucial for reliable identification. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a standard method for analyzing volatile and semi-volatile compounds like the topic molecule.

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis P1 Dissolve Sample (1 mg/mL in MeOH) S1 Inject 1 µL P1->S1 S2 GC Separation (e.g., DB-5 column) S1->S2 S3 EI Ionization (70 eV) S2->S3 S4 Mass Analyzer (Quadrupole/TOF) S3->S4 S5 Detector S4->S5 A1 Acquire Spectrum (m/z 40-300) S5->A1 A2 Identify M+• Peak (m/z 229/231) A1->A2 A3 Analyze Fragments (m/z 44, 171/173, etc.) A2->A3 A4 Compare to Database (NIST/Wiley) A3->A4

Caption: General workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile solvent compatible with the GC system, such as methanol or ethyl acetate.

  • GC Instrument Parameters (Typical):

    • Injection Port: Split/splitless injector, set to 250 °C.

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

    • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm DB-5ms or equivalent.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometry Parameters (Typical for EI):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for comparison with library spectra.[8]

    • Ion Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-350 to ensure capture of the molecular ion and all significant fragments.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peaks (m/z 229/231) and confirm the 1:1 isotopic ratio.

    • Identify the base peak (expected at m/z 44) and other major fragment ions.

    • Compare the acquired spectrum against a reference library like those from NIST or Wiley for confirmation.[9][10][11]

Conclusion

The mass spectrometry fragmentation of 2-(2-Bromophenoxy)-N-methylethanamine is highly predictable and informative. The fragmentation is dominated by a characteristic alpha-cleavage of the N-methylethanamine side chain, producing a stable iminium ion at m/z 44, which is typically the base peak. The presence of bromine provides a definitive isotopic signature in the molecular ion (m/z 229/231) and any fragments containing the aromatic ring (e.g., m/z 171/173). This detailed fragmentation pattern, when compared with structural analogues, allows for confident identification and differentiation from related compounds, making mass spectrometry an essential tool for its characterization.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • Gu, C., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(6), 524-532. Retrieved from [Link]

  • Al-Tannak, N. F., & Tose, L. V. (2018). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. Rapid Communications in Mass Spectrometry, 32(19), 1699-1710. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Lin, H.-Y., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1563. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Mass Spectral Databases. Retrieved from [Link]

  • Wiley Science Solutions. (2023). Wiley Registry® / NIST Mass Spectral Library 2023. Retrieved from [Link]

  • Diablo Analytical. (n.d.). NIST Mass Spectral Library. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • J-G-M-C. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromopropane. Retrieved from [Link]

Sources

Validation

Chromatographic Resolution of 2-(2-Bromophenoxy)-N-methylethanamine: Method Development &amp; Impurity Profiling

Executive Summary & Chemical Context 2-(2-Bromophenoxy)-N-methylethanamine represents a classic challenge in pharmaceutical chromatography: separating a basic secondary amine (pKa ~9.5) from acidic phenolic precursors an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-(2-Bromophenoxy)-N-methylethanamine represents a classic challenge in pharmaceutical chromatography: separating a basic secondary amine (pKa ~9.5) from acidic phenolic precursors and neutral lipophilic side products.

Standard "generic" acidic gradients often fail here. At low pH (pH 2-3), the amine is fully protonated (cationic), leading to early elution and peak tailing due to silanol interactions, while the phenolic impurities remain neutral and retained. This guide advocates for a High-pH Reversed-Phase strategy as the superior alternative, utilizing hybrid silica columns to neutralize the amine for improved retention and peak symmetry, while simultaneously ionizing phenolic impurities to strip them away in the solvent front.

The Molecular Players
CompoundChemical NaturepKa (Approx)LogPDetection Challenge
Target: 2-(2-Bromophenoxy)-N-methylethanamineSecondary Amine (Base)~9.5~2.3Weak UV (Aliphatic amine). Rely on Bromophenoxy chromophore (210-220 nm).
Impurity A: 2-BromophenolPhenolic (Acid)~6.8~2.4Co-elutes with target in mid-pH ranges.
Impurity B: N,N-Dimethyl analogTertiary Amine (Base)~9.0~2.6Critical Pair. Elutes close to target.
Impurity C: 1,2-bis(2-bromophenoxy)ethaneEther Dimer (Neutral)N/A>4.0Highly retained; requires strong organic flush.

Comparative Methodology: Acidic vs. High pH

This section contrasts the "Standard" approach with the "Optimized" approach to demonstrate the mechanism of separation.

Method A: The "Standard" Acidic Gradient (Not Recommended)
  • Stationary Phase: C18 (Standard Silica)

  • Mobile Phase: 0.1% Formic Acid (pH ~2.7) / Acetonitrile[1][2][3][4]

  • Mechanism:

    • Amine: Protonated (

      
      ). Highly soluble in water. Interacts with residual silanols (
      
      
      
      ) causing severe tailing. Elutes early (
      
      
      ).
    • Phenol: Neutral. Hydrophobic interaction dominates. Elutes late.

  • Verdict: Poor resolution. The target amine often elutes in the void volume or tails into the phenol peak.

Method B: The Optimized High-pH Strategy (Recommended)
  • Stationary Phase: Hybrid Ethylene-Bridged Silica (BEH) C18 or Biphenyl.

    • Why: High pH stability (up to pH 12) is required.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[3][4][5][6]

  • Mechanism:

    • Amine: De-protonated (Neutral Free Base). Maximal hydrophobic interaction with C18. Sharp peak shape. Elutes late.

    • Phenol: De-protonated (Anionic Phenolate). Highly hydrophilic. Elutes in void volume.

  • Verdict: Complete orthogonal reversal of elution order. The target is well-retained and separated from precursors.

Comparative Data (Representative Validation Metrics)
ParameterMethod A (Acidic)Method B (High pH)
Target Retention Time (tR) 2.1 min (Early)6.8 min (Retained)
Target Peak Symmetry (Tailing Factor) 1.8 - 2.5 (Poor)1.05 - 1.2 (Excellent)
Resolution (Target vs. Impurity A) < 1.5 (Co-elution risk)> 10.0 (Massive separation)
Critical Pair Target / Solvent FrontTarget / Tertiary Amine (Impurity B)

Visualization of Separation Logic

The following diagram illustrates the decision matrix for method development, highlighting why High pH is chosen for this specific aryloxy-amine structure.

MethodDevelopment Start Start: 2-(2-Bromophenoxy)-N-methylethanamine CheckPKa Analyze pKa Amine (~9.5) vs Phenol (~6.8) Start->CheckPKa PathAcidic Path A: Acidic pH (2-3) CheckPKa->PathAcidic Standard Protocol PathBasic Path B: High pH (10.5) CheckPKa->PathBasic Optimized Protocol ResultAcidic Amine Protonated (Cation) Phenol Neutral PathAcidic->ResultAcidic IssueAcidic Result: Amine Tailing (Silanol) & Early Elution ResultAcidic->IssueAcidic ResultBasic Amine Neutral (Free Base) Phenol Ionized (Anion) PathBasic->ResultBasic SuccessBasic Result: High Retention Phenol Removed to Void ResultBasic->SuccessBasic

Caption: Decision tree illustrating the physicochemical basis for selecting High pH chromatography to resolve basic amines from acidic phenolic impurities.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a "System Suitability Standard" containing the amine and the phenol is mandatory to confirm the elution order reversal.

Reagents & Equipment[2][3][6][7][8][9]
  • Column: Waters XBridge BEH C18 XP (or equivalent Hybrid particle), 100 x 2.1 mm, 2.5 µm.

  • Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).[2][7]

  • Wavelength: 215 nm (Primary), 254 nm (Secondary).

Gradient Table[6][10]
Time (min)Flow (mL/min)% Buffer (A)% ACN (B)CurveDescription
0.000.4955-Initial Hold
1.000.49556Isocratic Load
8.000.410906Main Elution Ramp
10.000.410906Wash (Remove Dimer)
10.100.49551Re-equilibration
14.000.49551Ready for Injection
Step-by-Step Execution
  • Buffer Prep: Dissolve 0.79g Ammonium Bicarbonate in 1L water. Add ~5mL Ammonium Hydroxide (28%) to reach pH 10.5. Note: Filter through 0.2µm Nylon filter (do not use cellulose).

  • Sample Diluent: Use 50:50 Methanol:Water. Do not use 100% organic as the salt may precipitate upon injection.

  • System Suitability: Inject a mixture of 2-Bromophenol and the Target Amine.

    • Pass Criteria: 2-Bromophenol must elute before 1.5 min (Void). Target Amine must elute after 5.0 min.

  • Detection Check: The bromophenoxy moiety provides UV absorbance. If sensitivity is low at 254nm, switch to 215nm, but ensure the buffer is high quality to avoid baseline drift.

Interaction Mechanism Visualization

Understanding why the separation works ensures reproducibility. The diagram below details the molecular interactions inside the column at pH 10.5.

ColumnInteractions C18 Stationary Phase (C18 Ligands) Mobile Mobile Phase (pH 10.5) Amine Target Amine State: Neutral (R-NH-CH3) Interaction: Hydrophobic Binding Mobile->Amine Suppresses Ionization Phenol Impurity: 2-Bromophenol State: Anionic (Ar-O-) Interaction: Repulsion/Solvated Mobile->Phenol Induces Ionization Amine->C18 Strong Retention (Late Elution) Phenol->C18 No Retention (Elutes in Void)

Caption: Mechanistic view of analyte behavior at pH 10.5. The target amine becomes neutral and binds to C18, while the phenol ionizes and is excluded.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2846944, 2-[2-(2-bromophenoxy)ethoxy]-N,N-diethylethanamine (Structural Analog). Retrieved from [Link]

  • McCalley, D. V. (2010).Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
  • Waters Corporation. XBridge BEH C18 Column Care & Use Manual. (Protocol standard for Hybrid Columns at High pH). Retrieved from [Link]

  • Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for Secondary Amines. U.S. Food and Drug Administration.[3] (General Regulatory Context).

Sources

Comparative

A Researcher's Guide to Differentiating Phenoxy Ether and Secondary Amine Moieties Using FTIR Spectroscopy

For researchers and professionals in drug development and materials science, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid and powerful analytical technique for this purpose. This guide provides an in-depth comparison of the characteristic FTIR peaks for phenoxy ethers and secondary amines, offering experimental insights to distinguish these two crucial functional groups.

The utility of FTIR lies in its ability to detect the vibrational frequencies of chemical bonds within a molecule. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the energy required to excite the vibrational modes of the bonds present.[1] These absorptions are recorded as peaks in an FTIR spectrum, creating a unique "fingerprint" of the molecule's functional groups.

The Vibrational Language of Phenoxy Ethers

Phenoxy ethers, characterized by an oxygen atom connected to a phenyl group and another alkyl or aryl group (Ar-O-R), exhibit distinctive peaks primarily arising from the stretching of the C-O-C bonds. Unlike functional groups with O-H or N-H bonds, ethers do not display significant hydrogen bonding, making their C-O stretching peaks the most useful for identification.[2]

The key to identifying a phenoxy (or more broadly, an aryl-alkyl) ether lies in observing two distinct C-O stretching bands, a consequence of the asymmetric and symmetric vibrations of the C-O-C linkage.[2]

  • Asymmetric C-O-C Stretch: This vibration typically gives rise to a strong absorption band in the region of 1200-1300 cm⁻¹ .[2] This peak is often the most prominent feature in the fingerprint region for aromatic ethers.[2]

  • Symmetric C-O-C Stretch: A second, often less intense, band corresponding to the symmetric stretch appears at a lower wavenumber, typically in the 1010-1050 cm⁻¹ range.[2]

The presence of the aromatic ring also contributes to the spectrum, with characteristic C=C stretching peaks appearing in the 1400-1600 cm⁻¹ region and C-H stretching from the aromatic ring observed above 3000 cm⁻¹.

Table 1: Characteristic FTIR Peaks for Phenoxy Ethers

Vibrational ModeWavenumber (cm⁻¹)IntensityNotes
Asymmetric Ar-O-C Stretch1200 - 1300StrongA key indicator for aromatic ethers.[2]
Symmetric Ar-O-C Stretch1010 - 1050MediumThe presence of two distinct peaks is characteristic of mixed aryl-alkyl ethers.[2]
Aromatic C=C Stretch~1400 - 1600Medium to WeakMultiple bands are often observed.
Aromatic C-H Stretch> 3000Medium to WeakAppears as sharp peaks.
Decoding the Signature of Secondary Amines

Secondary amines (R₂NH) are distinguished by the presence of a single N-H bond.[3][4] This feature is the primary source of their most characteristic FTIR absorption peaks.

  • N-H Stretch: Secondary amines exhibit a single, weak to medium intensity absorption band in the 3300-3500 cm⁻¹ region.[3][5] This is in contrast to primary amines (RNH₂), which show two bands in this region due to symmetric and asymmetric stretching.[3][5] Tertiary amines (R₃N) lack an N-H bond and therefore do not show any absorption in this area.[3][4][5] The N-H stretching bands are typically weaker and sharper than the broad O-H stretching bands of alcohols that appear in the same region.[3]

  • N-H Bend (Scissoring): While primary amines show a distinct N-H bending vibration between 1580-1650 cm⁻¹, this band is generally absent or very weak for secondary amines.[3]

  • N-H Wag: A broad and strong band due to N-H wagging can be observed in the 665-910 cm⁻¹ region for both primary and secondary amines.[3] For secondary amines, this peak is typically found between 700 and 750 cm⁻¹.[6]

  • C-N Stretch: The C-N stretching vibration provides additional evidence. For aromatic secondary amines, this appears as a strong band between 1250-1335 cm⁻¹ .[3][7] For aliphatic secondary amines, this band is of medium to weak intensity and is found in the 1020-1250 cm⁻¹ range.[3][7]

Table 2: Characteristic FTIR Peaks for Secondary Amines

Vibrational ModeWavenumber (cm⁻¹)IntensityNotes
N-H Stretch3300 - 3500Weak to Medium, SharpA single peak distinguishes it from a primary amine.[3][4][5]
N-H Wag700 - 750Broad, StrongCan be a useful confirmatory peak.[6]
Aromatic C-N Stretch1250 - 1335Strong[3][7]
Aliphatic C-N Stretch1020 - 1250Medium to Weak[3][7]
A Comparative Analysis: Distinguishing Phenoxy Ethers and Secondary Amines

While both phenoxy ethers and aromatic secondary amines can exhibit strong peaks in the 1200-1300 cm⁻¹ region, a systematic analysis of the entire spectrum allows for a clear distinction.

Key Differentiating Features:

  • The 3300-3500 cm⁻¹ Region: The most definitive difference is the presence of a single, sharp N-H stretching peak for a secondary amine in this region.[3][4][5] Phenoxy ethers will be devoid of any significant absorption here, unless a hydroxyl group is also present in the molecule.

  • The C-O vs. C-N Stretch: While an aromatic secondary amine's C-N stretch can overlap with the asymmetric C-O stretch of a phenoxy ether, the phenoxy ether will typically exhibit a second, symmetric C-O stretching band between 1010-1050 cm⁻¹.[2] The absence of this second peak, coupled with an N-H stretch, would strongly suggest a secondary amine.

  • The N-H Wagging Band: The presence of a broad, strong band in the 700-750 cm⁻¹ region is a strong indicator of a secondary amine and will be absent in a phenoxy ether.[6]

Experimental Protocol: Sample Analysis via FTIR

For reliable and reproducible results, proper sample preparation is paramount.[8] The choice of method depends on the physical state of the sample.[8]

For Solid Samples (KBr Pellet Method):

  • Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the solid sample.

  • Mixing with KBr: Add about 100-200 mg of dry, infrared-grade potassium bromide (KBr) to the ground sample and mix thoroughly. KBr is transparent in the mid-infrared region.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

For Liquid Samples (Neat Liquid or Solution):

  • Neat Liquids: A small drop of the pure liquid can be placed between two KBr or NaCl plates.[9] The plates are then gently pressed together to form a thin film.[9]

  • Solutions: Dissolve the sample in a suitable solvent that has minimal interference in the spectral regions of interest (e.g., carbon tetrachloride or chloroform).[9][10] A background spectrum of the pure solvent should be run and subtracted from the sample spectrum.[9][10] The solution is then analyzed using a liquid cell.[10]

Attenuated Total Reflectance (ATR-FTIR):

ATR-FTIR is a versatile technique that requires minimal to no sample preparation for both liquids and solids.[8][11]

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the crystal.

  • Pressure Application: For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the FTIR spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates the decision-making process for identifying a phenoxy ether versus a secondary amine based on an FTIR spectrum.

FTIR_Analysis_Workflow start Acquire FTIR Spectrum check_NH Analyze 3300-3500 cm⁻¹ region start->check_NH peak_present Single, sharp peak present? check_NH->peak_present no_peak No significant peak check_NH->no_peak No secondary_amine_path Likely Secondary Amine peak_present->secondary_amine_path Yes check_COC Analyze 1000-1300 cm⁻¹ region no_peak->check_COC confirm_amine Confirm with N-H wag (~700-750 cm⁻¹) and C-N stretch (~1250-1335 cm⁻¹) secondary_amine_path->confirm_amine two_peaks Two strong/medium peaks? check_COC->two_peaks phenoxy_ether_path Likely Phenoxy Ether two_peaks->phenoxy_ether_path Yes inconclusive Inconclusive/Other Functional Group two_peaks->inconclusive No confirm_ether Confirm with aromatic C=C stretches (~1400-1600 cm⁻¹) phenoxy_ether_path->confirm_ether

Sources

Validation

A Researcher's Guide to Differentiating 2-(2-Bromophenoxy)-N-methylethanamine and its N,N-dimethyl Analog

In the landscape of drug development and chemical research, the precise identification of molecular structure is paramount. Closely related analogs, such as a secondary amine and its tertiary amine counterpart, can exhib...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the precise identification of molecular structure is paramount. Closely related analogs, such as a secondary amine and its tertiary amine counterpart, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides an in-depth, data-driven comparison of analytical techniques to reliably distinguish 2-(2-Bromophenoxy)-N-methylethanamine (a secondary amine, hereafter Compound S ) from 2-(2-Bromophenoxy)-N,N-dimethylethanamine (a tertiary amine, hereafter Compound T ).

The analytical challenge stems from their significant structural similarity, differing only by a single methyl group on the nitrogen atom. This guide moves beyond theoretical listings to explain the causal mechanisms behind each technique's efficacy and provides actionable, field-proven protocols.

The Core Structural Difference

The fundamental distinction lies in the amine functional group. Compound S is a secondary amine, possessing a hydrogen atom bonded to the nitrogen. Compound T is a tertiary amine, where the nitrogen is bonded exclusively to carbon atoms. This seemingly minor difference creates distinct spectroscopic and chromatographic signatures that can be exploited for unambiguous identification.

Caption: Structural comparison of Compound S and Compound T.

Spectroscopic Differentiation: Probing the Molecular Bonds

Spectroscopy offers the most definitive methods for distinguishing these analogs by directly interrogating their unique bond structures and atomic environments.

Infrared (IR) Spectroscopy: The N-H Bond Litmus Test

Principle of Distinction: Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. The N-H bond in a secondary amine has a characteristic stretching vibration that absorbs IR radiation in a specific region of the spectrum. Tertiary amines, lacking an N-H bond, will be devoid of this absorption.[1][2][3] This makes IR spectroscopy a rapid and powerful initial screening tool.

Expected Data & Interpretation:

  • Compound S (Secondary Amine): Will exhibit a single, moderate-to-weak, and relatively sharp absorption band in the 3300-3500 cm⁻¹ region.[2][3][4] This peak is characteristic of the N-H stretch in secondary amines.[1][2]

  • Compound T (Tertiary Amine): Will show no absorption in the 3300-3500 cm⁻¹ region.[1][2]

CompoundKey Diagnostic Peak (N-H Stretch)Interpretation
Compound S ~3350 cm⁻¹ (single, sharp peak)Presence of a secondary amine (N-H bond).[3]
Compound T AbsentAbsence of N-H bond, indicative of a tertiary amine.[2]

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping with isopropyl alcohol and collecting a background spectrum.

  • Apply a small drop of the neat liquid sample or a few milligrams of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly before analyzing the next sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

Principle of Distinction: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • ¹H NMR: The key differentiators are:

    • N-H Proton: Compound S has a proton on the nitrogen, which will produce a signal. This signal is often broad and can appear over a wide chemical shift range (typically 0.5-5.0 ppm).[5] Its presence is a definitive marker. This signal will disappear upon shaking the sample with a drop of deuterium oxide (D₂O) due to H-D exchange.[3][5]

    • N-Methyl Protons: Compound S has one N-methyl group (-NHCH ₃), which will integrate to 3 protons. Compound T has two N-methyl groups (-N(CH ₃)₂), which will appear as a single peak integrating to 6 protons. The chemical shift of the N-methyl protons in the tertiary amine is typically found slightly downfield compared to the secondary amine.[3]

  • ¹³C NMR: The carbon atoms attached to the nitrogen will have different chemical shifts due to the different electronic environments. The carbon of the N-methyl group(s) and the adjacent methylene (-CH ₂-N) will be distinct for each compound.[5]

Expected Data & Interpretation:

FeatureCompound S (Secondary Amine)Compound T (Tertiary Amine)
¹H N-H Signal Present (e.g., δ 1.0-3.0 ppm, broad, 1H), disappears with D₂OAbsent
¹H N-CH₃ Signal Singlet, integrates to 3H (e.g., δ ~2.4 ppm)[3]Singlet, integrates to 6H (e.g., δ ~2.2-2.6 ppm)[3]
¹³C N-CH₃ Signal One signal (e.g., δ ~35-45 ppm)One signal (e.g., δ ~40-50 ppm)
¹³C -CH₂-N Signal One signal (e.g., δ ~45-55 ppm)One signal (e.g., δ ~50-60 ppm)

Experimental Protocol (¹H NMR):

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • To confirm the N-H peak, add one drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The N-H peak should disappear or significantly diminish.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Principle of Distinction: When analyzed by mass spectrometry using techniques like electron ionization (EI), molecules fragment in predictable ways. The primary fragmentation pathway for amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[6][7] This process results in a stable, nitrogen-containing cation. The mass of this cation will be different for Compound S and Compound T .

  • Compound S: Alpha-cleavage will result in the loss of the bromophenoxyethyl radical, generating a characteristic fragment ion at m/z 44 .

  • Compound T: Alpha-cleavage will lead to the same bond breaking, but the resulting fragment ion will be at m/z 58 .

This difference of 14 mass units (a CH₂ group) is a definitive diagnostic marker.

Expected Data & Interpretation:

CompoundMolecular FormulaMolecular WeightKey Fragment (Base Peak)Interpretation
Compound S C₉H₁₂BrNO230.10 g/mol m/z 44 ([CH₃NH=CH₂]⁺)Characteristic alpha-cleavage of a secondary N-methylethanamine.[8]
Compound T C₁₀H₁₄BrNO244.13 g/mol [9]m/z 58 ([(CH₃)₂N=CH₂]⁺)Characteristic alpha-cleavage of a tertiary N,N-dimethylethanamine.[8]

Chromatographic Separation

While spectroscopy identifies, chromatography separates. This is crucial when one compound may be an impurity in the other.

Gas Chromatography (GC)

Principle of Distinction: GC separates compounds based on their volatility and interaction with a stationary phase.[10] While structurally similar, Compound S and T have different polarities and boiling points. The N-H bond in Compound S allows for hydrogen bonding, making it slightly more polar and typically less volatile than the tertiary amine, Compound T .[11] This should result in different retention times on a suitable GC column.

Expected Data & Interpretation:

  • On a standard non-polar or mid-polar column (e.g., DB-5ms), Compound T (tertiary amine) is expected to elute slightly earlier (have a shorter retention time) than Compound S (secondary amine) due to its slightly lower boiling point and reduced interaction with the stationary phase.

  • The use of specialized amine-specific columns, often treated with a base like KOH, is highly recommended to prevent peak tailing, a common issue with amine analysis.[11]

Experimental Protocol (GC-MS):

  • System: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250 °C, Split mode (e.g., 20:1).

  • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Detector: EI mode at 70 eV, scanning from m/z 40-350.

Recommended Analytical Workflow

For robust and unequivocal differentiation, a multi-technique, orthogonal approach is essential.

Caption: Recommended orthogonal workflow for sample identification.

  • Initial Screening (GC-MS): Run a GC-MS analysis. This single experiment provides two crucial pieces of data: the retention time (separation) and the mass spectrum (fragmentation pattern). A peak showing a base peak at m/z 58 strongly suggests Compound T , while a base peak at m/z 44 indicates Compound S .

  • Rapid Confirmation (FTIR): Quickly acquire an FTIR spectrum. The presence or absence of the N-H stretch around 3350 cm⁻¹ provides powerful, independent evidence.

  • Definitive Structure Elucidation (NMR): For absolute certainty, especially in regulated environments, acquire a ¹H NMR spectrum. The integration of the N-methyl signal (3H vs. 6H) and the presence/absence of the D₂O-exchangeable N-H proton provides irrefutable proof of structure.

By combining these techniques, researchers can confidently and accurately distinguish between 2-(2-Bromophenoxy)-N-methylethanamine and its N,N-dimethyl analog, ensuring the integrity and validity of their scientific work.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. Retrieved from [Link]

  • Jezierska, M., & Wasiak, W. (2007). Amines: Gas Chromatography. ResearchGate. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2846944, 2-[2-(2-bromophenoxy)ethoxy]-N,N-diethylethanamine. Retrieved from [Link]

  • TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? Retrieved from [Link]

  • Allen, A. (2025, November 4). Amines Identification: Tests for Primary, Secondary & Tertiary Amines. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). How can primary, secondary, and tertiary amines be distinguished? Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Unacademy. (n.d.). Identification of Primary, Secondary, and Tertiary Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11964124, 2-(2-bromophenyl)-N-methylethanamine. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, February 11). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Amines. Retrieved from [Link]

  • Yaremko, A. M., et al. (2021). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules, 26(21), 6436. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Spectroscopy: Chemical shifts. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-bromophenoxy)-n-methylethanamine. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for C9H12BrNO Derivatives

For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of novel chemical entities is a cornerstone of characterization and quality control. For compound...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of novel chemical entities is a cornerstone of characterization and quality control. For compounds such as C9H12BrNO derivatives, which are common scaffolds in medicinal chemistry, accurate elemental analysis is not merely a routine procedure but a critical step in confirming molecular structure, assessing purity, and meeting regulatory requirements. This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to these important molecules, grounding technical protocols in practical expertise to ensure trustworthy and reproducible results.

The Critical Role of Elemental Analysis in Drug Development

A derivative of C9H12BrNO could represent a promising new drug candidate. Its empirical formula is the most fundamental piece of information, confirming its identity and purity. An accurate elemental analysis, typically with results within ±0.4% of the theoretical values, is a standard requirement for publication in reputable scientific journals and for regulatory submissions.[1] For molecules containing heteroatoms like bromine and nitrogen, specialized analytical approaches are necessary to ensure complete combustion and accurate detection.

Comparing Certified Reference Materials (CRMs) for Method Validation

The foundation of accurate elemental analysis is the use of high-purity, well-characterized Certified Reference Materials (CRMs). These standards are used to calibrate analytical instruments and validate methodologies, ensuring the traceability and reliability of the data generated. For a C9H12BrNO derivative, the ideal CRM would contain C, H, N, Br, and O, though a combination of standards is often employed.

Standard/CRMSupplierCertified ElementsCertified Values (% w/w)Key Features & Application
Acetanilide Elemental MicroanalysisC, H, N, OC: 71.09, H: 6.71, N: 10.36, O: 11.84A widely used, highly pure, and stable standard for CHN and O analysis. It is non-hygroscopic and serves as an excellent primary standard for calibrating combustion analyzers.
4-Bromobenzoic Acid Elemental MicroanalysisC, H, OC: 41.91, H: 2.55, O: 15.88 (Approximate values)A highly relevant standard for methods involving bromine-containing compounds. It is a stable, crystalline solid, making it suitable for validating both combustion and halogen-specific techniques.
2-Bromoaniline Thermo Scientific ChemicalsNot certified for elemental composition, but high purity (≥97.5%)Theoretical: C: 41.90, H: 3.52, Br: 46.45, N: 8.14While not a CRM for elemental analysis, high-purity reagents like this can be used as in-house check standards to verify method performance for compounds with a similar matrix.
Bromobenzene CPAchemCertified Purity (99.9 ± 0.1 %)Theoretical: C: 45.90, H: 3.21, Br: 50.89A certified pure liquid standard that can be used for calibrating methods for volatile or liquid organobromine compounds.

Note: The certified values for CRMs are batch-specific and should always be taken from the certificate of analysis provided by the supplier. The values for 4-Bromobenzoic Acid are approximate and should be confirmed with the supplier's certificate.

Analytical Methodologies: A Comparative Overview

The choice of analytical technique depends on the elements to be determined, the sample matrix, and the required level of sensitivity and accuracy. For C9H12BrNO derivatives, a combination of methods is typically employed.

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)

This is the most common method for determining the percentage of C, H, and N in organic compounds. The technique is based on the complete and instantaneous oxidation of the sample through "flash combustion."

Causality Behind Experimental Choices:

  • High Temperature (≥950°C): Ensures complete and rapid conversion of the organic matrix to its elemental oxides (CO2, H2O, NxOy).

  • Oxygen Environment: Provides the necessary oxidant for complete combustion.

  • Helium Carrier Gas: An inert gas that transports the combustion products through the analytical system without reacting with them.

  • Reduction Furnace (e.g., with copper): Reduces nitrogen oxides (NxOy) to N2 gas for accurate detection and removes excess oxygen.

  • Separation and Detection: The combustion gases are separated by gas chromatography and quantified using a thermal conductivity detector (TCD).

Experimental Workflow for CHN Analysis

Caption: Workflow for CHN analysis by combustion.

Determination of Bromine

The presence of bromine requires specific analytical techniques, as it is not determined by standard CHN analyzers.

This is a classic and reliable method for the determination of halogens in organic compounds. The sample is combusted in a closed, oxygen-filled flask, and the resulting hydrogen bromide is absorbed into a solution and then titrated.

Causality Behind Experimental Choices:

  • Closed System: Ensures that all combustion products, including the volatile hydrogen bromide, are contained and absorbed.

  • Oxygen-Rich Atmosphere: Promotes complete and rapid combustion of the organic material.

  • Absorbing Solution (e.g., dilute sodium hydroxide): Neutralizes the acidic hydrogen bromide, converting it to bromide ions (Br-).

  • Titration (e.g., with silver nitrate): A quantitative chemical method to determine the concentration of bromide ions in the absorbing solution.

Experimental Protocol: Oxygen Flask Combustion for Bromine Determination

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the C9H12BrNO derivative onto a piece of halogen-free filter paper.

    • Fold the paper to enclose the sample and attach a fuse strip.

  • Apparatus Preparation:

    • Add 20 mL of the absorbing solution (e.g., 0.1 M sodium hydroxide) to a 500-mL thick-walled combustion flask.

    • Flush the flask with a stream of pure oxygen for several minutes.

  • Combustion:

    • Place the sample packet into the platinum gauze holder attached to the stopper of the flask.

    • Ignite the fuse strip and immediately plunge the stopper into the flask, ensuring a tight seal.

    • Safety Note: Perform the combustion behind a safety shield in a fume hood.

  • Absorption:

    • Once combustion is complete, shake the flask vigorously for several minutes to ensure complete absorption of the combustion gases into the solution.

  • Titration:

    • Carefully remove the stopper and rinse it and the platinum holder with deionized water, collecting the rinsings in the flask.

    • Acidify the solution with dilute nitric acid.

    • Titrate the solution with a standardized solution of silver nitrate (e.g., 0.01 M) using a potentiometric endpoint or a suitable indicator.

A more modern and automated approach, CIC combines the combustion of the sample with the high separation capability and sensitivity of ion chromatography. This technique allows for the simultaneous determination of multiple halogens.

Causality Behind Experimental Choices:

  • Pyrohydrolytic Combustion: The sample is heated in a stream of argon, oxygen, and water vapor, which efficiently converts organic bromine to hydrogen bromide (HBr).[2]

  • Absorption and Inline Transfer: The gaseous HBr is absorbed into an aqueous solution, which is then automatically transferred to the ion chromatograph.

  • Ion Chromatography: The bromide ions are separated from other anions on an ion-exchange column and detected by a conductivity detector. This provides high specificity and sensitivity.

Experimental Workflow for Combustion Ion Chromatography

Caption: Workflow for Bromine analysis by CIC.

XRF is a non-destructive technique that can be used for the elemental analysis of a wide range of materials, including organic compounds. It is particularly useful for rapid screening.

Causality Behind Experimental Choices:

  • Sample Preparation: For organic powders, proper sample preparation is crucial to minimize matrix effects. This can involve pressing the powder into a pellet or fusing it into a glass bead to create a homogeneous sample.[3][4]

  • Excitation Source: An X-ray source irradiates the sample, causing the ejection of inner-shell electrons.

  • Fluorescence: The filling of the resulting electron vacancies by outer-shell electrons leads to the emission of characteristic X-rays.

  • Detection: A detector measures the energy and intensity of the emitted X-rays, which are unique to each element.

Challenges with XRF for Organic Matrices: Matrix effects, where the absorption and enhancement of X-rays by other elements in the sample can affect the accuracy of the results, are a significant consideration in XRF analysis of organic compounds.[5] Careful calibration with matrix-matched standards or the use of advanced correction algorithms is necessary to obtain accurate quantitative results.

Data Presentation and Interpretation

The results of elemental analysis are typically presented as a percentage by weight of each element in the sample. These experimental values are then compared to the theoretical values calculated from the empirical formula of the C9H12BrNO derivative.

Example Data for a Hypothetical C9H12BrNO Derivative (e.g., 2-Amino-3-bromo-4-propylphenol)

ElementTheoretical %Experimental % (Method)Deviation (%)
Carbon (C)49.5649.45 (Combustion)-0.11
Hydrogen (H)5.555.60 (Combustion)+0.05
Bromine (Br)36.6436.50 (CIC)-0.14
Nitrogen (N)6.426.38 (Combustion)-0.04
Oxygen (O)7.337.41 (by difference)+0.08

A deviation of less than ±0.4% is generally considered acceptable for confirming the elemental composition and purity of a new compound.

Conclusion: A Multi-faceted Approach to Ensuring Accuracy

For C9H12BrNO derivatives, a single analytical technique is often insufficient to provide a complete and accurate elemental profile. A combination of combustion analysis for C, H, and N, and a halogen-specific method such as combustion ion chromatography or oxygen flask combustion for bromine, provides a robust and reliable approach. The careful selection and use of certified reference materials are paramount to ensuring the validity of the results. By understanding the principles behind each method and potential sources of error, researchers can confidently and accurately characterize these important molecules, paving the way for further development.

References

  • AZoM. (2026, January 16). How can Matrix Effects be Minimized in XRF Spectrometry?[Link]

  • XRF Scientific. (2024, August 28). Minimizing Matrix Effects in XRF Spectrometry. [Link]

  • SPECTRO Analytical Instruments. Mitigating Matrix Effects with Advanced Spectra-Handling Functionality When Using XRF for High-Accuracy Elemental Analysis. [Link]

  • AZoM. (2024, September 30). Optimization Of The Absorption Solution For Measuring Bromine Content In Polystyrene Using Combustion IC. [Link]

  • PubMed. (2007, January 12). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. [Link]

  • AKJournals. Quantitative determination of bromine-labeled organic compounds by XRF. [Link]

  • PubChem. 2-Bromoaniline. [Link]

  • Chemosphere. Bromine and bromide content in soils: Analytical approach from total reflection X-ray spectrometry. [Link]

  • ResearchGate. Matrix Effect Corrections in X-ray Fluorescence Spectrometry. [Link]

  • ResearchGate. Determination of adsorbable organic halogens in surface water samples by combustion–microcoulometry versus combustion–ion chromatography titration. [Link]

  • Wiley Analytical Science. (2013, January 11). Combustion Ion Chromatography: Metrohm publishes 11 new Application Notes. [Link]

  • NIST. Benzoic acid, 4-bromo-. [Link]

  • Drawell. (2024, April 1). Sample Preparation for XRF Analysis - What are the Samples and How to Prepare. [Link]

  • ASTM International. Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. [Link]

  • CPAchem. CERTIFIED REFERENCE MATERIAL Organic substance. [Link]

  • Google Patents.
  • YouTube. (2024, December 27). Matrix Effects in XRF Analysis. [Link]

  • Environmental Science: Processes & Impacts. Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications. [Link]

  • BrJAC. AOF by Combustion IC – Non-targeted Complemental Determination of PFAS in Aqueous Samples. [Link]

  • ISO. ISO 78-2:1999 Chemistry — Layouts for standards — Part 2: Methods of chemical analysis. [Link]

  • AZoNano. (2023, April 4). The Problems Associated With Elemental Analysis. [Link]

  • Geochemistry, Geophysics, Geosystems. (2008, May 15). Bromine counts from XRF scanning as an estimate of the marine organic carbon content of sediment cores. [Link]

  • ESSLAB. Organic Certified Reference Materials. [Link]

  • USDA ARS. Optimization of Analysis of Methyl Bromide on Charcoal Sampling Tubes. [Link]

  • National Institute of Metrology of China. Certified Reference Materials (CRMs). [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Bromine Isotopic Reference Materials. [Link]

  • ResearchGate. Elemental Micro-analysis of Organic Compounds: TheAustralian Experience. [Link]

  • ACS Omega. (2022, July 6). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. [Link]

  • Johner Institute. (2025, March 21). Chemical characterization according to ISO 10993-18. [Link]

  • Emissions Analytics. Complete list of compliance & testing standards (US EPA, ISO, CEN). [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • ResearchGate. The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. [Link]

Sources

Validation

Comparative Spectroscopic Analysis: The 2-Bromophenoxy Chromophore in UV-Vis Applications

Introduction The 2-bromophenoxy chromophore represents a critical structural motif in medicinal chemistry, appearing frequently in fragment-based drug discovery, herbicide formulations (e.g., bromoxynil derivatives), and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-bromophenoxy chromophore represents a critical structural motif in medicinal chemistry, appearing frequently in fragment-based drug discovery, herbicide formulations (e.g., bromoxynil derivatives), and flame retardants. Characterized by a bromine atom at the ortho position relative to the oxygen, this moiety exhibits distinct spectroscopic signatures driven by the interplay between steric hindrance, inductive withdrawal, and resonance donation.

For researchers and analytical scientists, distinguishing the 2-bromophenoxy group from its regioisomers (3- or 4-bromo) and analogues (2-chloro, 2-fluoro) is essential for structural validation and metabolic stability studies. This guide provides an objective technical comparison of the UV-Vis absorption characteristics of the 2-bromophenoxy chromophore against its primary alternatives.

Mechanistic Insight: The "Why" Behind the Spectra

To interpret the spectral data correctly, one must understand the electronic environment of the chromophore. The absorption maximum (


) corresponds to the 

electronic transition of the aromatic ring.
Electronic & Steric Influences[1]
  • Auxochromic Effect: The oxygen atom is a strong auxochrome (

    
     effect), pushing electron density into the ring and lowering the energy gap for the 
    
    
    
    transition, resulting in a bathochromic (red) shift relative to benzene.
  • The Heavy Atom Effect: Bromine is a heavy halogen. While it exerts an inductive electron-withdrawing effect (

    
    ), its lone pairs can donate into the ring (
    
    
    
    ). However, the large size of the bromine atom at the ortho position creates steric strain with the adjacent oxygen.
  • Steric Inhibition of Resonance: Unlike the para isomer (4-bromophenoxy), where the bromine and oxygen can easily adopt a coplanar geometry for maximum orbital overlap, the ortho bromine forces a slight twist in the C-O bond. This reduces the conjugation efficiency, typically causing the 2-bromo isomer to absorb at a shorter wavelength (hypsochromic shift) compared to the 4-bromo isomer, though still red-shifted compared to the unsubstituted phenoxy group.

Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors that define the energy gap (


) and resulting 

.

ElectronicEffects Phenoxy Phenoxy Core (Electron Rich) OrthoBr Ortho-Bromine (Substituent) OrthoBr->Phenoxy Substitution Resonance Resonance (+M) Bathochromic Shift OrthoBr->Resonance Lone Pair Donation Inductive Inductive (-I) Electron Withdrawal OrthoBr->Inductive Electronegativity Steric Steric Hinderance (Twisted Geometry) Hypsochromic Shift vs Para OrthoBr->Steric Proximity to Oxygen Resonance->Phenoxy Lowers HOMO-LUMO Gap Steric->Phenoxy Limits Conjugation

Caption: Schematic of competing electronic and steric factors influencing the UV absorption of 2-bromophenoxy.

Comparative Data Analysis

The following table synthesizes experimental data for the 2-bromophenoxy chromophore (using 2-bromophenol as the reference standard) against key alternatives.

Experimental Conditions: Solvent: Ethanol (Polar Protic); State: Neutral (Non-ionized).

ChromophoreSubstituent Position

(nm)
Molar Absorptivity (

)
Spectral Character
Phenol (Reference) Unsubstituted270 – 272~1,500Sharp peak, baseline for comparison.
2-Chlorophenol Ortho (2-position)274 – 275~2,100Slight red shift; Cl is smaller than Br, less steric strain.
2-Bromophenol Ortho (2-position) 273 – 276 ~2,300 Distinct shoulder; red-shifted vs. phenol but blue-shifted vs. 4-bromo.
4-Bromophenol Para (4-position)282 – 284~2,500Strongest red shift due to unobstructed conjugation (para-directing).
2-Bromophenolate Ortho (Anion)> 290> 3,500Critical Note: Ionization causes a massive bathochromic shift.
Key Takeaways for Researchers:
  • Differentiation: If your sample absorbs strongly at >280 nm in neutral ethanol, it is likely the para isomer, not the ortho (2-bromo) isomer.

  • Solvent Dependency: In non-polar solvents (e.g., Cyclohexane), the fine structure of the benzenoid band (B-band) is more visible, and

    
     typically shifts 2-4 nm lower (blue shift) compared to ethanol.
    
  • pH Sensitivity: The 2-bromophenoxy group is more acidic (

    
    ) than unsubstituted phenol (
    
    
    
    ). Ensure your buffer pH is < 6.0 to measure the neutral species, or > 10.0 to measure the phenolate anion.

Validated Experimental Protocol

To ensure reproducibility and "self-validating" results, follow this protocol. It accounts for the acidity of the bromophenol moiety, which is a common source of error in UV-Vis determination.

Reagents
  • Analyte: 2-Bromophenol (or derivative) >98% purity.[1][2]

  • Solvent: HPLC-grade Ethanol or Methanol (Cutoff < 205 nm).

  • Buffer (Optional but Recommended): 10 mM Phosphate Buffer (pH 4.0) to suppress ionization.

Workflow Diagram

Protocol Start Start: Sample Preparation Weigh Weigh 10 mg Sample (Accurate to 0.1 mg) Start->Weigh Dissolve Dissolve in Ethanol (Stock Soln: 1 mg/mL) Weigh->Dissolve Dilute Dilute to ~50 µM (Target Abs: 0.5 - 0.8 AU) Dissolve->Dilute CheckPH Check Solvent pH Dilute->CheckPH Acidify Add 1 drop 0.1M HCl (Ensure Neutral Species) CheckPH->Acidify If pH > 6 Blank Blank Correction (Solvent + Acid only) CheckPH->Blank If pH < 6 Acidify->Blank Scan Scan 200 - 400 nm Blank->Scan

Caption: Step-by-step workflow for accurate UV-Vis determination of 2-bromophenoxy species.

Step-by-Step Methodology
  • Stock Preparation: Dissolve roughly 10 mg of the compound in 10 mL of HPLC-grade ethanol. Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution: Create a working standard of approximately

    
     M.
    
    • Self-Validation Check: The solution must be optically clear. Any turbidity indicates precipitation or impurities.

  • Acidity Control (Crucial): Because 2-bromophenols are acidic, trace basicity in glass or solvents can generate the phenolate anion, shifting

    
     to >290 nm.
    
    • Action: Add 10

      
      L of 0.1 M HCl to the cuvette to force the equilibrium entirely to the neutral phenol form.
      
  • Baseline Correction: Run a blank scan using the exact solvent mixture (Ethanol + trace HCl).

  • Measurement: Scan from 200 nm to 400 nm.

  • Data Validation:

    • Verify the primary peak is between 273–278 nm.

    • Verify absorbance at 320 nm is near zero (absence of phenolate anion).

References

  • National Institute of Standards and Technology (NIST). Phenol, 2-bromo- UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • PubChem. 2-Bromophenol Compound Summary. National Library of Medicine. Available at: [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for substituent effects on benzene rings).
  • Friedman, D.UV-Visible Spectroscopy of Halogenated Phenols. Journal of Chemical Education.

Sources

Comparative

Reference Standards for 2-(2-Bromophenoxy)-N-methylethanamine Purity Testing: A Comparative Technical Guide

Executive Summary & Strategic Context 2-(2-Bromophenoxy)-N-methylethanamine is a critical structural fragment often encountered in the synthesis of selective norepinephrine reuptake inhibitors (e.g., Atomoxetine analogs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-(2-Bromophenoxy)-N-methylethanamine is a critical structural fragment often encountered in the synthesis of selective norepinephrine reuptake inhibitors (e.g., Atomoxetine analogs) or as a specific process impurity in phenoxy-alkylamine drug substances. Its purity qualification is non-trivial due to two chemical factors:

  • The Secondary Amine: Prone to peak tailing and silanol interactions in HPLC.

  • The Halogenated Ether: Susceptible to positional isomerism (e.g., 4-bromo impurities) which are difficult to resolve chromatographically.

This guide compares the three primary approaches to establishing a reference standard for this compound, evaluating them against ICH Q3A/B regulatory requirements for impurity qualification.

Comparative Analysis: Establishing the "Truth" Standard

In drug development, the "purity" of your reference standard defines the accuracy of every subsequent measurement. Below is a critical comparison of the three prevailing methodologies for sourcing this standard.

FeatureOption A: Commercial CRM (Certified Reference Material)Option B: In-House qNMR Master Standard (Recommended)Option C: HPLC-Area% Characterized Material
Definition Purchased from USP/EP or ISO 17034 accredited vendor.Synthesized in-house, purified, and value-assigned using Quantitative NMR (qNMR).Synthesized material assigned purity based solely on HPLC-UV area %.
Traceability High (NIST/BIPM traceable).High (Traceable to NIST via Internal Standard).Low (Relative response only).
Accuracy >99.5% (typically).±0.5% (Absolute quantification).Variable (Often overestimates purity by ignoring salts/water).
Cost High (

2000 / 10mg).
Low recurring cost (High initial skill setup).Low.
Risk Low (Vendor assumes liability).Medium (Requires expert interpretation).Critical (The "Purity Trap").
Best For Late-stage GMP release; Filing.Early development; Routine internal testing; Impurity qualification.Never recommended for quantitative work.
The "Purity Trap" in Option C

Warning: Relying on Option C is the most common failure mode. A sample of 2-(2-Bromophenoxy)-N-methylethanamine may show 99.8% purity by HPLC-UV but actually be only 85% potent by weight due to the formation of hydrochloride or hydrobromide salts and hygroscopic water uptake. HPLC cannot see inorganic salts.

Technical Protocols & Methodologies

Protocol A: High-Fidelity HPLC Purity Assessment

Objective: To resolve the target amine from potential positional isomers (3-bromo or 4-bromo analogs) and suppress peak tailing.

The Challenge: Secondary amines interact strongly with residual silanols on silica columns, causing tailing. The Solution: Use a high-pH stable hybrid column to keep the amine deprotonated (neutral), improving shape and retention.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm). Why: High pH stability.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 215 nm (Amine/Ether absorption) and 270 nm (Aromatic absorption).

  • Column Temp: 40°C.

System Suitability Criteria:

  • Tailing Factor (

    
    ): < 1.5 (Critical for accurate integration).
    
  • Resolution (

    
    ) from nearest impurity: > 2.0.
    
Protocol B: Identification via Mass Spectrometry (The Bromine Fingerprint)

Objective: Confirm identity using the unique isotopic signature of bromine.

Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%).

Method: LC-MS (ESI Positive Mode). Expected Signal:

  • M+ Peak:

    
     at m/z X.
    
  • M+2 Peak:

    
     at m/z X+2.
    
  • Criteria: The height ratio of the M+ to M+2 peak must be approximately 1:1 .

    • If the ratio is 3:1, you have Chlorine.

    • If the ratio is 1:1, you have Bromine.[2][3]

    • If the M+2 is missing, you have lost the bromine (de-halogenated impurity).

Protocol C: qNMR Absolute Purity Assignment (Self-Validating)

Objective: Assign a "Potency Value" (wt%) to an in-house standard without needing an external reference of the same molecule.

Principle: qNMR compares the molar response of the analyte protons to a Certified Internal Standard (e.g., Maleic Acid or TCNB) with known purity.

  • Solvent: DMSO-

    
     (Ensures solubility of salts and free bases).
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Procedure:

    • Weigh ~10 mg of Analyte (

      
      ) and ~10 mg of IS (
      
      
      
      ) into the same vial. Precision balance (0.01 mg) is mandatory.
    • Dissolve and transfer to NMR tube.

    • Acquire

      
      -NMR with 
      
      
      
      (relaxation delay) > 30 seconds to ensure full relaxation.
  • Calculation:

    
    
    
    • 
      : Integral area.[4][5]
      
    • 
      : Number of protons contributing to the signal (e.g., 3 for N-Methyl).
      
    • 
      : Molecular Weight.[6]
      
    • 
      : Purity.[4][5][6][7][8][9]
      

Visualizing the Qualification Workflow

The following diagram illustrates the decision logic for qualifying a reference standard for this specific amine.

ReferenceStandardLogic Start Need Reference Standard for 2-(2-Bromophenoxy)-N-methylethanamine CheckCom Is Commercial CRM Available? Start->CheckCom Purchase Purchase CRM (USP/EP/ISO 17034) CheckCom->Purchase Yes Synthesize Synthesize Crude Material (In-House) CheckCom->Synthesize No/Too Expensive Purify Purify (Recrystallization/Prep-HPLC) Target >98% Area Synthesize->Purify Characterize Characterization Phase Purify->Characterize TestHPLC HPLC-UV (pH 10) Check for Organic Impurities Characterize->TestHPLC TestMS LC-MS Confirm Br Isotope Pattern (1:1) Characterize->TestMS TestqNMR 1H-qNMR Determine Absolute Wt% (Potency) Characterize->TestqNMR Final Generate Certificate of Analysis (CoA) Assign Purity = qNMR Value TestHPLC->Final Qualitative Only TestMS->Final ID Only TestqNMR->Final Quantitative Value

Caption: Decision tree for establishing a valid reference standard. Note that HPLC and MS provide identity and relative purity, but qNMR provides the definitive potency value.

Critical Failure Modes & Troubleshooting

Issue 1: The "Ghost" Impurity (Positional Isomerism)

In the synthesis of 2-(2-bromophenoxy) derivatives, the starting material (2-bromophenol) may contain traces of 4-bromophenol.

  • Result: You synthesize 2-(4-Bromophenoxy)-N-methylethanamine.

  • Detection: These isomers often co-elute on standard C18 columns.

  • Fix: Use a Phenyl-Hexyl column. The

    
    -
    
    
    
    interactions differ between ortho and para substitution, often providing the necessary separation that C18 cannot.
Issue 2: Salt Discrepancy

The free base of the amine is an oil; the hydrochloride salt is a solid.

  • Risk: If you use the molecular weight of the free base (

    
     g/mol ) for calculations but weigh out the salt (
    
    
    
    g/mol ), your potency calculation will be wrong by ~15%.
  • Fix: Always confirm the salt form using Silver Nitrate titration (for halides) or

    
    -NMR (if TFA salt) before assigning the final potency.
    

References

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances.[10]Link

  • United States Pharmacopeia (USP). (2023). General Chapter <11> USP Reference Standards.[5][11] Rockville, MD: USP. Link

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[4][6] Journal of Pharmaceutical and Biomedical Analysis, 52(3), 296-302. Link

  • McPolin, P. (2009). Validation of Analytical Methods for Pharmaceutical Analysis. Mourne Training Services. (Specific guidance on linearity and range for amine impurities).
  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. (Guidance on high pH stability for secondary amines). Link

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(2-Bromophenoxy)-N-methylethanamine

Executive Safety Summary Immediate Action Required: Treat 2-(2-Bromophenoxy)-N-methylethanamine (CAS: 915920-44-4) as a High-Hazard Corrosive and potential Central Nervous System (CNS) active agent . As a secondary amine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 2-(2-Bromophenoxy)-N-methylethanamine (CAS: 915920-44-4) as a High-Hazard Corrosive and potential Central Nervous System (CNS) active agent .

As a secondary amine with a halogenated aromatic ring, this compound presents a dual-threat profile:

  • Chemical Corrosivity: The N-methylethanamine tail is basic and will cause immediate, severe burns to mucous membranes and eyes (H314).

  • Bioavailability: The bromophenoxy moiety increases lipophilicity, facilitating rapid dermal absorption. Standard nitrile gloves may offer insufficient breakthrough protection against prolonged contact.

Do not handle this compound on an open bench. All operations must occur within a certified chemical fume hood.

Hazard Architecture & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the hazard.

  • The Amine Risk (Corrosivity): Secondary amines are aggressive nucleophiles. Upon contact with the moisture in your eyes or respiratory tract, they generate hydroxide ions, leading to liquefactive necrosis. Unlike acid burns, which form a scab that limits penetration, amine burns penetrate deeper as long as the chemical remains.

  • The Halogen Risk (Permeation): The bromine atom makes this molecule heavy and lipophilic. This allows it to permeate standard laboratory glove materials (like thin nitrile) faster than simple aliphatic amines.

  • The "Hidden" Risk (Nitrosation): As a secondary amine, this compound can react with atmospheric nitrogen oxides or nitrite impurities to form nitrosamines, which are potent carcinogens. Never co-store or co-process with oxidizing agents or nitrating mixtures.

PPE Selection Matrix

Standard laboratory attire (long pants, closed-toe shoes) is the baseline. The following are specific upgrades for this compound.

Protection ZoneRecommended EquipmentTechnical Rationale
Eye & Face Chemical Splash Goggles (Indirect Vented) + Face Shield (if >10mL)Safety glasses are insufficient . Amines track moisture; vapors can bypass glasses and damage the cornea. A face shield is required for synthesis or transfer operations to prevent splash burns to the neck/chin.
Hand (Primary) Silver Shield / Laminate (Inner) + Nitrile (Outer)Double-Gloving is Mandatory. Laminate films (EVOH) provide the only reliable barrier against amine permeation. The outer nitrile glove provides dexterity and protects the inner liner from physical tears.
Respiratory Fume Hood (Face velocity: 100 fpm)Inhalation of vapors causes respiratory edema. If hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with OV/P100 cartridges .
Body Tyvek® Lab Coat or Chemical ApronCotton lab coats absorb amines, keeping the corrosive agent against your skin. Impervious aprons prevent this "wicking" effect during spills.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation (The "Cold" Phase)
  • Airflow Verification: Confirm fume hood flow is active. Clear the sash line of clutter to prevent turbulence.

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid. This is your immediate decon solution for tools—not for skin.

  • Static Control: Amines can be sticky/viscous. Use anti-static weighing boats to prevent "fly-away" powder or droplets.

Phase B: Synthesis & Transfer (The "Hot" Phase)
  • Liquid Handling: Use positive displacement pipettes. Standard air-displacement pipettes can drip due to the vapor pressure and viscosity differences of amines.

  • Solid Handling: If the compound is a hydrochloride salt (solid), minimize dust. If it is the free base (liquid/oil), assume it creates an aerosol during transfer.

  • The "Clean Hand / Dirty Hand" Rule: Designate your non-dominant hand as "dirty" (touches the chemical container) and your dominant hand as "clean" (touches the pipette/spatula). Never cross-contaminate.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe all exterior containers with a dry Kimwipe, then a solvent-dampened wipe (ethanol) inside the hood.

  • Glove Removal:

    • Remove outer nitrile gloves inside the hood and discard into solid hazardous waste.

    • Inspect inner laminate gloves for discoloration.

    • Wash hands with the inner gloves still on, then remove them.

  • Hygiene: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 20 seconds.

Visualization: PPE Decision Logic

This diagram illustrates the decision-making process for selecting protection based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling 2-(2-Bromophenoxy)- N-methylethanamine State Physical State? Start->State Solid Solid (Salt Form) State->Solid Low Dust Liquid Liquid / Oil (Free Base) State->Liquid Vapor/Splash Risk Hood Inside Fume Hood? Solid->Hood Liquid->Hood Level1 Standard PPE: Nitrile Gloves (Double) Safety Glasses Lab Coat Hood->Level1 Yes (Solid) Level2 Enhanced PPE: Laminate Liner + Nitrile Splash Goggles Apron Hood->Level2 Yes (Liquid) Resp STOP: Full Face Respirator (OV/P100) Required Hood->Resp No (Open Bench)

Figure 1: PPE Selection Logic based on physical state and engineering controls.

Emergency Response & Spill Management

In case of Skin Contact:

  • Immediate Flush: Do not waste time looking for a neutralizer. Water is the only immediate solution. Flush for 15 minutes.

  • Peel, Don't Pull: If clothing is contaminated, cut it off. Pulling shirts over the head spreads the amine to the face and eyes.

In case of Spill (>5 mL):

  • Evacuate: The vapor pressure of the free base can quickly exceed safe limits in a small room.

  • Neutralize: Do not use plain water (it spreads the oily amine). Use a Spill Pillow or Vermiculite .

  • Decon: Once absorbed, wipe the surface with dilute acetic acid to convert the residual amine into a water-soluble, less volatile salt.

Spill_Response Spill Spill Detected Assess Volume > 10mL? Spill->Assess Minor Minor Spill Assess->Minor No Major Major Spill Assess->Major Yes Action1 Absorb with Vermiculite/Pads Minor->Action1 Action2 Evacuate Lab Call EHS Major->Action2 Neut Wipe surface with Dilute Acetic Acid Action1->Neut Dispose Dispose as Hazardous Waste Neut->Dispose

Figure 2: Logical flow for spill assessment and neutralization.

Disposal & Waste Stream

  • Classification: Segregate as Basic Organic Waste (pH > 7).

  • Incompatibility: NEVER mix this waste stream with:

    • Acid chlorides (violent reaction).[1]

    • Heavy metal salts (potential for explosive complex formation).

    • Oxidizers (fire/explosion risk).

  • Labeling: Clearly mark the tag with "Corrosive - Amine" and "Toxic".

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • PubChem. (n.d.).[3] Compound Summary: 2-(2-Bromophenoxy)ethanamine derivatives. National Library of Medicine. [Link]

  • OSHA. (n.d.).[4] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[5] United States Department of Labor. [Link][5]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.